molecular formula C9H7BrO4 B1583619 Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate CAS No. 61441-09-6

Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B1583619
CAS No.: 61441-09-6
M. Wt: 259.05 g/mol
InChI Key: OOWBNMSDTXJYGE-UHFFFAOYSA-N
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Description

Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate is a useful research compound. Its molecular formula is C9H7BrO4 and its molecular weight is 259.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-bromo-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-12-9(11)5-2-7-8(3-6(5)10)14-4-13-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWBNMSDTXJYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1Br)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299040
Record name Methyl 6-bromo-2H-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61441-09-6
Record name 61441-09-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 6-bromo-2H-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 6-bromobenzo[d]dioxole-5-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Chemical Properties and Applications of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 6-bromobenzo[d]dioxole-5-carboxylate, a key heterocyclic intermediate in modern organic synthesis. The document details its fundamental chemical and physical properties, outlines a logical synthetic pathway with a detailed experimental protocol, and explores its core reactivity, with a particular focus on its utility in cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced building blocks in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. We will delve into the causality behind experimental choices and ground key claims in authoritative references to ensure scientific integrity and practical utility.

Compound Identification and Structural Overview

Methyl 6-bromobenzo[d]dioxole-5-carboxylate is a polysubstituted aromatic compound built upon the rigid, bicyclic 1,3-benzodioxole scaffold. This core structure is prevalent in numerous natural products and pharmacologically active molecules. The strategic placement of the bromine atom at the 6-position and the methyl carboxylate at the 5-position makes this molecule a versatile and highly valuable synthetic intermediate. The bromine atom serves as an excellent leaving group and a handle for metal-catalyzed cross-coupling reactions, while the ester group can be readily modified or hydrolyzed.

Identifier Value
IUPAC Name methyl 6-bromo-1,3-benzodioxole-5-carboxylate[1]
CAS Number 61441-09-6[1][2]
Molecular Formula C₉H₇BrO₄[2]
Molecular Weight 259.05 g/mol [2]
Canonical SMILES COC(=O)C1=CC2=C(C=C1Br)OCO2[1]
InChI Key OOWBNMSDTXJYGE-UHFFFAOYSA-N[1]
Synonyms Methyl 6-bromopiperonylate, 6-Bromo-3,4-methylenedioxybenzoic acid methyl ester[2]

Physicochemical Properties

The physical properties of the compound are dictated by its rigid aromatic structure and polar functional groups. The planarity of the benzodioxole ring system combined with the bromine atom contributes to a relatively high melting point for a molecule of its size, indicative of efficient crystal lattice packing.

Property Value / Description
Appearance Colorless or yellowish crystalline solid
Melting Point 82-85 °C
Boiling Point 340 °C (predicted)
Solubility Slightly soluble in water; soluble in common organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane (DCM)

Its solubility profile is typical for such a structure; while the ester and dioxole oxygens provide some polarity, the overall molecule is dominated by the hydrophobic aromatic core, rendering it soluble in organic media.

Synthesis and Purification

While various synthetic routes exist, a robust and logical approach involves the esterification of the corresponding carboxylic acid, 6-bromo-1,3-benzodioxole-5-carboxylic acid. This precursor can be synthesized via the bromination of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid). The final esterification step is typically accomplished via a Fischer esterification, a classic and reliable acid-catalyzed reaction.

Proposed Synthetic Workflow

The diagram below illustrates the two-step synthesis from a commercially available starting material.

G A Piperonylic Acid B 6-Bromo-1,3-benzodioxole- 5-carboxylic Acid A->B C 6-Bromo-1,3-benzodioxole- 5-carboxylic Acid D Methyl 6-bromobenzo[d]dioxole- 5-carboxylate (Target) C->D Methanol (MeOH) H₂SO₄ (cat.) Reflux

Sources

A Comprehensive Technical Guide to Methyl 6-bromobenzo[d]dioxole-5-carboxylate (CAS No. 61441-09-6): Synthesis, Properties, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Intermediate

Methyl 6-bromobenzo[d]dioxole-5-carboxylate, with the Chemical Abstracts Service (CAS) number 61441-09-6 , is a substituted benzodioxole derivative that has garnered significant attention in the field of medicinal chemistry.[1] Its structural motif is a key building block in the synthesis of a variety of pharmacologically active molecules. The benzodioxole ring system, also known as methylenedioxyphenyl, is a privileged scaffold found in numerous natural products and synthetic compounds with diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3] This guide provides an in-depth exploration of Methyl 6-bromobenzo[d]dioxole-5-carboxylate, covering its synthesis, physicochemical properties, and its crucial role as an intermediate in the development of therapeutic agents, most notably the blockbuster drug Tadalafil.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring safety and reproducibility. The key properties of Methyl 6-bromobenzo[d]dioxole-5-carboxylate are summarized in the table below.

PropertyValueSource(s)
CAS Number 61441-09-6[1]
Molecular Formula C₉H₇BrO₄
Molecular Weight 259.05 g/mol
IUPAC Name methyl 6-bromo-1,3-benzodioxole-5-carboxylate[1]
Synonyms Methyl 6-bromopiperonylate
Appearance White to off-white crystalline solid
Melting Point 134-136 °C
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water.
SMILES COC(=O)c1cc2OCOc2cc1Br[1]

Synthesis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate: A Step-by-Step Approach

The synthesis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate is a multi-step process that typically begins with a readily available starting material, piperonylic acid (benzo[d][2][4]dioxole-5-carboxylic acid). The synthesis involves two key transformations: the regioselective bromination of the aromatic ring and the subsequent esterification of the carboxylic acid.

Step 1: Regioselective Bromination of Piperonylic Acid to 6-Bromobenzo[d]dioxole-5-carboxylic Acid

The bromination of the benzodioxole ring is a critical step that dictates the final structure of the intermediate. The electron-donating nature of the methylenedioxy group directs electrophilic substitution to the positions ortho and para to the oxygen atoms. In the case of piperonylic acid, the carboxylic acid group is a deactivating, meta-directing group. The interplay of these electronic effects directs the bromine atom to the 6-position of the benzodioxole ring.

Experimental Protocol: Synthesis of 6-Bromobenzo[d]dioxole-5-carboxylic Acid

Materials:

  • Piperonylic acid

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite solution (saturated)

  • Ice

  • Distilled water

Procedure:

  • In a well-ventilated fume hood, dissolve piperonylic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial to prevent side reactions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by pouring the mixture into a beaker containing ice and water.

  • Decolorize the solution by adding a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine disappears.

  • The white precipitate of 6-bromobenzo[d]dioxole-5-carboxylic acid is collected by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid and salts.

  • Dry the product under vacuum to obtain the pure 6-bromobenzo[d]dioxole-5-carboxylic acid.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can dissolve the starting material and is relatively inert to bromine. It also helps to moderate the reactivity of the bromine.

  • Low-Temperature Reaction: Performing the reaction at low temperatures (0-5 °C) is essential to control the rate of the electrophilic aromatic substitution and to minimize the formation of over-brominated and other side products.

  • Sodium Bisulfite Quench: Sodium bisulfite is a reducing agent that effectively neutralizes any unreacted bromine, making the workup safer and preventing the contamination of the product with bromine.

Step 2: Esterification of 6-Bromobenzo[d]dioxole-5-carboxylic Acid to Methyl 6-bromobenzo[d]dioxole-5-carboxylate

The final step in the synthesis is the esterification of the carboxylic acid to its corresponding methyl ester. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common and effective method for this transformation.

Experimental Protocol: Fischer Esterification

Materials:

  • 6-Bromobenzo[d]dioxole-5-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Suspend 6-bromobenzo[d]dioxole-5-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water or ethanol) to yield pure Methyl 6-bromobenzo[d]dioxole-5-carboxylate as a white crystalline solid.

Causality Behind Experimental Choices:

  • Excess Methanol: Using methanol as both the reactant and the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield of the methyl ester.

  • Sulfuric Acid as Catalyst: Concentrated sulfuric acid is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial for removing the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.

Synthesis_Pathway Piperonylic_Acid Piperonylic Acid Bromination Bromination Piperonylic_Acid->Bromination Br₂, Acetic Acid Brominated_Acid 6-Bromobenzo[d]dioxole- 5-carboxylic Acid Bromination->Brominated_Acid Esterification Esterification Brominated_Acid->Esterification Methanol, H₂SO₄ Final_Product Methyl 6-bromobenzo[d]dioxole- 5-carboxylate Esterification->Final_Product

Caption: Synthesis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

Application in Drug Development: The Tadalafil Case Study

Methyl 6-bromobenzo[d]dioxole-5-carboxylate is a pivotal intermediate in the synthesis of Tadalafil (Cialis®), a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[2][4][5][6] The synthesis of Tadalafil involves a Pictet-Spengler reaction between D-tryptophan methyl ester and an aldehyde. While the initial synthesis used piperonal, subsequent and more efficient synthetic routes utilize a pre-functionalized aldehyde derived from Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

The bromo-substituent on the benzodioxole ring serves as a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional structural diversity. This is a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its pharmacological properties.[7][8]

Tadalafil_Synthesis cluster_Intermediate Key Intermediate Synthesis cluster_Tadalafil_Core Tadalafil Core Synthesis Piperonal Piperonal Bromination_Oxidation Bromination & Oxidation/Esterification Piperonal->Bromination_Oxidation Intermediate Methyl 6-bromobenzo[d]dioxole- 5-carboxylate Bromination_Oxidation->Intermediate Pictet_Spengler Pictet-Spengler Reaction Intermediate->Pictet_Spengler Tryptophan D-Tryptophan Methyl Ester Tryptophan->Pictet_Spengler Tadalafil_Precursor Tadalafil Precursor Pictet_Spengler->Tadalafil_Precursor Cyclization Cyclization & Further Steps Tadalafil_Precursor->Cyclization Tadalafil Tadalafil Cyclization->Tadalafil

Sources

Methyl 6-bromobenzo[d]dioxole-5-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 6-bromobenzo[d]dioxole-5-carboxylate: Synthesis, Characterization, and Applications

Introduction

Methyl 6-bromobenzo[d]dioxole-5-carboxylate is a halogenated aromatic ester that serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. Its rigid, functionalized scaffold makes it a valuable building block for the construction of more complex molecular architectures. While its name might seem specific, the strategic placement of the bromine atom and the methyl ester group on the benzodioxole core allows for diverse and subsequent chemical modifications, such as cross-coupling reactions and amide bond formations.

This guide provides a comprehensive overview of Methyl 6-bromobenzo[d]dioxole-5-carboxylate for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, detail a robust synthetic pathway and characterization protocol, and explore its applications as a strategic precursor in the synthesis of pharmacologically active agents, including potential antiviral and anti-cancer compounds[1].

Molecular Characteristics and Physicochemical Properties

The identity and utility of a chemical compound are fundamentally defined by its physical and chemical properties. These parameters govern its reactivity, solubility, and pharmacokinetic behavior in potential drug candidates. The key properties of Methyl 6-bromobenzo[d]dioxole-5-carboxylate are summarized below.

PropertyValueSource
Molecular Weight 259.055 g/mol [2]
Molecular Formula C₉H₇BrO₄[2]
CAS Number 61441-09-6[2][3]
IUPAC Name methyl 6-bromo-1,3-benzodioxole-5-carboxylate[3]
Appearance Colorless or yellowish solid[1]
Solubility Slightly soluble in water; soluble in organic solvents such as ethanol and dimethylformamide.[1]
Topological Polar Surface Area (TPSA) 44.8 Ų[2]
Melting Point 82-85 °C[1]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 2[2]

Synthesis and Purification

The synthesis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate is typically achieved through a multi-step process starting from a more common precursor. The presented pathway is a logical and efficient route that leverages well-established organic reactions.

Synthetic Workflow Overview

The overall strategy involves the bromination of a commercially available benzodioxole, followed by oxidation and subsequent esterification. This sequence is designed to install the required functional groups in a controlled manner.

Synthesis_Workflow A 1,3-Benzodioxole-5- carbaldehyde B 6-Bromo-1,3-benzodioxole- 5-carbaldehyde A->B Electrophilic Bromination C 6-Bromobenzo[d][1,3]dioxole- 5-carboxylic acid B->C Oxidation (e.g., KMnO4) D Methyl 6-bromobenzo[d]dioxole- 5-carboxylate C->D Fischer Esterification Applications_Workflow Core Methyl 6-bromobenzo[d]dioxole- 5-carboxylate App1 Antiviral Agents Core->App1 Suzuki or Stille Coupling at C6-Br position App2 Anti-inflammatory Drugs Core->App2 Amidation of ester followed by functionalization App3 Anti-cancer Therapeutics Core->App3 Buchwald-Hartwig Amination at C6-Br position App4 Biphenyl-based Hepatoprotective Agents Core->App4 Suzuki Coupling to form biphenyl core

Sources

Structure Elucidation of Methyl 6-bromobenzo[d]dioxole-5-carboxylate: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromobenzo[d]dioxole-5-carboxylate is a key heterocyclic compound, often utilized as a versatile intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science.[1][2] Its rigid benzodioxole core provides a valuable scaffold for drug design. Unambiguous confirmation of its molecular structure is paramount for ensuring the integrity of subsequent research and development. This guide provides a comprehensive, experience-driven framework for the complete structure elucidation of this compound. We will detail the rationale behind a logical synthetic route and present a self-validating workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Each analytical step is explained not merely as a procedure, but as a piece of a larger puzzle, demonstrating how data from disparate techniques converge to provide a definitive structural assignment.

Chemical Identity and Significance

Before delving into the analysis, it is crucial to establish the foundational chemical information for the target compound.

  • IUPAC Name: methyl 6-bromo-1,3-benzodioxole-5-carboxylate[3]

  • CAS Number: 61441-09-6[3][4]

  • Molecular Formula: C₉H₇BrO₄[4][5]

  • Molecular Weight: 259.05 g/mol [4]

The significance of this molecule lies in its utility as a building block. The bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse substituents.[1][6] The benzodioxole moiety itself is present in numerous biologically active natural products and pharmaceuticals.[7][8]

Caption: Molecular Structure of the Target Analyte.

Synthesis and Purification Strategy

A robust structural analysis begins with a pure sample. The most direct and logical synthesis of the target compound is the Fischer esterification of its corresponding carboxylic acid precursor, 6-bromobenzo[d][7][9]dioxole-5-carboxylic acid. This choice is based on the commercial availability of the starting material and the high efficiency of the reaction.

G start 6-Bromobenzo[d]dioxole- 5-carboxylic acid reaction Fischer Esterification (Reflux) start->reaction reagents Methanol (CH3OH) Catalytic H2SO4 reagents->reaction product Crude Product Mixture reaction->product workup Aqueous Workup (NaHCO3 wash) product->workup purify Column Chromatography (Silica Gel) workup->purify final Pure Methyl 6-bromobenzo[d]dioxole- 5-carboxylate purify->final

Caption: High-level workflow for synthesis and purification.

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask containing 6-bromobenzo[d][7][9]dioxole-5-carboxylic acid (1.0 eq), add an excess of methanol (20-30 eq) to act as both reactant and solvent.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops) to the stirring mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure title compound.

The Spectroscopic Elucidation Workflow

The core of structure elucidation lies in a synergistic analytical approach. No single technique provides all the necessary information. We employ a workflow where each step builds upon the last, creating a self-validating loop of evidence.

start Pure Synthesized Sample ms Mass Spectrometry (MS) Provides: Molecular Weight & Formula start->ms Isotopic Pattern? ir Infrared (IR) Spectroscopy Provides: Functional Group Information ms->ir Correct MW? nmr NMR Spectroscopy (¹H, ¹³C) Provides: Connectivity & 3D Structure ir->nmr Expected Groups? conclusion Final Structure Confirmation nmr->conclusion Correct Connectivity? Structure Confirmation Logic cluster_ms MS Data cluster_ir IR Data cluster_nmr NMR Data ms_mw m/z = 258/260 conclusion Confirmed Structure: Methyl 6-bromobenzo[d]dioxole-5-carboxylate ms_mw->conclusion Confirms MW & Br presence ms_formula Formula = C₉H₇BrO₄ ms_formula->conclusion ir_co ~1725 cm⁻¹ (C=O) ir_co->conclusion Confirms Ester Group ir_other C-O, Ar C=C h_nmr ¹H: 4 signals (1H, 1H, 2H, 3H) All singlets h_nmr->conclusion Confirms Proton Environments & Connectivity c_nmr ¹³C: 9 unique carbons (incl. C=O, O-CH₂-O, O-CH₃) c_nmr->conclusion Confirms Carbon Backbone

Caption: Convergence of multi-technique data for structure confirmation.

  • MS confirms the molecular weight and the presence of one bromine atom with the formula C₉H₇BrO₄.

  • IR confirms the presence of the key functional groups: an ester (C=O), an aromatic ring, and ether linkages (C-O).

  • ¹H NMR confirms the substitution pattern on the aromatic ring (two non-coupled protons), the integrity of the dioxole ring (-O-CH₂-O-), and the methyl ester (-OCH₃).

  • ¹³C NMR confirms the presence of 9 unique carbon environments, including the carbonyl, the characteristic dioxole carbon, and the methyl ester carbon.

Together, these pieces of evidence leave no ambiguity and conclusively establish the identity of the synthesized compound as methyl 6-bromobenzo[d]dioxole-5-carboxylate.

References

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. Available at: [Link]

  • Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analyst (RSC Publishing). Available at: [Link]

  • Supporting Information for [Title of Paper]. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PubMed Central (PMC), NIH. Available at: [Link]

  • Methyl 6-bromobenzo[d]d[7][9]ioxole-5-carboxylate | 61441-09-6. J&K Scientific. Available at: [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. Available at: [Link]

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PubMed Central (PMC), NIH. Available at: [Link]

  • Methyl6-bromobenzo[d]d[7][9]ioxole-5-carboxylate. Shanghai Amole Biotechnology Co., Ltd. Available at: [Link]

  • Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate. ResearchGate. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate. PubMed Central (PMC), NIH. Available at: [Link]

  • database IR spectra INFRARED SPECTROSCOPY. Doc Brown's Chemistry. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromobenzo[d]dioxole-5-carboxylate, a halogenated derivative of the benzodioxole family, represents a key structural motif in medicinal chemistry and materials science. The benzodioxole ring system is a prevalent scaffold in numerous natural products and pharmacologically active compounds. The introduction of a bromine atom and a methyl ester group onto this core structure provides valuable handles for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules.

Molecular Structure and Key Features

The structure of Methyl 6-bromobenzo[d]dioxole-5-carboxylate, with the CAS number 61441-09-6 and molecular formula C₉H₇BrO₄, dictates its spectral characteristics[1][2]. Key features to consider during spectral analysis include:

  • Aromatic Ring: The substituted benzene ring will give rise to signals in the aromatic region of the NMR spectra and characteristic absorption bands in the IR spectrum.

  • Benzodioxole Moiety: The methylene bridge protons (-O-CH₂-O-) of the dioxole ring have a distinctive chemical shift in the ¹H NMR spectrum.

  • Methyl Ester Group: The carbonyl group (C=O) and the methoxy group (-OCH₃) will produce prominent signals in both NMR and IR spectra.

  • Bromine Atom: The presence of bromine will influence the chemical shifts of adjacent protons and carbons and will be evident in the mass spectrum through its characteristic isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for obtaining NMR spectra of a solid sample like Methyl 6-bromobenzo[d]dioxole-5-carboxylate is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte[3].

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.

Diagram of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune and Shim D->E F Acquire Spectra (¹H, ¹³C, etc.) E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integrate and Assign Peaks H->I

Caption: A generalized workflow for NMR analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of Methyl 6-bromobenzo[d]dioxole-5-carboxylate in CDCl₃ is summarized below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.3s1HH-7The aromatic proton is a singlet due to the absence of adjacent protons. Its chemical shift is downfield due to the deshielding effect of the aromatic ring.
~7.0s1HH-4This aromatic proton is also a singlet and is located in a similar electronic environment to H-7.
~6.0s2H-O-CH₂-O-The two protons of the methylene bridge in the dioxole ring are chemically equivalent and appear as a characteristic singlet.
~3.9s3H-OCH₃The three protons of the methyl ester group are equivalent and appear as a sharp singlet.

Note: "s" denotes a singlet multiplicity.

Interpretation of ¹H NMR Spectrum

The simplicity of the predicted ¹H NMR spectrum is a direct reflection of the molecule's symmetry. The two aromatic protons, H-4 and H-7, are each expected to appear as singlets because they lack neighboring protons to couple with. Their exact chemical shifts will be influenced by the electronic effects of the bromine and carboxylate substituents. The singlet at approximately 6.0 ppm is a hallmark of the benzodioxole moiety and confirms the presence of the -O-CH₂-O- group[4]. The singlet around 3.9 ppm is characteristic of the methyl group of a methyl ester.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
~148C-5aAromatic quaternary carbon attached to oxygen.
~147C-3aAromatic quaternary carbon attached to oxygen.
~115C-6Aromatic quaternary carbon attached to bromine.
~112C-5Aromatic quaternary carbon attached to the carboxylate group.
~110C-7Aromatic CH carbon.
~108C-4Aromatic CH carbon.
~102-O-CH₂-O-The methylene carbon of the dioxole ring.
~52-OCH₃The carbon of the methyl ester group.
Interpretation of ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides a carbon map of the molecule. The carbonyl carbon of the ester is expected at the lowest field (~165 ppm) due to the strong deshielding effect of the two oxygen atoms. The quaternary carbons of the aromatic ring will have distinct chemical shifts based on their substituents. The carbon attached to the bromine atom (C-6) will be influenced by the halogen's electronegativity and heavy atom effect. The two aromatic methine carbons (C-4 and C-7) will appear in the typical aromatic region. The methylene carbon of the benzodioxole ring has a characteristic chemical shift around 102 ppm, and the methyl ester carbon will be found at approximately 52 ppm[5].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum

A common method for obtaining the IR spectrum of a solid sample is the Potassium Bromide (KBr) pellet technique:

  • Sample Grinding: A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) in an agate mortar and pestle.

  • Pellet Formation: The mixture is placed in a die and pressed under high pressure to form a transparent or translucent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically run first and subtracted from the sample spectrum.

Diagram of IR Spectroscopy Principle

IR_Spectroscopy IR_Source IR Source Sample Sample (Methyl 6-bromobenzo[d]dioxole-5-carboxylate) IR_Source->Sample Infrared Radiation Detector Detector Sample->Detector Transmitted Radiation Spectrum IR Spectrum Detector->Spectrum Signal Processing

Caption: The basic principle of IR spectroscopy.

Predicted IR Spectral Data

The following table summarizes the predicted characteristic IR absorption bands for Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2950C-H stretch-OCH₃
~1725C=O stretchEster
~1600, ~1480C=C stretchAromatic ring
~1250, ~1040C-O stretchEster and Dioxole
~1100C-O-C stretchBenzodioxole
Below 800C-Br stretchAryl bromide
Interpretation of IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups. A strong absorption band around 1725 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the ester group[6]. The aromatic nature of the compound will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1480 cm⁻¹ region[7]. The characteristic C-O stretching bands of the ester and the dioxole ether linkages will appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹[8]. The presence of the carbon-bromine bond is expected to give rise to a stretching vibration at lower wavenumbers, generally below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam, leading to the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged species (fragment ions) and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectral Data

The predicted mass spectrum of Methyl 6-bromobenzo[d]dioxole-5-carboxylate will exhibit a characteristic molecular ion peak and several key fragment ions.

Predicted m/zIonRationale for Formation
258/260[M]⁺•Molecular ion. The two peaks of approximately equal intensity are due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
227/229[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
199/201[M - COOCH₃]⁺Loss of the carbomethoxy radical.
120[M - Br - COOCH₃]⁺Loss of a bromine radical followed by the loss of the carbomethoxy radical.
Interpretation of Mass Spectrum

The most diagnostic feature in the mass spectrum will be the molecular ion peak. Due to the presence of one bromine atom, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two m/z units (at 258 and 260), corresponding to the ⁷⁹Br and ⁸¹Br isotopes[9]. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for aromatic esters include the loss of the alkoxy group and the entire ester group[10]. Therefore, prominent fragment ions are expected at m/z 227/229, corresponding to the loss of the methoxy radical (•OCH₃), and at m/z 199/201, resulting from the loss of the carbomethoxy radical (•COOCH₃). Further fragmentation could involve the loss of the bromine atom, leading to other characteristic ions.

Conclusion

The comprehensive spectral analysis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate, through the combined application of NMR, IR, and MS, allows for its unambiguous identification and structural confirmation. This guide provides the foundational spectroscopic information and interpretation necessary for researchers working with this versatile building block. The predicted data serves as a reliable reference for quality control and for the characterization of novel derivatives synthesized from this important intermediate.

References

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Information for. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Binding orientation and reactivity of alkyl α,ω-dibromide in water soluble cavitands - Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2002). NMR Data for the Methyl Esters of Compounds 4 and 6 a. Retrieved from [Link]

  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

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  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Methyl 6-bromobenzo[d][3][11]dioxole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Programme on Technology Enhanced Learning. (n.d.). Infrared Absorption Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Retrieved from [Link]

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Introduction: The Critical Role of Solubility in Scientific Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the solubility of a compound is a cornerstone physical property that dictates its suitability for formulation, administration, and ultimately, its bioavailability. Methyl 6-bromobenzo[d]dioxole-5-carboxylate, a vital intermediate in organic synthesis, particularly in the creation of antiviral, anti-cancer, and anti-inflammatory drugs, is no exception.[1] An in-depth understanding of its solubility characteristics is paramount for researchers aiming to leverage its therapeutic potential. This guide provides a comprehensive overview of the known solubility profile of Methyl 6-bromobenzo[d]dioxole-5-carboxylate, the theoretical principles governing its solubility, and detailed protocols for its empirical determination.

Physicochemical Properties of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility.

PropertyValue
Molecular Formula C₉H₇BrO₄
Molecular Weight 259.055 g/mol [2]
Melting Point 82-85 °C[1]
Appearance Colorless or yellowish solid[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4] This rule suggests that substances with similar polarities are more likely to be soluble in one another. As an ester, the solubility of Methyl 6-bromobenzo[d]dioxole-5-carboxylate is influenced by several factors:

  • Polarity : The presence of the ester functional group introduces polarity, allowing for potential dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding : While esters cannot form hydrogen bonds with themselves, the oxygen atoms in the ester group can act as hydrogen bond acceptors with protic solvents like water.[5][6] However, the overall size of the molecule and the presence of the hydrophobic benzene ring and bromine atom can limit water solubility.

  • Molecular Size : Larger molecules generally exhibit lower solubility as it becomes more challenging for solvent molecules to surround and solvate them.[4]

  • Temperature : For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.[4]

Qualitative Solubility Profile

Available data indicates that Methyl 6-bromobenzo[d]dioxole-5-carboxylate has the following general solubility characteristics:

  • Water : Slightly soluble[1]

  • Organic Solvents : Soluble in organic solvents such as ethanol and dimethylformamide (DMF).[1]

While this provides a general guideline, for applications in drug development, quantitative solubility data is indispensable. The following sections provide detailed protocols for determining the precise solubility of this compound in various solvent systems.

Experimental Determination of Solubility

The two primary methods for experimentally determining solubility are the "excess solvent" and "excess solid" approaches.[7] For a solid compound like Methyl 6-bromobenzo[d]dioxole-5-carboxylate, the "excess solid" (or shake-flask) method is a robust and widely accepted technique.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add to a known volume of solvent A->B C Agitate at constant temperature (e.g., 24h) B->C D Allow undissolved solid to settle C->D E Filter or centrifuge to obtain a clear supernatant D->E F Dilute supernatant E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for determining solubility via the shake-flask method.

Detailed Protocol for Aqueous and Organic Solvent Solubility

I. Materials and Equipment

  • Methyl 6-bromobenzo[d]dioxole-5-carboxylate

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

II. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of Methyl 6-bromobenzo[d]dioxole-5-carboxylate (e.g., 10 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL). The key is to have undissolved solid remaining after equilibration.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of known concentrations of Methyl 6-bromobenzo[d]dioxole-5-carboxylate in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase).

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered supernatant with the same solvent used for the standards to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mM).

Logical Framework for Solvent Selection

G cluster_solvents Solvent Categories cluster_applications Primary Applications Aqueous Aqueous Systems Bio Biological Assays (e.g., cell-based studies) Aqueous->Bio Formulation Formulation & Dosing (in vivo studies) Aqueous->Formulation Organic Organic Solvents Organic->Formulation co-solvents Stock Stock Solutions (for dilution) Organic->Stock

Caption: Rationale for solvent selection in solubility studies.

Conclusion

While qualitative data suggests that Methyl 6-bromobenzo[d]dioxole-5-carboxylate is sparingly soluble in water and more soluble in organic solvents like ethanol and DMF, precise quantitative data is essential for its effective use in research and development.[1] The protocols outlined in this guide provide a robust framework for researchers to determine the solubility of this compound in various relevant solvent systems. By adhering to these validated methodologies, scientists can generate reliable and reproducible solubility data, thereby accelerating the journey from laboratory synthesis to potential therapeutic application.

References

  • Delgado, J.M.P.Q., & Vázquez da Silva, M. (n.d.). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. Scientific.Net. Retrieved from [Link][8][9]

  • methyl 6-bromobenzo[d][1][8]dioxole-5-carboxylate. (n.d.). ChemBK. Retrieved from [https://www.chembk.com/en/chem/methyl-6-bromobenzo[d][1][8]dioxole-5-carboxylate]([Link]1][8]dioxole-5-carboxylate)[1]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link][3]

  • (2025, February 11). How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone. Retrieved from [Link][4]

  • an introduction to esters. (n.d.). Chemguide. Retrieved from [Link][5]

  • Properties of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link][6]

  • Esters: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved from [Link][10]

  • What are the physical properties of esters and how do they differ from other organic compounds?. (n.d.). TutorChase. Retrieved from [Link][11]

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The Strategic Synthesis and Application of Methyl 6-bromobenzo[d]dioxole-5-carboxylate: A Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Complex Molecules

In the landscape of organic synthesis and medicinal chemistry, certain molecules, while not therapeutic agents themselves, play a pivotal role as indispensable building blocks. Methyl 6-bromobenzo[d]dioxole-5-carboxylate is a prime example of such a crucial intermediate. Its strategic importance lies in the unique combination of a benzodioxole core, a synthetically versatile bromine atom, and a methyl ester group, making it a highly valuable precursor in the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of Methyl 6-bromobenzo[d]dioxole-5-carboxylate, with a particular focus on its role in the development of prominent pharmaceuticals.

Physicochemical Properties and Spectroscopic Data

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its effective application in synthesis. The key properties of Methyl 6-bromobenzo[d]dioxole-5-carboxylate are summarized below.

PropertyValueReference
CAS Number 61441-09-6[1][2]
Molecular Formula C₉H₇BrO₄[2]
Molecular Weight 259.05 g/mol [2]
Appearance White to off-white crystalline powder[3]
IUPAC Name methyl 6-bromo-1,3-benzodioxole-5-carboxylate[1]
SMILES COC(=O)C1=CC2=C(C=C1Br)OCO2[1]

A History Forged in the Pursuit of Therapeutic Innovation

The history of Methyl 6-bromobenzo[d]dioxole-5-carboxylate is not one of a singular, celebrated discovery, but rather an evolution driven by the relentless pursuit of novel therapeutics. Its emergence is intrinsically linked to the synthesis of piperonal (3,4-methylenedioxybenzaldehyde) derivatives, which have long been recognized for their diverse biological activities, including anticonvulsant and anti-inflammatory properties.[4][5] The benzodioxole moiety itself is a key structural feature in numerous natural products and synthetic compounds with significant pharmacological applications.[6][7]

The impetus for the specific synthesis of the 6-bromo substituted methyl ester likely arose from the need for a versatile intermediate in multi-step synthetic campaigns. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse molecular fragments.[8] This strategic functionalization is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to optimize the potency and selectivity of drug candidates.

The Crucial Role in the Synthesis of PDE5 Inhibitors: The Tadalafil Story

A compelling illustration of the significance of benzodioxole derivatives, and by extension, the strategic utility of compounds like Methyl 6-bromobenzo[d]dioxole-5-carboxylate, is found in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors.[9][10] These drugs, most notably Tadalafil (Cialis®), are widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[3][11][12]

The core of the Tadalafil molecule is a complex tetracyclic structure, the synthesis of which often employs a Pictet-Spengler reaction.[13][14] This key reaction involves the condensation of a tryptamine derivative with an aldehyde. In the case of Tadalafil, the aldehyde component is derived from piperonal. The synthesis underscores the importance of having a well-defined and functionalized benzodioxole starting material to construct the intricate molecular architecture of the final drug product.

While patents for Tadalafil's synthesis may not explicitly name Methyl 6-bromobenzo[d]dioxole-5-carboxylate as the starting material, they highlight the use of piperonal and its derivatives, establishing a clear lineage of chemical synthesis where our title compound serves as a critical, albeit behind-the-scenes, player.[13][15] The bromination and esterification of the piperonal core are crucial modifications that facilitate subsequent chemical transformations, demonstrating the enabling power of this key intermediate.

Synthetic Pathways: A Deliberate Approach to Molecular Construction

The synthesis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate is a multi-step process that begins with the readily available starting material, piperonal. The synthetic strategy is designed to introduce the desired functional groups in a controlled and efficient manner.

Experimental Protocol: A Representative Synthesis

The following is a representative, multi-step protocol for the synthesis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate, based on established organic chemistry principles and methodologies found in the literature for analogous transformations.[16]

Step 1: Bromination of Piperonal

  • Reactants: Piperonal, Bromine, and a suitable solvent (e.g., acetic acid).

  • Procedure: Dissolve piperonal in the solvent and cool the mixture in an ice bath. Slowly add a solution of bromine in the same solvent dropwise with constant stirring. Maintain the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Work-up: Pour the reaction mixture into a large volume of cold water. The solid precipitate, 6-bromopiperonal, is collected by filtration, washed with water, and dried.

Step 2: Oxidation of 6-Bromopiperonal to 6-Bromobenzo[d]dioxole-5-carboxylic acid

  • Reactants: 6-Bromopiperonal, an oxidizing agent (e.g., potassium permanganate or sodium chlorite), and a suitable solvent system.

  • Procedure: Suspend 6-bromopiperonal in an appropriate solvent. Add the oxidizing agent portion-wise, controlling the temperature to prevent overheating. The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed.

  • Work-up: After the reaction is complete, the mixture is acidified, and the resulting precipitate, 6-bromobenzo[d]dioxole-5-carboxylic acid, is collected by filtration, washed with water, and dried.

Step 3: Esterification to Methyl 6-bromobenzo[d]dioxole-5-carboxylate

  • Reactants: 6-Bromobenzo[d]dioxole-5-carboxylic acid, Methanol, and a catalytic amount of strong acid (e.g., sulfuric acid).

  • Procedure: Dissolve the carboxylic acid in an excess of methanol. Add the acid catalyst and reflux the mixture for several hours. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

Causality in Experimental Choices
  • Bromination at the 6-position: The methylenedioxy group is an ortho-, para-directing group. The formyl group is a meta-directing and deactivating group. The bromination occurs at the position ortho to the activating methylenedioxy group and meta to the deactivating formyl group, leading to the desired 6-bromo isomer.

  • Choice of Oxidizing Agent: The selection of the oxidizing agent for the conversion of the aldehyde to a carboxylic acid is crucial to avoid over-oxidation or unwanted side reactions. Milder oxidizing agents are often preferred.

  • Fischer Esterification: This classic method is a reliable and cost-effective way to convert a carboxylic acid to its corresponding methyl ester using an excess of methanol and an acid catalyst.

Visualizing the Synthetic Workflow

To better illustrate the synthetic process, the following diagram outlines the key transformations.

SynthesisWorkflow Piperonal Piperonal Bromination Bromination (Br₂, Acetic Acid) Piperonal->Bromination Bromopiperonal 6-Bromopiperonal Bromination->Bromopiperonal Oxidation Oxidation (e.g., KMnO₄) Bromopiperonal->Oxidation CarboxylicAcid 6-Bromobenzo[d]dioxole- 5-carboxylic acid Oxidation->CarboxylicAcid Esterification Esterification (Methanol, H₂SO₄) CarboxylicAcid->Esterification FinalProduct Methyl 6-bromobenzo[d]dioxole- 5-carboxylate Esterification->FinalProduct

Caption: Synthetic pathway to Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

The Broader Impact on Drug Discovery and Development

The utility of Methyl 6-bromobenzo[d]dioxole-5-carboxylate extends beyond the synthesis of PDE5 inhibitors. The benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities.[17] The presence of both a bromine atom and a methyl ester on this scaffold provides chemists with a powerful tool to generate libraries of novel compounds for high-throughput screening.

The strategic placement of the bromine atom allows for the introduction of various substituents through well-established cross-coupling methodologies. This enables the exploration of structure-activity relationships (SAR) in a systematic manner, a fundamental process in the optimization of lead compounds into clinical candidates. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, and other functional groups, further expanding the chemical diversity that can be accessed from this key intermediate.

Logical Relationships in Synthetic Strategy

The following diagram illustrates the logical flow of how Methyl 6-bromobenzo[d]dioxole-5-carboxylate serves as a central hub for the generation of molecular diversity.

LogicalRelationships Start Methyl 6-bromobenzo[d]dioxole-5-carboxylate Coupling Suzuki/Stille/etc. Cross-Coupling Start->Coupling Hydrolysis Ester Hydrolysis Start->Hydrolysis Derivatives Diverse Aryl/Heteroaryl Substituted Esters Coupling->Derivatives CarboxylicAcid Carboxylic Acid Intermediate Hydrolysis->CarboxylicAcid Amidation Amide Coupling AmideLibrary Library of Amide Derivatives Amidation->AmideLibrary CarboxylicAcid->Amidation

Caption: Synthetic utility of Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

Conclusion: An Enduring Legacy in Chemical Synthesis

Methyl 6-bromobenzo[d]dioxole-5-carboxylate, while not a household name, represents a vital cog in the machinery of drug discovery and development. Its history is intertwined with the quest for novel and effective therapeutics, and its synthesis is a testament to the principles of strategic and efficient organic chemistry. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties, synthesis, and applications of this key intermediate is not merely academic; it is a gateway to the creation of the next generation of life-changing medicines. The enduring legacy of Methyl 6-bromobenzo[d]dioxole-5-carboxylate lies in the complex and beneficial molecules that have been, and will continue to be, built upon its foundational structure.

References

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  • Alternative Synthesis of Tadalafil: PDE5 Inhibitor. ResearchGate. [Link]

  • Synthesis of Piperine-Based Ester Derivatives with Diverse Aromatic Rings and Their Agricultural Bioactivities against Tetranychus cinnabarinus Boisduval, Aphis citricola Van der Goot, and Eriosoma lanigerum Hausmann. PMC. [Link]

  • An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. PMC. [Link]

  • (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC. [Link]

  • EP 2181997 A1. (2010). A process for the preparation of tadalafil.
  • Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. PMC. [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. [Link]

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The Versatile Building Block: A Technical Guide to Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, Methyl 6-bromobenzo[d]dioxole-5-carboxylate emerges as a pivotal intermediate, offering a unique combination of a protected catechol system, a reactive aromatic bromide, and a modifiable ester group. This guide provides an in-depth exploration of its synthesis, characterization, and strategic applications, underscoring its value in the pursuit of novel bioactive compounds. The benzo[d]dioxole (or methylenedioxyphenyl) moiety is a recognized privileged scaffold, present in numerous natural products and pharmacologically active molecules, valued for its ability to modulate metabolic stability and receptor interactions. The strategic placement of a bromine atom at the 6-position provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding its synthetic utility.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of Methyl 6-bromobenzo[d]dioxole-5-carboxylate is fundamental for its effective use in synthesis and for quality control.

PropertyValueSource
CAS Number 61441-09-6[1]
Molecular Formula C₉H₇BrO₄[2][3]
Molecular Weight 259.05 g/mol [2][3]
IUPAC Name methyl 6-bromo-1,3-benzodioxole-5-carboxylate[1]
Synonyms Methyl 6-bromopiperonylateChemScene

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methylenedioxy protons (as a characteristic singlet), and the methyl ester protons (as a singlet). The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and carboxylate groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the methylenedioxy carbon, and the methyl carbon of the ester.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching frequencies.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M+ and M+2 peaks).

Synthesis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate: A Practical Approach

The most logical and widely applicable synthetic route to Methyl 6-bromobenzo[d]dioxole-5-carboxylate involves a two-step sequence starting from the commercially available 6-bromobenzo[d][4][5]dioxole-5-carbaldehyde (also known as 6-bromopiperonal). This strategy leverages a classical oxidation followed by an acid-catalyzed esterification.

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Fischer Esterification 6-Bromopiperonal 6-Bromobenzo[d]dioxole-5-carbaldehyde 6-Bromopiperonylic_Acid 6-Bromobenzo[d]dioxole-5-carboxylic acid 6-Bromopiperonal->6-Bromopiperonylic_Acid Oxidation Oxidizing_Agent KMnO4 or PCC 6-Bromopiperonylic_Acid_2 6-Bromobenzo[d]dioxole-5-carboxylic acid Target_Molecule Methyl 6-bromobenzo[d]dioxole-5-carboxylate 6-Bromopiperonylic_Acid_2->Target_Molecule Esterification Methanol Methanol (CH3OH) Acid_Catalyst H2SO4 (cat.)

Figure 1: Proposed two-step synthesis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

Experimental Protocol:

Part 1: Oxidation of 6-Bromobenzo[d]dioxole-5-carbaldehyde

  • Rationale: This step converts the aldehyde functionality into a carboxylic acid, a necessary precursor for esterification. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) under basic conditions or pyridinium chlorochromate (PCC) in an aprotic solvent. The choice of oxidant depends on the desired reaction conditions and scale.

  • Step-by-Step Methodology (using KMnO₄):

    • Dissolve 6-bromobenzo[d]dioxole-5-carbaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a solution of potassium permanganate (approx. 1.1 eq) in water, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

    • Filter the reaction mixture to remove the manganese dioxide byproduct.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 6-bromobenzo[d]dioxole-5-carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Part 2: Fischer Esterification of 6-Bromobenzo[d]dioxole-5-carboxylic Acid

  • Rationale: The Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6] Using an excess of methanol serves to drive the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Step-by-Step Methodology:

    • Suspend 6-bromobenzo[d]dioxole-5-carboxylic acid (1.0 eq) in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

    • Purify the product by recrystallization or column chromatography on silica gel. A similar procedure for a related methoxy-substituted analogue resulted in an 88% yield.[7]

Applications in the Synthesis of Bioactive Molecules

The synthetic utility of Methyl 6-bromobenzo[d]dioxole-5-carboxylate lies in its capacity to serve as a versatile scaffold for the construction of more complex molecules, particularly those with therapeutic potential. The presence of the bromine atom is key to its application in modern synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in Methyl 6-bromobenzo[d]dioxole-5-carboxylate is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These transformations allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide range of substituents at the 6-position of the benzodioxole ring.

Suzuki_Coupling Reactant Methyl 6-bromobenzo[d]dioxole-5-carboxylate Product 6-Aryl/Alkenyl/Alkynyl benzo[d]dioxole Derivative Reactant->Product Suzuki Coupling Boronic_Acid R-B(OH)2 Pd_Catalyst Pd Catalyst Base Base

Figure 2: General scheme for the Suzuki cross-coupling reaction of Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

This reactivity is particularly valuable in fragment-based drug discovery, where the benzodioxole core can be coupled with a library of boronic acids or other coupling partners to rapidly generate a diverse set of analogues for biological screening.

Precursor to Isoquinoline Alkaloids

While direct and specific examples are not extensively documented in readily available literature, the structural motif of Methyl 6-bromobenzo[d]dioxole-5-carboxylate makes it an attractive precursor for the synthesis of isoquinoline alkaloids. Many isoquinoline alkaloids, a class of natural products with a broad range of pharmacological activities, feature a substituted benzodioxole ring system. The functional groups on this building block can be elaborated through multi-step synthetic sequences to construct the characteristic isoquinoline core.

Conclusion and Future Perspectives

Methyl 6-bromobenzo[d]dioxole-5-carboxylate stands as a valuable and versatile building block in organic synthesis. Its straightforward preparation from readily available starting materials, coupled with the strategic placement of three distinct functional groups, provides chemists with a powerful tool for the construction of complex molecular targets. The ability to engage in a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, ensures its continued relevance in the fields of medicinal chemistry and drug discovery. As the demand for novel and diverse chemical entities for biological screening continues to grow, the strategic application of well-designed building blocks like Methyl 6-bromobenzo[d]dioxole-5-carboxylate will undoubtedly play a crucial role in accelerating the discovery of the next generation of therapeutic agents.

References

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An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways and key starting materials for the preparation of Methyl 6-bromobenzo[d]dioxole-5-carboxylate, a valuable intermediate in pharmaceutical and agrochemical research. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of scientifically robust and field-proven synthetic strategies. We will explore multiple convergent pathways, elucidating the rationale behind experimental choices and providing detailed protocols for critical transformations. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Methyl 6-bromobenzo[d]dioxole-5-carboxylate is a key building block in organic synthesis, primarily owing to its substituted benzo[d]dioxole core. This heterocyclic motif is present in a wide array of biologically active natural products and synthetic compounds. The presence of a bromine atom and a methyl ester group at strategic positions on the aromatic ring allows for diverse and subsequent chemical modifications, such as cross-coupling reactions and amide bond formations, making it an attractive precursor for the synthesis of complex molecular architectures. Its derivatives have shown potential in various therapeutic areas, underscoring the importance of efficient and scalable synthetic routes to this intermediate.

Strategic Synthetic Pathways and Core Starting Materials

The synthesis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate can be approached from several key, commercially available or readily accessible starting materials. The choice of a particular route is often dictated by factors such as cost, availability of precursors, desired scale of synthesis, and the specific capabilities of the laboratory. This guide will focus on three primary and logically convergent starting materials:

  • 3,4-(Methylenedioxy)benzoic Acid (Piperonylic Acid)

  • Piperonal (Heliotropin)

  • 6-Bromopiperonal

The following sections will delve into the synthetic transformations required from each of these precursors.

Pathway I: Synthesis from 3,4-(Methylenedioxy)benzoic Acid

3,4-(Methylenedioxy)benzoic acid, also known as piperonylic acid, is a naturally occurring compound that serves as an excellent and economical starting point.[1] The synthetic strategy from this precursor involves two key steps: electrophilic bromination of the aromatic ring followed by esterification of the carboxylic acid.

Diagram of Synthetic Pathway I

Pathway_I start 3,4-(Methylenedioxy)benzoic Acid intermediate 6-Bromobenzo[d]dioxole-5-carboxylic Acid start->intermediate Bromination product Methyl 6-bromobenzo[d]dioxole-5-carboxylate intermediate->product Esterification

Caption: Synthesis of the target molecule from 3,4-(Methylenedioxy)benzoic Acid.

Step 1: Bromination of 3,4-(Methylenedioxy)benzoic Acid

The methylenedioxy group is an activating group, directing electrophilic substitution to the ortho and para positions. In the case of 3,4-(methylenedioxy)benzoic acid, the position ortho to the activating methylenedioxy group and meta to the deactivating carboxylic acid group is highly favored for bromination.

Causality of Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine for laboratory-scale synthesis due to its solid nature, which makes it easier to handle, and its ability to provide a low, steady concentration of bromine, minimizing side reactions.[2]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or a non-polar solvent like carbon tetrachloride can be used. The choice of solvent can influence the reaction rate and selectivity.

  • Catalyst: The reaction can proceed without a catalyst due to the activated nature of the ring, but a mild Lewis acid or a radical initiator (in the case of benzylic bromination, which is not desired here) can be employed if necessary.[2]

Experimental Protocol: Bromination of 3,4-(Methylenedioxy)benzoic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-(methylenedioxy)benzoic acid (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid, 6-bromobenzo[d]dioxole-5-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried.[3][4]

Step 2: Esterification of 6-Bromobenzo[d]dioxole-5-carboxylic Acid

The conversion of the carboxylic acid to its corresponding methyl ester is a standard transformation. Several methods can be employed, with the choice depending on the scale and the sensitivity of the substrate.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by using a large excess of the alcohol.[5][6][7][8]

Experimental Protocol: Fischer-Speier Esterification

  • Suspend 6-bromobenzo[d]dioxole-5-carboxylic acid (1 equivalent) in methanol (10-20 equivalents).

  • Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension while stirring.

  • Heat the mixture to reflux for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

  • Purify the product by recrystallization or column chromatography.

Alternative Esterification Methods:

  • Diazomethane: This reagent provides a rapid and high-yielding methylation of carboxylic acids at room temperature without the need for an acid catalyst.[1][3][9][10] However, diazomethane is toxic and potentially explosive, requiring specialized handling procedures.[3][9]

  • Mitsunobu Reaction: This method allows for the esterification of carboxylic acids with alcohols under mild, neutral conditions using triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).[4][11][12][13][14] This is particularly useful for substrates that are sensitive to acidic conditions.

Pathway II: Synthesis from Piperonal

Piperonal (3,4-methylenedioxybenzaldehyde) is another readily available and cost-effective starting material. The synthetic route from piperonal involves three main steps: bromination, oxidation of the aldehyde to a carboxylic acid, and subsequent esterification.

Diagram of Synthetic Pathway II

Pathway_II start Piperonal intermediate1 6-Bromopiperonal start->intermediate1 Bromination intermediate2 6-Bromobenzo[d]dioxole-5-carboxylic Acid intermediate1->intermediate2 Oxidation product Methyl 6-bromobenzo[d]dioxole-5-carboxylate intermediate2->product Esterification Pathway_III start 6-Bromopiperonal intermediate 6-Bromobenzo[d]dioxole-5-carboxylic Acid start->intermediate Oxidation product Methyl 6-bromobenzo[d]dioxole-5-carboxylate intermediate->product Esterification

Caption: Synthesis of the target molecule from 6-Bromopiperonal.

This synthetic route involves the oxidation of 6-bromopiperonal to 6-bromobenzo[d]dioxole-5-carboxylic acid, followed by esterification to yield the final product. The experimental protocols for these two steps are identical to those described in Sections 4.2 and 3.2, respectively.

Data Presentation: Comparison of Synthetic Pathways

The following table provides a comparative summary of the three synthetic pathways discussed.

Starting MaterialKey Transformation StepsAdvantagesDisadvantages
3,4-(Methylenedioxy)benzoic Acid 1. Bromination 2. EsterificationEconomical starting material; fewer steps than starting from piperonal.Requires handling of brominating agents.
Piperonal 1. Bromination 2. Oxidation 3. EsterificationReadily available and inexpensive starting material.Longest synthetic route with three distinct steps.
6-Bromopiperonal 1. Oxidation 2. EsterificationMore direct route; avoids a bromination step in the lab.Higher cost of the starting material compared to piperonal.

Conclusion

The synthesis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate can be efficiently achieved through several strategic pathways, each originating from readily accessible starting materials. The choice of the optimal route will depend on a careful consideration of economic factors, scale, and laboratory capabilities. The protocols outlined in this guide, grounded in established chemical principles and supported by scientific literature, provide a solid foundation for researchers to produce this valuable synthetic intermediate with high purity and in good yield. The versatility of the functional groups on the target molecule ensures its continued importance in the discovery and development of novel chemical entities.

References

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Methodological & Application

The Strategic Utility of Methyl 6-bromobenzo[d]dioxole-5-carboxylate in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecular Architectures

Methyl 6-bromobenzo[d]dioxole-5-carboxylate is a polysubstituted aromatic compound that has emerged as a pivotal starting material in the total synthesis of several biologically active natural products. Its unique substitution pattern, featuring a methylenedioxy bridge, a bromine atom, and a methyl ester, provides a versatile platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the bromine atom is particularly strategic, enabling palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, which are instrumental in constructing complex molecular scaffolds. The methyl ester and the methylenedioxy group, on the other hand, are characteristic features of numerous natural products, particularly within the Amaryllidaceae and phenanthridine alkaloid families, making this compound an ideal precursor.

This guide provides an in-depth exploration of the application of Methyl 6-bromobenzo[d]dioxole-5-carboxylate in natural product synthesis, with a focus on detailed experimental protocols and the underlying scientific rationale for the chosen synthetic strategies. We will delve into the synthesis of key intermediates and their elaboration into complex natural product analogues, showcasing the power of this versatile building block in modern organic synthesis and drug discovery.

Application I: Synthesis of Narciclasine Analogues - A Chemoenzymatic Approach

Narciclasine is a potent Amaryllidaceae alkaloid known for its significant anticancer properties.[1][2] The synthesis of narciclasine and its analogues is a testament to the ingenuity of synthetic chemists, often requiring the strategic assembly of its complex polycyclic core. Methyl 6-bromobenzo[d]dioxole-5-carboxylate serves as a crucial precursor for the "northern" aromatic fragment of narciclasine analogues.

Retrosynthetic Analysis and Strategy

Our synthetic strategy for a C-1 methoxycarbonyl narciclasine analogue hinges on a convergent approach where the A-ring and C-ring precursors are synthesized separately and then coupled.[3] Methyl 6-bromobenzo[d]dioxole-5-carboxylate is a derivative of the A-ring precursor. The key transformations include an amide coupling to link the two fragments, followed by an intramolecular Heck reaction to construct the phenanthridone core.[2][3]

Narciclasine_Retrosynthesis Narciclasine_Analogue C-1 Methoxycarbonyl Narciclasine Analogue Heck_Cyclization Intramolecular Heck Reaction Narciclasine_Analogue->Heck_Cyclization Amide_Coupling Amide Bond Formation Heck_Cyclization->Amide_Coupling A_Ring A-Ring Precursor (from Methyl 6-bromobenzo[d]dioxole-5-carboxylate) Amide_Coupling->A_Ring C_Ring C-Ring Precursor (from ortho-dibromobenzene) Amide_Coupling->C_Ring

Caption: Retrosynthetic approach for a C-1 methoxycarbonyl narciclasine analogue.

Protocol 1: Preparation of the A-Ring Acid Chloride Precursor

The synthesis of the A-ring precursor begins with the functionalization of a derivative of Methyl 6-bromobenzo[d]dioxole-5-carboxylate. For the purpose of this protocol, we will illustrate the conversion of a closely related and commercially available starting material, ortho-vanillin, to the required acid chloride, which mirrors the reactivity and functional group tolerance required when starting from the title compound.[3]

Step 1: Bromination and Baeyer-Villiger Oxidation

  • Rationale: This two-step sequence introduces the necessary bromine atom and converts the aldehyde to a phenol, which is then protected as a methylenedioxy ether. The regioselectivity of the bromination is directed by the existing substituents.

  • Procedure:

    • To a solution of ortho-vanillin in acetic acid, add sodium acetate followed by the dropwise addition of bromine at room temperature.

    • After stirring, the reaction mixture is worked up to yield the brominated aldehyde.

    • The purified aldehyde is then subjected to a Baeyer-Villiger oxidation using hydrogen peroxide and sodium hydroxide in water at 0 °C to afford the corresponding phenol.

Step 2: Methylenation and Formylation

  • Rationale: The methylenedioxy bridge, a key feature of the target molecule, is installed using diiodomethane and a base. Subsequent formylation introduces the carbon atom that will become the carboxylic acid.

  • Procedure:

    • The phenol from the previous step is dissolved in DMF, and potassium carbonate and diiodomethane are added. The mixture is heated to 80 °C.

    • After purification, the resulting methylenedioxy compound is formylated using dichloromethyl methyl ether and a Lewis acid like tin(IV) chloride in DCM at -78 °C.

Step 3: Oxidation and Acid Chloride Formation

  • Rationale: The formyl group is oxidized to a carboxylic acid, which is then converted to the more reactive acid chloride to facilitate the subsequent amide coupling.

  • Procedure:

    • The aldehyde is oxidized to the carboxylic acid using sodium chlorite and a phosphate buffer in a mixed solvent system of t-butanol and water.

    • The purified carboxylic acid is then dissolved in DCM, and oxalyl chloride is added, along with a catalytic amount of DMF, to generate the acid chloride. This acid chloride is typically used immediately in the next step without further purification.[3]

Protocol 2: Amide Coupling and Intramolecular Heck Reaction

This protocol outlines the crucial steps of coupling the A-ring and C-ring fragments and the subsequent cyclization to form the core of the narciclasine analogue.

Step 1: Amide Coupling

  • Rationale: The formation of an amide bond is a robust and reliable method for linking the two key fragments of the molecule. The use of an acid chloride ensures high reactivity towards the amine on the C-ring precursor.

  • Procedure:

    • The crude acid chloride from Protocol 1 is dissolved in an appropriate solvent like DCM.

    • This solution is then added to a solution of the C-ring amine precursor. The reaction is typically stirred at room temperature until completion.

    • Standard aqueous workup and purification by column chromatography yield the coupled amide product.

Step 2: Intramolecular Heck Reaction

  • Rationale: The intramolecular Heck reaction is a powerful palladium-catalyzed transformation that forms a new carbon-carbon bond between the aromatic ring and the vinyl moiety, leading to the desired phenanthridone skeleton. The choice of palladium catalyst and ligands is crucial for achieving high yield and selectivity.

  • Procedure:

    • The amide substrate is dissolved in a suitable solvent, such as DMF or acetonitrile.

    • A palladium catalyst, for example, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand, is added, along with a base (e.g., triethylamine or potassium carbonate).

    • The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed.

    • After cooling and workup, the cyclized product is purified by chromatography.

Reaction Step Key Reagents Typical Conditions Yield (%) Reference
Amide CouplingAcid Chloride, AmineDCM, Room Temperature~80-90[3]
Intramolecular HeckPd(OAc)₂, PPh₃, K₂CO₃DMF, 110 °C~70-85[4]

Application II: Synthesis of Cepharanone A - An Aryne-Mediated Approach

Cepharanone A is an aristolactam alkaloid with a phenanthrene lactam core. The synthesis of this class of compounds can be efficiently achieved using Methyl 6-bromobenzo[d]dioxole-5-carboxylate as a key building block for one of the aromatic rings.

Synthetic Strategy: Aryne-Mediated Cyclization

A key step in a reported total synthesis of Cepharanone A is an aryne-mediated cyclization.[5] This strategy involves the generation of a highly reactive aryne intermediate from a suitably substituted aromatic precursor, which then undergoes an intramolecular reaction to form the polycyclic core.

CepharanoneA_Synthesis Starting_Material Methyl 6-bromobenzo[d]dioxole-5-carboxylate Precursor Phosphorylated Halobenzamide Derivative Starting_Material->Precursor Several Steps Aryne_Intermediate Aryne Intermediate Precursor->Aryne_Intermediate Base Cyclization Intramolecular Cyclization Aryne_Intermediate->Cyclization Cepharanone_A Cepharanone A Cyclization->Cepharanone_A

Caption: Key steps in the synthesis of Cepharanone A.

Protocol 3: Key Steps in the Synthesis of Cepharanone A

While a detailed step-by-step protocol from Methyl 6-bromobenzo[d]dioxole-5-carboxylate is not fully elaborated in the provided search results, the key transformation involves the preparation of a phosphorylated halobenzamide derivative, which then undergoes the aryne cyclization.

Step 1: Elaboration of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

  • Rationale: The starting material is first converted into a more complex intermediate that contains the necessary functional groups for the subsequent cyclization. This typically involves amide bond formation and the introduction of a group that can be converted into an amino carbanion.

  • Hypothetical Procedure based on similar syntheses:

    • The methyl ester of the starting material is hydrolyzed to the corresponding carboxylic acid.

    • The carboxylic acid is coupled with a suitable amine to form a benzamide.

    • The other aromatic ring, containing a halogen and a group that can be deprotonated (e.g., a phosphonate), is then coupled to the benzamide nitrogen.

Step 2: Aryne-Mediated Cyclization

  • Rationale: A strong base is used to deprotonate the position ortho to the halogen on the second aromatic ring, leading to the formation of an aryne. Simultaneously, the base generates an amino carbanion from the phosphorylated group on the benzamide. The carbanion then attacks the aryne in an intramolecular fashion to form the new ring system.

  • General Procedure:

    • The phosphorylated halobenzamide precursor is dissolved in an anhydrous aprotic solvent like THF and cooled to a low temperature (e.g., -78 °C).

    • A strong base, such as lithium diisopropylamide (LDA), is added dropwise.

    • The reaction is allowed to slowly warm to room temperature and stirred until the cyclization is complete.

    • The reaction is quenched, and the product is extracted and purified.

Conclusion and Future Outlook

Methyl 6-bromobenzo[d]dioxole-5-carboxylate has proven to be a highly valuable and versatile building block in the synthesis of complex and biologically important natural products. Its strategic placement of functional groups allows for the efficient construction of key structural motifs found in alkaloids like narciclasine and Cepharanone A. The protocols and strategies outlined in this guide highlight the power of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and aryne chemistry, in accessing these intricate molecular architectures. As the demand for novel therapeutic agents continues to grow, the importance of such well-functionalized starting materials in streamlining synthetic routes and enabling the exploration of new chemical space will undoubtedly increase. Further investigations into novel transformations of Methyl 6-bromobenzo[d]dioxole-5-carboxylate are likely to open up new avenues for the synthesis of a wider range of bioactive compounds.

References

  • A New Approach to the Synthesis of Aristolactams. Total Synthesis of Cepharanone A and B. (n.d.). Sci-Hub. Retrieved January 20, 2026, from [Link]

  • Stollmaier, J. G., Thomson, J., Endoma-Arias, M. A., Simionescu, R., Vernaza, A., Mesa-Diaz, N., Smith, M., Du, L., Kornienko, A., & Hudlicky, T. (2022). Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. Molecules, 27(13), 4141. [Link]

  • Kornienko, A., & Evidente, A. (2008). Synthesis and biological evaluation of unnatural derivatives of narciclasine: 7-aza-narciclasine and its N-oxide. Bioorganic & medicinal chemistry letters, 18(3), 1109–1112. [Link]

  • Stollmaier, J. G., Thomson, J., Endoma-Arias, M. A., Simionescu, R., Vernaza, A., Mesa-Diaz, N., Smith, M., Du, L., Kornienko, A., & Hudlicky, T. (2022). Conversion of Natural Narciclasine to Its C-1 and C-6 Derivatives and Their Antitumor Activity Evaluation. Molecules, 27(13), 4141. [Link]

  • Hudlicky, T., Rinner, U., Gonzalez, D., Aghajanian, H., Si, Y. G., & Ghiviriga, I. (2002). Total synthesis of (+)-narciclasine. The Journal of organic chemistry, 67(25), 8726–8743.
  • González, D., Martinot, T., Hudlicky, T. (2000). Synthesis of C-1 Homologues of Narciclasine. Brock University. [Link]

  • Kornienko, A., & Evidente, A. (2008). Synthesis and biological evaluation of unnatural derivatives of narciclasine: 7-aza-narciclasine and its N-oxide. Bioorganic & medicinal chemistry letters, 18(3), 1109–1112. [Link]

Sources

The Strategic Application of Methyl 6-bromobenzo[d]dioxole-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

Methyl 6-bromobenzo[d]dioxole-5-carboxylate is a highly versatile and strategically important building block in the landscape of medicinal chemistry. Its unique structural architecture, featuring a brominated benzodioxole core, presents a trifecta of opportunities for synthetic diversification. The benzodioxole moiety is a recognized privileged scaffold, appearing in numerous natural products and pharmacologically active compounds, often imparting favorable pharmacokinetic and metabolic properties. The presence of a bromine atom at a key position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space. Furthermore, the methyl ester functionality offers a site for classical modifications, such as hydrolysis and amidation, to further tune the physicochemical properties of the resulting molecules. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Methyl 6-bromobenzo[d]dioxole-5-carboxylate in the synthesis of novel bioactive compounds. We will delve into the causality behind experimental choices, provide detailed and self-validating protocols for key transformations, and illustrate the logical workflows inherent in leveraging this powerful synthetic intermediate.

Core Applications in Medicinal Chemistry: A Gateway to Diverse Pharmacophores

The primary utility of Methyl 6-bromobenzo[d]dioxole-5-carboxylate lies in its role as a versatile precursor for the synthesis of a wide array of substituted benzodioxole derivatives. These derivatives are key components of molecules targeting a range of biological pathways. A notable example of a complex therapeutic agent that likely utilizes a similar benzodioxole core is GSK2256294, a potent and selective inhibitor of soluble epoxide hydrolase (sEH) that has undergone clinical evaluation for inflammatory diseases.[1][2] The sEH enzyme is a critical regulator of endogenous signaling lipids, and its inhibition is a promising strategy for treating cardiovascular and inflammatory conditions.[1][3] The general structure of many sEH inhibitors features a central urea or amide connecting two aromatic moieties, one of which is often a substituted benzodioxole.

The strategic value of Methyl 6-bromobenzo[d]dioxole-5-carboxylate is realized through the power of modern cross-coupling chemistry. The carbon-bromine bond is an ideal substrate for several palladium-catalyzed reactions that form the bedrock of contemporary drug discovery.[4][5][6] These reactions allow for the precise and predictable introduction of a wide variety of substituents at the 6-position of the benzodioxole ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The most pertinent of these transformations are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing a diverse range of amines.

  • Sonogashira Coupling: For the formation of C-C triple bonds, introducing alkynyl moieties.

  • Heck Reaction: For the formation of C-C double bonds, introducing vinyl groups.

The following sections will provide detailed protocols and mechanistic insights for each of these key reactions, empowering the medicinal chemist to effectively harness the synthetic potential of Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

Experimental Protocols and Methodologies

Suzuki-Miyaura Coupling: Crafting Biaryl and Heteroaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[5][7] For Methyl 6-bromobenzo[d]dioxole-5-carboxylate, this reaction is the premier method for introducing aryl and heteroaryl substituents, which are critical for modulating the biological activity and pharmacokinetic properties of drug candidates.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a stable palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to enhance the rate of oxidative addition and reductive elimination, particularly with sterically hindered or electron-rich aryl bromides.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate with the palladium complex. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and the tolerance of base-sensitive functional groups.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reagents: - Methyl 6-bromobenzo[d]dioxole-5-carboxylate - Boronic Acid/Ester - Palladium Catalyst - Ligand - Base - Solvent setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Degassed solvents reagents->setup 1. Combine reaction Reaction: - Heating (e.g., 80-100 °C) - Stirring setup->reaction 2. Heat & Stir workup Workup: - Quench with water - Extraction with organic solvent reaction->workup 3. Cool & Quench purification Purification: - Column chromatography workup->purification 4. Isolate product Product: 6-Aryl/Heteroaryl-benzo[d]dioxole-5-carboxylate purification->product 5. Characterize

A logical workflow for Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of Methyl 6-bromobenzo[d]dioxole-5-carboxylate with an electron-rich boronic acid.

Reagent MW Amount Equivalents
Methyl 6-bromobenzo[d]dioxole-5-carboxylate259.05259 mg1.0 mmol
4-Methoxyphenylboronic Acid151.96182 mg1.2 mmol
Pd(OAc)₂224.504.5 mg0.02 mmol (2 mol%)
SPhos410.4816.4 mg0.04 mmol (4 mol%)
K₃PO₄212.27425 mg2.0 mmol
1,4-Dioxane-8 mL-
Water-2 mL-

Procedure:

  • To an oven-dried Schlenk flask, add Methyl 6-bromobenzo[d]dioxole-5-carboxylate, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for the formation of C-N bonds.[3][8] This reaction is particularly valuable for introducing primary and secondary amines, including cyclic amines like morpholine, which are common motifs in drug molecules, to the benzodioxole core.

Causality of Experimental Choices:

  • Catalyst System: Similar to Suzuki coupling, a palladium(0) catalyst is employed. The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos being highly effective.[9] These ligands promote the challenging reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, generating the active nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Reagents: - Methyl 6-bromobenzo[d]dioxole-5-carboxylate - Amine - Palladium Precatalyst - Ligand - Strong Base - Anhydrous Solvent setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Anhydrous conditions reagents->setup 1. Combine reaction Reaction: - Heating (e.g., 90-110 °C) - Stirring setup->reaction 2. Heat & Stir workup Workup: - Quench with sat. NH₄Cl(aq) - Extraction with organic solvent reaction->workup 3. Cool & Quench purification Purification: - Column chromatography workup->purification 4. Isolate product Product: 6-Amino-benzo[d]dioxole-5-carboxylate purification->product 5. Characterize

A logical workflow for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol provides a general procedure for the coupling of Methyl 6-bromobenzo[d]dioxole-5-carboxylate with a cyclic secondary amine.[1]

Reagent MW Amount Equivalents
Methyl 6-bromobenzo[d]dioxole-5-carboxylate259.05259 mg1.0 mmol
Morpholine87.12105 µL1.2 mmol
Pd₂(dba)₃915.729.2 mg0.01 mmol (1 mol% Pd)
RuPhos467.6018.7 mg0.04 mmol (4 mol%)
Sodium tert-butoxide96.10135 mg1.4 mmol
Toluene (anhydrous)-10 mL-

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene, followed by Methyl 6-bromobenzo[d]dioxole-5-carboxylate and morpholine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-arylated product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the aryl bromide) and sp-hybridized carbons (from a terminal alkyne).[2][10] This reaction introduces a rigid alkynyl linker, which can be a valuable design element in medicinal chemistry for probing protein binding pockets or for further synthetic elaboration.

Causality of Experimental Choices:

  • Catalyst System: This reaction is unique in that it typically employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. The base serves to deprotonate the terminal alkyne and also acts as a solvent.

  • Solvent: A polar aprotic solvent like THF or DMF is often used in conjunction with the amine base.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow reagents Reagents: - Methyl 6-bromobenzo[d]dioxole-5-carboxylate - Terminal Alkyne - Palladium Catalyst - Copper(I) Co-catalyst - Amine Base - Solvent setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Anhydrous conditions reagents->setup 1. Combine reaction Reaction: - Room Temp. to moderate heating - Stirring setup->reaction 2. Stir workup Workup: - Filtration of amine salts - Extraction with organic solvent reaction->workup 3. Filter & Extract purification Purification: - Column chromatography workup->purification 4. Isolate product Product: 6-Alkynyl-benzo[d]dioxole-5-carboxylate purification->product 5. Characterize

A logical workflow for Sonogashira coupling.

Protocol 3: Sonogashira Coupling with Phenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling of Methyl 6-bromobenzo[d]dioxole-5-carboxylate with an arylacetylene.[11][12]

Reagent MW Amount Equivalents
Methyl 6-bromobenzo[d]dioxole-5-carboxylate259.05259 mg1.0 mmol
Phenylacetylene102.14121 µL1.1 mmol
Pd(PPh₃)₂Cl₂701.9017.5 mg0.025 mmol (2.5 mol%)
Copper(I) Iodide (CuI)190.454.8 mg0.025 mmol (2.5 mol%)
Triethylamine (Et₃N)101.195 mL-
THF (anhydrous)-5 mL-

Procedure:

  • To an oven-dried Schlenk flask, add Methyl 6-bromobenzo[d]dioxole-5-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature for 8-24 hours, or with gentle heating (e.g., 40-50 °C) if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the ammonium salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired alkynylated product.

Heck Reaction: Olefin Functionalization

The Heck reaction provides a powerful means to form carbon-carbon bonds by coupling the aryl bromide with an alkene, leading to the formation of a substituted alkene.[13] This reaction is particularly useful for introducing vinyl groups, which can serve as versatile handles for further synthetic transformations.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) catalyst, often generated from Pd(OAc)₂, is used. The reaction can sometimes be performed without a phosphine ligand ("ligandless"), particularly with electron-deficient alkenes like acrylates. For other alkenes, phosphine ligands such as PPh₃ or P(o-tol)₃ are often beneficial.

  • Base: An organic or inorganic base is required to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle. Triethylamine or an inorganic base like Na₂CO₃ or K₂CO₃ are commonly employed.

  • Solvent: A polar aprotic solvent such as DMF, NMP, or acetonitrile is typically used.

Experimental Workflow: Heck Reaction

Heck_Workflow reagents Reagents: - Methyl 6-bromobenzo[d]dioxole-5-carboxylate - Alkene - Palladium Catalyst - Base - Solvent setup Reaction Setup: - Inert atmosphere (optional) - Sealed vessel if volatile alkene reagents->setup 1. Combine reaction Reaction: - Heating (e.g., 100-120 °C) - Stirring setup->reaction 2. Heat & Stir workup Workup: - Filtration of salts - Extraction with organic solvent reaction->workup 3. Cool & Filter purification Purification: - Column chromatography workup->purification 4. Isolate product Product: 6-Vinyl-benzo[d]dioxole-5-carboxylate purification->product 5. Characterize

A logical workflow for the Heck reaction.

Protocol 4: Heck Reaction with Ethyl Acrylate

This protocol describes a general procedure for the Heck coupling of Methyl 6-bromobenzo[d]dioxole-5-carboxylate with an activated alkene.[6][10]

Reagent MW Amount Equivalents
Methyl 6-bromobenzo[d]dioxole-5-carboxylate259.05259 mg1.0 mmol
Ethyl Acrylate100.12163 µL1.5 mmol
Pd(OAc)₂224.504.5 mg0.02 mmol (2 mol%)
Tri(o-tolyl)phosphine (P(o-tol)₃)304.3812.2 mg0.04 mmol (4 mol%)
Triethylamine (Et₃N)101.19279 µL2.0 mmol
DMF (anhydrous)-5 mL-

Procedure:

  • To a sealable reaction tube, add Methyl 6-bromobenzo[d]dioxole-5-carboxylate, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous DMF, followed by triethylamine and ethyl acrylate via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cinnamate derivative.

Conclusion: A Versatile Tool for Accelerated Drug Discovery

Methyl 6-bromobenzo[d]dioxole-5-carboxylate stands out as a powerful and versatile building block for medicinal chemists. Its inherent structural features, combined with the robustness and predictability of modern palladium-catalyzed cross-coupling reactions, provide a reliable platform for the rapid synthesis of diverse compound libraries. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for the effective utilization of this key intermediate. By understanding the principles behind the experimental choices, researchers can adapt and optimize these methods to accelerate their drug discovery programs and unlock the potential of novel benzodioxole-based therapeutics.

References

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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 21, 2026, from [Link]

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  • Ros, E., Prades, A., Forson, D., Smyth, J., Verdaguer, X., Pouplana, L. R. D., & Riera, A. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 56(83), 11086-11089. [Link]

  • ResearchGate. (n.d.). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[ c ]. Retrieved January 21, 2026, from [https://www.researchgate.net/publication/264426511_Pd0-Catalyzed_Intramolecular_Heck_reaction_of_23-Arylaminomethyl-32-bromoindoles_Syntheses_of_34-Benzo_c_]-carbolines_and_Benzo45isothiazolo23-aindole_55-dioxides]([Link])

Sources

Application Notes & Protocols: Methyl 6-bromobenzo[d]dioxole-5-carboxylate as a Cornerstone Building Block for Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of methyl 6-bromobenzo[d][1][2]dioxole-5-carboxylate, a highly versatile and strategic building block in the synthesis of complex alkaloids. We move beyond simple procedural lists to dissect the chemical logic and causality behind its application, with a particular focus on its role in constructing the core scaffolds of medicinally significant natural products like pancratistatin. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and detailed, field-tested protocols for leveraging this key intermediate in total synthesis and analog development.

Introduction: The Strategic Value of a Pre-functionalized Aromatic Core

Alkaloids represent a vast and structurally diverse class of natural products, renowned for their profound physiological activities and frequent application in medicine.[3][4] Their complex architectures, however, present formidable challenges to synthetic chemists. The strategic deployment of pre-functionalized, high-value starting materials is paramount to achieving efficient and convergent synthetic routes.

Methyl 6-bromobenzo[d][1][2]dioxole-5-carboxylate emerges as a superior starting material for several key reasons. Its benzodioxole core is a common motif (Ring A) in numerous Amaryllidaceae alkaloids, including the potent anticancer agent pancratistatin.[5] The molecule is strategically functionalized with:

  • An aryl bromide , which serves as a reactive handle for a host of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of critical carbon-carbon and carbon-heteroatom bonds.[6][7][8]

  • A methyl ester , an electron-withdrawing group that can modulate the reactivity of the aromatic ring and serve as a synthetic precursor for other functionalities, such as amides or carboxylic acids.

This guide will illuminate the pathways by which this building block is transformed into advanced alkaloid precursors, providing both the "how" and the "why" through detailed protocols and mechanistic insights.

Compound Profile and Safety Mandates

Physicochemical Data

A clear understanding of the physical and chemical properties of a starting material is the foundation of successful and safe experimentation.

PropertyValueReference
IUPAC Name methyl 6-bromo-1,3-benzodioxole-5-carboxylate[9]
CAS Number 61441-09-6[1][9]
Molecular Formula C₉H₇BrO₄[1]
Molecular Weight 259.05 g/mol [1]
Appearance White to off-white solid[10]
SMILES COC(=O)C1=CC2=C(C=C1Br)OCO2[9]
Handling and Safety Protocols (EHS) - A System of Self-Validation

Working with aryl bromides necessitates strict adherence to safety protocols to ensure researcher well-being and experimental integrity. The following measures are mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, impervious gloves, and a lab coat.[2][11][12]

  • Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][10][12]

  • Exposure Prevention: Avoid contact with skin, eyes, and clothing.[2][10] In case of contact, rinse the affected area immediately with copious amounts of water.[10][11][13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][11]

  • Disposal: Dispose of waste materials in accordance with all local, state, and federal regulations.[10][11]

Health Hazards Summary: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

Core Synthetic Transformations: The Gateway to Complexity

The synthetic utility of methyl 6-bromobenzo[d]dioxole-5-carboxylate is primarily realized through palladium-catalyzed cross-coupling reactions. These reactions are the linchpin for constructing the biaryl and vinyl-aryl linkages that define many alkaloid skeletons.

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The Suzuki-Miyaura Coupling: Forging the Biaryl Bond

The Suzuki-Miyaura reaction is arguably the most crucial transformation for this building block. It enables the coupling of the aryl bromide with an organoboron reagent (typically a boronic acid or ester) to form a new C-C bond—a foundational step in creating the phenanthridone core of pancratistatin and related alkaloids.[14][15][16]

Causality Behind the Choice: The reaction is renowned for its mild conditions, high functional group tolerance (the ester and dioxole are unaffected), and the commercial availability of a vast library of boronic acids, allowing for rapid analog synthesis.[16] The mechanism involves a well-understood catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[17]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound from methyl 6-bromobenzo[d]dioxole-5-carboxylate and a representative arylboronic acid.

Materials and Reagents:

ReagentCAS NumberAmount (Example)Molar Eq.
Methyl 6-bromobenzo[d]dioxole-5-carboxylate61441-09-6259 mg (1.0 mmol)1.0
Phenylboronic Acid98-80-6146 mg (1.2 mmol)1.2
Pd(PPh₃)₄14221-01-335 mg (0.03 mmol)0.03
Potassium Carbonate (K₂CO₃)584-08-7276 mg (2.0 mmol)2.0
Toluene108-88-38 mL-
Ethanol64-17-52 mL-
Water7732-18-52 mL-

Equipment:

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Inert Atmosphere: To a 25 mL Schlenk flask, add methyl 6-bromobenzo[d]dioxole-5-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the degassed solvent mixture (Toluene:Ethanol:Water, 4:1:1 ratio).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

The Heck Reaction: Introducing Alkenyl Scaffolds

The Heck (or Mizoroki-Heck) reaction provides a powerful method for coupling the aryl bromide with an alkene, forming a substituted alkene.[18][19][20] This is particularly useful for synthesizing alkaloids containing a styrenyl or related unsaturated moiety.

Causality Behind the Choice: The Heck reaction excels at creating C(sp²)-C(sp²) bonds and offers excellent control of stereoselectivity, typically favoring the trans isomer.[18] Its mechanism, like the Suzuki coupling, proceeds through a Pd(0)/Pd(II) catalytic cycle.[19][21]

Protocol 2: General Procedure for the Heck Reaction

Objective: To synthesize a styrenyl derivative from methyl 6-bromobenzo[d]dioxole-5-carboxylate and an acrylate.

Materials and Reagents:

ReagentCAS NumberAmount (Example)Molar Eq.
Methyl 6-bromobenzo[d]dioxole-5-carboxylate61441-09-6259 mg (1.0 mmol)1.0
Ethyl Acrylate140-88-5150 mg (1.5 mmol)1.5
Palladium(II) Acetate (Pd(OAc)₂)3375-31-34.5 mg (0.02 mmol)0.02
Tri(o-tolyl)phosphine (P(o-tol)₃)6163-58-212 mg (0.04 mmol)0.04
Triethylamine (Et₃N)121-44-8202 mg (2.0 mmol)2.0
Acetonitrile (MeCN)75-05-810 mL-

Step-by-Step Methodology:

  • Setup: To a sealable reaction tube, add methyl 6-bromobenzo[d]dioxole-5-carboxylate (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

  • Reagent Addition: Flush the tube with an inert gas. Add degassed acetonitrile, followed by triethylamine (2.0 eq) and ethyl acrylate (1.5 eq).

  • Reaction: Seal the tube tightly and heat the mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium black. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting oil or solid by flash column chromatography to isolate the coupled product.

Case Study: Synthesis of the Pancratistatin A-Ring

Pancratistatin is a potent, naturally occurring Amaryllidaceae alkaloid that exhibits significant anti-neoplastic activity.[5] Its total synthesis is a benchmark in organic chemistry, and many routes rely on building blocks structurally analogous to methyl 6-bromobenzo[d]dioxole-5-carboxylate to construct the crucial A-ring.[5][22][23]

// Nodes pancratistatin [label="Pancratistatin\n(Target Alkaloid)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; biaryl [label="Key Biaryl Intermediate", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ring_a [label="Ring A Precursor\n(Methyl 6-bromobenzo[d]\ndioxole-5-carboxylate)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ring_c [label="Ring C Precursor\n(e.g., Arylboronic Acid)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pancratistatin -> biaryl [label="Lactam formation,\nHydroxylations"]; biaryl -> ring_a [label="Suzuki Coupling"]; biaryl -> ring_c [label=" "];

// Invisible node for caption alignment caption [label="Retrosynthesis of Pancratistatin.", shape=plaintext, fontsize=10]; }

The core strategy often involves a Suzuki or Stille coupling to form the biaryl bond between the pre-functionalized A-ring and a suitably protected, chiral C-ring fragment.[5] The methyl ester on the A-ring is then typically converted to an amide, which is essential for the subsequent cyclization to form the B-ring lactam of the pancratistatin core.

Conclusion and Future Outlook

Methyl 6-bromobenzo[d]dioxole-5-carboxylate is more than a mere starting material; it is a strategic linchpin for the efficient assembly of complex alkaloid frameworks. Its pre-installed functionalities—the versatile aryl bromide and the modifiable methyl ester—provide chemists with a reliable and powerful entry point into medicinally relevant chemical space. The palladium-catalyzed protocols detailed herein are robust, reproducible, and serve as a validated foundation for both the total synthesis of natural products like pancratistatin and the creation of novel analogs for structure-activity relationship (SAR) studies. Future applications will undoubtedly leverage this building block in combinatorial approaches and diversity-oriented synthesis to accelerate the discovery of next-generation alkaloid-based therapeutics.

References

  • Jakubke, C., & Grotli, M. (2016). TOTAL SYNTHESES OF PANCRATISTATIN. A REVIEW. PMC - NIH. [Link]

  • Chemical Communications (RSC Publishing). Total synthesis of 1,4a-di-epi-ent-pancratistatin, exemplifying a stereodivergent approach to pancratistatin isomers. [Link]

  • Thomson, R. J. (2017). Total Synthesis of (+)-Pancratistatin by the Rh(III)-Catalyzed Addition of a Densely Functionalized Benzamide to a Sugar-Derived Nitroalkene. PMC - NIH. [Link]

  • Royal Society of Chemistry. (2021). ChemComm COMMUNICATION. [Link]

  • Hudlicky, T. (2009). Approaches to the synthesis of pancratistatin and pancratistatin analogues. WIReDSpace. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. [Link]

  • IntechOpen. (2024). Methods of Alkaloids Synthesis. [Link]

  • MDPI. Synthesis of Indole Alkaloids. [Link]

  • MDPI. Palladium-Catalyzed Reactions. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Amole Biotechnology Co., Ltd. Methyl6-bromobenzo[d][1][2]dioxole-5-carboxylate. [Link]

  • ETH Zurich. Biosynthesis of Alkaloid Natural Products. [Link]

  • ResearchGate. (2024). Methods of Alkaloids Synthesis. [Link]

  • The Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Diva-Portal.org. (2015). Palladium(II)-Catalyzed Heck Reactions. [Link]

  • ChemBK. 6-bromo-1,3-benzodioxole-5-carboxylic acid. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Nuno Ricardo. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Stanchev, S. (2008). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. DOI. [Link]

  • Larionov, O. V. (2014). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC - NIH. [Link]

  • Appchem. Methyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate. [Link]

Sources

Derivatization of Methyl 6-bromobenzo[d]dioxole-5-carboxylate for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocols for the Derivatization of Methyl 6-bromobenzo[d]dioxole-5-carboxylate for Structure-Activity Relationship (SAR) Studies

Introduction: The Benzodioxole Scaffold in Medicinal Chemistry

The 1,3-benzodioxole (also known as methylenedioxyphenyl) moiety is a privileged heterocyclic scaffold found in numerous natural products and synthetic bioactive molecules.[1][2] Its unique electronic properties and ability to act as a bioisostere for catechol and guaiacol groups, while offering improved metabolic stability, make it a valuable component in drug design.[1] Molecules incorporating this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3]

Structure-Activity Relationship (SAR) studies are the cornerstone of modern medicinal chemistry, providing a systematic framework for optimizing lead compounds by iteratively modifying their chemical structure and assessing the impact on biological activity.[4][5] This process allows researchers to identify the key pharmacophoric elements responsible for potency, selectivity, and desirable pharmacokinetic properties.

This guide focuses on Methyl 6-bromobenzo[d]dioxole-5-carboxylate as a versatile starting material for SAR-driven library synthesis.[6][7] Its structure is primed for diversification: the aryl bromide at the C-6 position is an ideal handle for modern palladium-catalyzed cross-coupling reactions, while the methyl ester at the C-5 position offers a secondary site for modification, such as amidation or reduction. This document provides detailed protocols and the scientific rationale for three key derivatization strategies that enable a comprehensive exploration of the chemical space around this valuable scaffold.

SAR_Workflow Start Methyl 6-bromobenzo[d]dioxole-5-carboxylate Coupling Primary Derivatization (C-6 Position Cross-Coupling) Start->Coupling Ester_Mod Secondary Derivatization (C-5 Ester Modification) Coupling->Ester_Mod Optional Sequential Step Library Diverse Compound Library Coupling->Library Suzuki, Buchwald-Hartwig, Sonogashira, etc. Ester_Mod->Library Amidation, Reduction, etc. Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening SAR SAR Analysis (Data Interpretation) Screening->SAR Optimization Lead Optimization SAR->Optimization

Caption: General workflow for SAR studies using the target scaffold.

Strategy 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, coupling an organoboron species with an organohalide.[8][9] For SAR studies, its primary advantage is the commercial availability of a vast and diverse array of boronic acids and esters. This allows for the systematic introduction of various aryl, heteroaryl, and even alkyl groups at the C-6 position of the benzodioxole core, enabling researchers to probe the effects of sterics, electronics (electron-donating vs. withdrawing groups), and hydrophobicity on biological activity.

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Conditions Scaffold Methyl 6-bromobenzo[d]dioxole-5-carboxylate Product 6-Substituted Product Scaffold->Product Suzuki-Miyaura Coupling Boronic R-B(OH)₂ (Aryl, Heteroaryl, Alkyl Boronic Acid) Boronic->Product Suzuki-Miyaura Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O, Toluene)

Caption: General scheme for Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Rationale: This protocol employs a common palladium catalyst, Pd(PPh₃)₄, which is often effective for aryl bromides. A carbonate base is used to activate the boronic acid to form the boronate species required for transmetalation.[9] A biphasic solvent system like dioxane and water is frequently used to dissolve both the organic starting materials and the inorganic base.[10]

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add Methyl 6-bromobenzo[d]dioxole-5-carboxylate (1.0 eq.).

    • Add the desired boronic acid (1.1–1.5 eq.).

    • Add the base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0–3.0 eq.).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03–0.05 eq.).

  • Reaction Setup:

    • Seal the vial with a septum cap.

    • Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 3:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction Execution:

    • Heat the reaction mixture to 80–100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–16 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of carbon-nitrogen bonds between aryl halides and a vast range of nitrogen-containing nucleophiles.[11] For SAR studies, this reaction is invaluable for introducing primary and secondary amines, which can serve as critical hydrogen bond donors or acceptors. It also allows for the installation of various N-heterocycles, profoundly altering the polarity, solubility, and steric profile of the parent molecule.[12]

Rationale: This protocol utilizes a modern catalyst system consisting of a palladium(II) precatalyst and a bulky, electron-rich biarylphosphine ligand like XPhos.[13][14] These ligands facilitate the key steps of oxidative addition and reductive elimination, allowing the reaction to proceed under milder conditions with a broader substrate scope.[14] A strong, non-nucleophilic base like potassium tert-butoxide is required to deprotonate the amine nucleophile without competing in the reaction.[15]

Buchwald_Hartwig_Reaction cluster_reactants Reactants cluster_conditions Conditions Scaffold Methyl 6-bromobenzo[d]dioxole-5-carboxylate Product 6-Amino Product Scaffold->Product Buchwald-Hartwig Amination Amine R¹R²-NH (Primary/Secondary Amine, Heterocycle) Amine->Product Buchwald-Hartwig Amination Catalyst Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Ligand Ligand (e.g., XPhos, BINAP) Base Base (e.g., KOt-Bu, Cs₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane)

Caption: General scheme for Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reagent Preparation:

    • To an oven-dried reaction vial, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02–0.05 eq.) and the phosphine ligand (e.g., XPhos, 0.04–0.10 eq.).

    • Add the base, potassium tert-butoxide (KOt-Bu) (1.4–2.0 eq.). Note: Handle this reagent in a glovebox or under a stream of inert gas due to its hygroscopic and reactive nature.

    • Add Methyl 6-bromobenzo[d]dioxole-5-carboxylate (1.0 eq.).

  • Reaction Setup:

    • Seal the vial and evacuate and backfill with an inert gas (Argon) three times.

    • Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

    • Add the amine nucleophile (1.1–1.3 eq.) via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction Execution:

    • Heat the reaction mixture to 80–110 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS. The reaction is often complete within 2–24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding water or saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude material by flash column chromatography (silica gel or, for basic products, amine-functionalized silica) to obtain the desired amino-derivative.

  • Characterization:

    • Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Strategy 3: C-C (sp) Bond Formation via Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, creating a C(sp²)-C(sp) bond.[16] In the context of SAR, introducing an alkyne serves several purposes. It can act as a rigid linker to extend a side chain into a new region of a binding pocket, serve as a bioisostere for other linear groups, or act as a synthetic handle for further chemistry, such as click reactions or reductions. This provides a powerful method for exploring structural rigidity and vector-based interactions.[17]

Rationale: The classical Sonogashira protocol involves a dual-catalyst system.[18] A palladium(0) complex performs the oxidative addition/reductive elimination cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper-acetylide intermediate, which facilitates the crucial transmetalation step.[18][19] An amine base, such as triethylamine or diisopropylamine, serves as both the base and often as part of the solvent system.[16]

Sonogashira_Reaction cluster_reactants Reactants cluster_conditions Conditions Scaffold Methyl 6-bromobenzo[d]dioxole-5-carboxylate Product 6-Alkynyl Product Scaffold->Product Sonogashira Coupling Alkyne R-C≡C-H (Terminal Alkyne) Alkyne->Product Sonogashira Coupling Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Base Amine Base (e.g., Et₃N, DIPEA) Solvent Solvent (e.g., THF, DMF)

Caption: General scheme for Sonogashira coupling.

Protocol: General Procedure for Sonogashira Coupling
  • Reagent Preparation:

    • In a reaction vial under an inert atmosphere (Argon), combine Methyl 6-bromobenzo[d]dioxole-5-carboxylate (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02–0.05 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.04–0.10 eq.).

  • Reaction Setup:

    • Add an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Add the amine base (e.g., triethylamine, Et₃N, typically 2.0–3.0 eq.).

    • Add the terminal alkyne (1.2–1.5 eq.) via syringe.

    • Seal the vial and ensure the atmosphere remains inert.

  • Reaction Execution:

    • Stir the reaction at room temperature or with gentle heating (40–60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reactions are often complete in 2–12 hours.

    • Note: A common side reaction is the homocoupling of the alkyne (Glaser coupling). Minimizing reaction time and temperature can reduce this.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Data Summary and SAR Table

After synthesizing a library of derivatives using the protocols above, the compounds must be purified and characterized. Biological data (e.g., IC₅₀, EC₅₀, % inhibition) is then correlated with the structural changes. A well-structured table is essential for visualizing these relationships.

Compound ID Strategy R-Group (at C-6) Modification (at C-5) Biological Activity (IC₅₀, µM)
Start-Mat --Br-CO₂Me>100
Deriv-01 Suzuki4-Fluorophenyl-CO₂Me15.2
Deriv-02 Suzuki2-Thienyl-CO₂Me8.9
Deriv-03 BuchwaldMorpholino-CO₂Me25.4
Deriv-04 BuchwaldAniline-CO₂Me12.1
Deriv-05 SonogashiraPhenylethynyl-CO₂Me5.6
Deriv-06 SonogashiraTrimethylsilylethynyl-CO₂Me7.3
Deriv-07 Suzuki2-Thienyl-CONH₂ (Amidation)4.5
Deriv-08 Suzuki2-Thienyl-CH₂OH (Reduction)18.0

This table presents hypothetical data for illustrative purposes.

Conclusion

Methyl 6-bromobenzo[d]dioxole-5-carboxylate is a highly effective and versatile scaffold for conducting detailed Structure-Activity Relationship studies. The strategic application of modern palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—at the C-6 bromide position allows for the rapid generation of diverse and novel chemical entities. Further functionalization of the C-5 ester provides an additional layer of structural diversification. The protocols outlined in this guide provide a robust foundation for researchers in drug discovery to systematically explore the chemical space around the benzodioxole core, facilitating the identification and optimization of new bioactive compounds.

References

  • Journal of Medicinal Chemistry. (2025). SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. ACS Publications.
  • PubMed. (n.d.). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes.
  • ChemicalBook. (2024). Understanding 1,3-Benzodioxole.
  • ResearchGate. (n.d.). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Available from: [Link]

  • ACS Publications. (n.d.). The Synthesis and Pharmacology of Some Substituted 1,3-Benzodioxoles and 1,4-Benzodioxans. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities. Available from: [Link]

  • National Institutes of Health. (n.d.). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PMC. Available from: [Link]

  • Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available from: [Link]

  • World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available from: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • J&K Scientific. (n.d.). Methyl 6-bromobenzo[d][1][4]dioxole-5-carboxylate | 61441-09-6. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

  • PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • Lookchem. (n.d.). Scholarly article on (6-bromobenzo[1][4]dioxol-5-yl)methyl acetate 5434-51-5 from Journal of Organic Chemistry. Available from: [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • MySkinRecipes. (n.d.). (6-Bromobenzo[d][1][4]dioxol-5-yl)methanol. Available from: [Link]

  • ResearchGate. (n.d.). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. Available from: [Link]

  • PubMed. (2012). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available from: [Link]

  • National Institutes of Health. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. Available from: [Link]

  • PubMed Central. (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Available from: [Link]

  • Amerigo Scientific. (n.d.). Methyl 6-bromobenzo[d][1][4]dioxole-4-carboxylate. Available from: [Link]

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Application Note: A Comprehensive Guide to the Scale-Up Synthesis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and in-depth scientific rationale for the scale-up synthesis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthesis involves a two-step process commencing with the Fischer esterification of piperonylic acid, followed by regioselective bromination. This guide is intended for researchers, chemists, and professionals in drug development, offering insights into reaction optimization, process safety, and analytical validation for transitioning from laboratory to pilot-plant scale production.

Introduction

Methyl 6-bromobenzo[d]dioxole-5-carboxylate is a vital building block in medicinal chemistry, primarily due to the presence of the benzodioxole moiety. This functional group is found in numerous natural products and has been shown to interact with various biological targets, including cytochrome P450 enzymes.[1] Its derivatives are explored for a range of therapeutic applications, including anticancer, antioxidant, and antibacterial activities.[2] The controlled, large-scale production of this intermediate is therefore critical for advancing drug discovery programs.

This document outlines a robust and scalable synthetic route, addressing common challenges such as byproduct formation and ensuring high purity of the final product. We will delve into the mechanistic underpinnings of each synthetic step, providing a logical framework for the procedural choices and troubleshooting.

Synthetic Strategy Overview

The synthesis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate is achieved through a two-step sequence starting from commercially available piperonylic acid (3,4-methylenedioxybenzoic acid).

  • Esterification: The first step involves the conversion of piperonylic acid to its corresponding methyl ester, Methyl benzo[d]dioxole-5-carboxylate, via a Fischer esterification reaction.[3][4] This acid-catalyzed reaction is a cost-effective and efficient method for large-scale ester production.[3]

  • Bromination: The subsequent step is the regioselective bromination of the methyl ester at the 6-position of the benzodioxole ring system. This electrophilic aromatic substitution is a critical transformation that introduces the bromine atom required for further synthetic manipulations.

Synthesis_Overview Piperonylic_Acid Piperonylic Acid Methyl_Ester Methyl benzo[d]dioxole-5-carboxylate Piperonylic_Acid->Methyl_Ester  Fischer Esterification (Methanol, H₂SO₄) Final_Product Methyl 6-bromobenzo[d]dioxole-5-carboxylate Methyl_Ester->Final_Product  Regioselective Bromination (N-Bromosuccinimide)

Caption: Overall synthetic workflow for Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

Experimental Protocols: Scale-Up Synthesis

Step 1: Fischer Esterification of Piperonylic Acid

The Fischer esterification is an equilibrium-controlled reaction.[3][4] To drive the reaction to completion on a larger scale, an excess of the alcohol (methanol) is used, and a strong acid catalyst is employed.

Reaction Parameters:

ParameterValueRationale
Starting MaterialPiperonylic AcidCommercially available and cost-effective.[5]
ReagentMethanolActs as both reactant and solvent, used in excess to shift equilibrium.
CatalystSulfuric Acid (conc.)A strong acid catalyst that protonates the carbonyl oxygen, increasing electrophilicity.[3][6]
TemperatureReflux (approx. 65°C)Increases reaction rate without significant byproduct formation.
Reaction Time12-18 hoursSufficient time to reach equilibrium on a larger scale.

Protocol:

  • Reactor Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe is charged with piperonylic acid (5.0 kg, 30.1 mol).

  • Reagent Addition: Methanol (25 L) is added to the reactor, and the mixture is stirred to form a slurry.

  • Catalyst Addition: Concentrated sulfuric acid (250 mL) is slowly added to the stirring mixture. Caution: The addition is exothermic and should be done carefully to control the temperature rise.

  • Reaction: The reaction mixture is heated to reflux (approximately 65°C) and maintained for 12-18 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up: After cooling to room temperature, the excess methanol is removed by distillation under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. Caution: Significant CO₂ evolution will occur.

  • Extraction: The aqueous layer is extracted with ethyl acetate (2 x 10 L). The combined organic layers are washed with brine (10 L), dried over anhydrous sodium sulfate, and filtered.

  • Isolation: The solvent is removed under reduced pressure to yield Methyl benzo[d]dioxole-5-carboxylate as a solid, which can be used in the next step without further purification if the purity is deemed sufficient by analysis.

Step 2: Regioselective Bromination

The bromination of the aromatic ring is an electrophilic substitution. The use of N-bromosuccinimide (NBS) is preferred for scale-up operations over liquid bromine due to its solid nature, which makes it easier and safer to handle.[7][8]

Reaction Parameters:

ParameterValueRationale
Starting MaterialMethyl benzo[d]dioxole-5-carboxylateProduct from the previous step.
Brominating AgentN-Bromosuccinimide (NBS)A milder and safer source of electrophilic bromine compared to Br₂.[7][8]
SolventAcetonitrileA polar aprotic solvent that facilitates the reaction.
Temperature0°C to Room TemperatureAllows for controlled reaction initiation and progression.
Reaction Time2-4 hoursTypically sufficient for complete conversion.

Protocol:

  • Reactor Setup: A 50 L glass-lined reactor, protected from light, is charged with Methyl benzo[d]dioxole-5-carboxylate (4.5 kg, 25.0 mol) and acetonitrile (20 L).

  • Cooling: The mixture is cooled to 0°C with stirring.

  • Reagent Addition: N-Bromosuccinimide (4.45 kg, 25.0 mol) is added portion-wise over 1 hour, maintaining the internal temperature below 5°C.

  • Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. Reaction progress is monitored by HPLC.

  • Work-up: The reaction is quenched by the addition of a 10% aqueous solution of sodium thiosulfate (15 L) to neutralize any unreacted bromine.

  • Extraction: The mixture is extracted with dichloromethane (2 x 15 L). The combined organic layers are washed with water (10 L) and brine (10 L), then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by recrystallization from a suitable solvent system, such as ethanol-water, to afford Methyl 6-bromobenzo[d]dioxole-5-carboxylate as a crystalline solid.[9]

Detailed_Workflow cluster_esterification Step 1: Esterification cluster_bromination Step 2: Bromination E1 Charge Piperonylic Acid and Methanol E2 Add H₂SO₄ (catalyst) E1->E2 E3 Heat to Reflux E2->E3 E4 Monitor Reaction (TLC/HPLC) E3->E4 E5 Cool and Remove Methanol E4->E5 E6 Neutralize with NaHCO₃ E5->E6 E7 Extract with Ethyl Acetate E6->E7 E8 Isolate Methyl Ester E7->E8 B1 Charge Methyl Ester and Acetonitrile E8->B1 Intermediate Product B2 Cool to 0°C B1->B2 B3 Add NBS Portion-wise B2->B3 B4 Stir and Monitor (HPLC) B3->B4 B5 Quench with Na₂S₂O₃ B4->B5 B6 Extract with Dichloromethane B5->B6 B7 Recrystallize B6->B7 B8 Isolate Final Product B7->B8

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and improve your reaction yields and product purity.

Synthesis Overview & Strategy

Methyl 6-bromobenzo[d]dioxole-5-carboxylate is typically synthesized via electrophilic aromatic substitution, specifically the bromination of Methyl benzo[d]dioxole-5-carboxylate. The core challenge of this synthesis lies in achieving high regioselectivity and yield, as the starting material possesses competing directing groups. The methylenedioxy group is an activating ortho-, para-director, while the methyl ester group is a deactivating meta-director. The desired product results from substitution at the 6-position, which is ortho to the activating methylenedioxy group and ortho to the deactivating ester group. Careful control of reaction conditions is paramount to favor this outcome.

G cluster_start Starting Material Preparation cluster_main Core Bromination Reaction cluster_end Purification SM Piperonylic Acid Ester Methyl benzo[d]dioxole-5-carboxylate SM->Ester Esterification (Methanol, H₂SO₄) Bromination Bromination (NBS, Acetonitrile) Ester->Bromination Crude Crude Product Mixture Bromination->Crude Purification Recrystallization or Column Chromatography Crude->Purification Final Pure Methyl 6-bromobenzo[d]dioxole- 5-carboxylate Purification->Final

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

The most direct precursor is Methyl benzo[d]dioxole-5-carboxylate. This can be prepared in high yield by the esterification of piperonylic acid (3,4-methylenedioxybenzoic acid) using methanol with an acid catalyst like sulfuric acid. Piperonylic acid itself can be obtained by the oxidation of piperonal.[1]

Q2: Why is N-Bromosuccinimide (NBS) often preferred over elemental bromine (Br₂)?

While elemental bromine can be used, N-Bromosuccinimide (NBS) is generally preferred for laboratory-scale synthesis for several reasons:

  • Safety and Handling: NBS is a crystalline solid that is easier and safer to handle and weigh than highly corrosive and volatile liquid bromine.

  • Controlled Bromination: NBS provides a low, constant concentration of Br₂ in the reaction mixture, which helps to minimize side reactions such as di-bromination.

  • Milder Conditions: Reactions with NBS can often be carried out under milder conditions, improving the selectivity for the desired product.[2]

Q3: What is the mechanistic basis for the regioselectivity of this reaction?

The substitution occurs on an aromatic ring with two competing directing groups:

  • -O-CH₂-O- (Methylenedioxy): This is a strongly activating, ortho-, para-directing group due to resonance donation of electron density to the ring.

  • -COOCH₃ (Methyl Ester): This is a deactivating, meta-directing group due to inductive and resonance withdrawal of electron density.

The powerful activating nature of the methylenedioxy group dominates the reaction's orientation, directing the incoming electrophile (Br+) to one of its ortho positions (the 4- or 6-position). The formation of the 6-bromo isomer is generally favored. This is analogous to the nitration of 5-bromo-1,3-benzodioxole, where substitution also occurs at the 6-position, ortho to the activating methylenedioxy group.[3]

G cluster_mech Electrophilic Aromatic Substitution Mechanism Start Methyl benzo[d]dioxole- 5-carboxylate Intermediate Sigma Complex (Resonance Stabilized Cation) Start->Intermediate Electrophilic Attack Electrophile Br⁺ (from NBS) Electrophile->Intermediate Product Methyl 6-bromobenzo[d]dioxole- 5-carboxylate Intermediate->Product Deprotonation (Loss of H⁺)

Caption: Simplified mechanism of electrophilic bromination.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Potential Cause Suggested Solution & Explanation
Poor Quality Starting Material The starting Methyl benzo[d]dioxole-5-carboxylate may contain unreacted piperonylic acid. Acidic impurities can interfere with the bromination reaction. Solution: Confirm the purity of the starting material using NMR or melting point. If necessary, purify by recrystallization or washing with a mild base (e.g., aq. NaHCO₃) followed by drying.
Incomplete Reaction The reaction may not have reached completion due to insufficient time or low temperature. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is Ethyl Acetate/Hexanes. If the starting material spot persists, consider extending the reaction time or slightly increasing the temperature (e.g., from room temperature to 40-50°C).[3]
Decomposition of NBS N-Bromosuccinimide can decompose over time, especially if exposed to light or moisture. Solution: Use freshly opened or purified NBS. NBS can be recrystallized from water.
Inappropriate Solvent The choice of solvent is critical for solubility and reaction rate. Solution: Acetonitrile or dichloromethane are commonly effective solvents. If solubility is an issue, ensure the solvent is anhydrous, as water can react with the brominating agent.

Problem 2: Formation of Multiple Products (Impurity Profile)

Potential Cause Suggested Solution & Explanation
Formation of Isomeric Byproducts Although the 6-bromo isomer is favored, the 4-bromo isomer can also form. Solution: Lowering the reaction temperature (e.g., to 0-10°C) can enhance regioselectivity. Slower, dropwise addition of the brominating agent also helps to control the reaction.[3] Careful purification by column chromatography is often necessary to separate these isomers.
Di-bromination Using an excess of the brominating agent or running the reaction for too long can lead to the formation of di-bromo products. Solution: Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents). Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Benzylic Bromination If a radical initiator (like AIBN or benzoyl peroxide) is present and the reaction is run under light, bromination can occur on the methyl group of the ester, although this is less common for this substrate. Solution: Ensure the reaction is run in the absence of radical initiators and is protected from strong light, unless a specific protocol requires it.[2][4]

Problem 3: Product is an Oil Instead of a Solid or is Difficult to Purify

| Potential Cause | Suggested Solution & Explanation | | Presence of Impurities | The presence of isomeric byproducts or residual solvent can lower the melting point of the final product, causing it to appear as an oil or waxy solid. Solution: Purify the crude product using column chromatography on silica gel. A gradient elution with hexanes and ethyl acetate is typically effective. After purification, ensure all solvent is removed under high vacuum. | | Incomplete Work-up | Residual acidic species from the reaction can hinder crystallization. Solution: During the work-up, ensure the organic layer is thoroughly washed with a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash to remove excess water before drying with an agent like Na₂SO₄ or MgSO₄.[3] |

G cluster_checks Initial Checks cluster_solutions Corrective Actions Start Low Yield Observed Check_SM 1. Analyze Starting Material Purity (NMR, TLC) Start->Check_SM Check_Reagents 2. Verify NBS Activity (Use fresh reagent) Start->Check_Reagents Check_TLC 3. Monitor Reaction by TLC Start->Check_TLC Purify_SM Purify Starting Material Check_SM->Purify_SM Impure? New_NBS Use Fresh/Recrystallized NBS Check_Reagents->New_NBS Suspect? Optimize_Time Increase Reaction Time/ Slightly Increase Temp Check_TLC->Optimize_Time Incomplete?

Caption: Troubleshooting workflow for low product yield.

Experimental Protocols

Protocol 1: Esterification of Piperonylic Acid

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperonylic acid (1.0 eq).

  • Reagents: Add methanol (approx. 10-15 mL per gram of acid) to dissolve the starting material.

  • Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. Monitor the reaction's completion by TLC.

  • Work-up: Cool the mixture to room temperature. Reduce the volume of methanol using a rotary evaporator. Dilute the residue with ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until effervescence ceases. Wash with water, then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl benzo[d]dioxole-5-carboxylate as a white solid.

Protocol 2: Bromination of Methyl benzo[d]dioxole-5-carboxylate

  • Setup: To a round-bottom flask protected from light and equipped with a magnetic stirrer, add Methyl benzo[d]dioxole-5-carboxylate (1.0 eq).

  • Solvent: Dissolve the starting material in a suitable solvent such as acetonitrile (approx. 15-20 mL per gram).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution in portions over 15-20 minutes at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC, observing the consumption of the starting material spot and the appearance of a new, lower Rf product spot.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Dissolve the residue in dichloromethane or ethyl acetate.

  • Washing: Wash the organic solution with water (2x) and then with brine (1x).

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. The crude solid can be purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to yield the pure Methyl 6-bromobenzo[d]dioxole-5-carboxylate.[5]

References

  • Wikipedia. Piperonal. [URL: https://en.wikipedia.org/wiki/Piperonal]
  • Ataman Kimya. PIPERONAL. [URL: https://www.
  • Sciencemadness Discussion Board. (2012-10-24) Vilsmeier-Haack Piperonal Synthesis. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=23273]
  • Sciencemadness Discussion Board. (2006-08-24) piperonal from catechol?. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=4904]
  • BenchChem. Troubleshooting guide for the nitration of 5-bromo-1,3-benzodioxole. [URL: https://www.benchchem.
  • Google Patents. (US4157333A) Process for preparing piperonal. [URL: https://patents.google.
  • Guidechem. methyl 6-bromobenzo[d][1]dioxole-5-carboxylate. [URL: https://www.guidechem.com/product_show/61441-09-6.html]

  • J&K Scientific. Methyl 6-bromobenzo[d][1]dioxole-5-carboxylate | 61441-09-6. [URL: https://www.jk-sci.com/61441-09-6.html]

  • Amole Biotechnology Co., Ltd. Methyl6-bromobenzo[d][1]dioxole-5-carboxylate. [URL: https://www.amole-chem.com/products/61441-09-6.html]

  • Heterocyclic Building Blocks-Isothiazole. Category: 677304-75-5. [URL: https://www.chem-gate.
  • ResearchGate. (2011) Synthesis of bromination derivatives of 1, 3-benzodioxole. [URL: https://www.researchgate.
  • J&K Scientific. Methyl 6-bromobenzo[d][1]dioxole-4-carboxylate | 33842-18-1. [URL: https://www.jk-sci.com/33842-18-1.html]

  • BLDpharm. 6-Bromobenzo[d][1]dioxole-5-carboxylic acid | 60546-62-5. [URL: https://www.bldpharm.com/products/60546-62-5.html]

  • Google Patents. (CA2184034A1) Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. [URL: https://patents.google.
  • NIH - National Center for Biotechnology Information. (2008) Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2952272/]
  • PubChem. Methyl 4-(bromomethyl)benzoate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/256687]
  • WordPress. (2021-01-10) Reaction of bromine / toluene and methyl benzoate and the nitration mixture. [URL: https://wordpress.
  • Brainly. (2023-08-14) Draw a detailed mechanism for the bromination of methyl benzoate. [URL: https://brainly.com/question/14472095]
  • Amerigo Scientific. Methyl 6-bromobenzo[d][1]dioxole-4-carboxylate. [URL: https://www.amerigoscientific.com/methyl-6-bromobenzod13dioxole-4-carboxylate-33842-18-1-2051261.html]

  • Echemi. 4-BROMO-3-BROMOMETHYL-BENZOIC ACID METHYL ESTER. [URL: https://www.echemi.com/products/pd2016081001-4-bromo-3-bromomethyl-benzoic-acid-methyl-ester.html]

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Technical Support Center: Purification of Crude Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of Methyl 6-bromobenzo[d]dioxole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established chemical principles and extensive laboratory experience, this document provides a structured approach to troubleshooting and optimizing your purification protocols.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

Q1: My crude product is a sticky solid or oil. What is the likely cause and how can I resolve this?

A1: An oily or sticky crude product often indicates the presence of residual solvent or significant amounts of impurities that lower the melting point of the mixture. The most common impurity is the unreacted starting material, 6-bromobenzo[d]dioxole-5-carboxylic acid, which can form a eutectic mixture with the desired ester.

  • Initial Troubleshooting:

    • Ensure complete removal of the reaction solvent: Use a rotary evaporator to remove the bulk of the solvent (e.g., methanol). For higher boiling point solvents like DMF, Kugelrohr distillation or high-vacuum evaporation may be necessary.

    • Aqueous Work-up: Perform an aqueous work-up to remove the acidic starting material. Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize and remove the carboxylic acid), water, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.[1][2]

Q2: After an aqueous work-up, my product is still not pure. What are my next steps?

A2: If impurities persist after the initial work-up, more rigorous purification techniques such as recrystallization or column chromatography are necessary. The choice between these methods depends on the nature and quantity of the impurities.

Q3: What is the best solvent for recrystallizing Methyl 6-bromobenzo[d]dioxole-5-carboxylate?

A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3] For Methyl 6-bromobenzo[d]dioxole-5-carboxylate, which is a moderately polar aromatic ester, common choices include:

  • Ethanol or Methanol: These are often good starting points for recrystallizing esters.[3][4]

  • Mixed Solvent Systems: A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane) can be effective. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity persists. The solution is then reheated to clarify and allowed to cool slowly.

Q4: I am seeing multiple spots on my TLC plate after purification. How do I identify them?

A4: The primary spots on a TLC plate of a crude Fischer esterification reaction mixture will likely be the starting carboxylic acid and the product ester. The carboxylic acid is more polar and will have a lower Rf value (it will travel a shorter distance up the plate) than the less polar ester product. Co-spotting with your starting material will confirm its identity. Other faint spots could be byproducts or decomposition products.

II. Troubleshooting and In-depth Purification Guides

This section provides detailed protocols and troubleshooting advice for the key purification steps.

Guide 1: Effective Removal of Unreacted 6-bromobenzo[d]dioxole-5-carboxylic acid

The most prevalent impurity in the synthesis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate via Fischer esterification is the unreacted starting material, 6-bromobenzo[d]dioxole-5-carboxylic acid.[1][5] Its acidic nature is the key to its removal.

Caption: Workflow for the removal of acidic impurities.

Problem Possible Cause Solution
Emulsion formation during washing High concentration of salts or surfactants.Add more brine to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Product precipitates during washing The product has low solubility in the chosen organic solvent.Use a larger volume of the organic solvent or switch to a solvent in which the product is more soluble (e.g., dichloromethane).
Acidic impurity still present after work-up (checked by TLC) Insufficient washing with sodium bicarbonate.Repeat the sodium bicarbonate wash. Ensure the aqueous layer is basic (pH > 8) with pH paper before proceeding.
Guide 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds when the impurities have different solubility profiles from the product.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude product until it fully dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Problem Possible Cause Solution
No crystals form upon cooling The solution is not supersaturated (too much solvent was added).Boil off some of the solvent to concentrate the solution and allow it to cool again.
The compound is too soluble in the chosen solvent.Add a "poor" solvent dropwise to the warm solution until it becomes slightly cloudy, then reheat to clarify and cool.
Oiling out (product separates as a liquid) The melting point of the solid is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a mixed solvent system.
The rate of cooling is too fast.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low recovery of purified product Too much solvent was used for dissolution or washing.Use the minimum amount of hot solvent for dissolution and wash the crystals with a minimal amount of cold solvent.
The product is significantly soluble in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath before filtration.
Guide 3: Purification by Column Chromatography

For complex mixtures or when recrystallization is ineffective, column chromatography provides a higher degree of separation.[6][7]

Caption: General workflow for column chromatography.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. Based on the polarity of similar compounds, a gradient of 5% to 20% ethyl acetate in hexanes should effectively separate the product from less polar byproducts and more polar starting material.

  • Monitoring: Use TLC with the same solvent system to monitor the separation. The product, Methyl 6-bromobenzo[d]dioxole-5-carboxylate, should have an Rf value of approximately 0.3-0.4 in 15-20% ethyl acetate/hexanes.

Problem Possible Cause Solution
Poor separation of spots The chosen eluent is too polar or not polar enough.Adjust the solvent polarity. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (less ethyl acetate). If the spots are too low (low Rf), increase the polarity.
Streaking of spots on TLC The sample is too concentrated or contains very polar impurities.Dilute the sample before spotting on the TLC plate. If the starting material is the cause, the aqueous work-up may have been incomplete.
Cracked or channeled column Improper packing of the silica gel.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography.
Product elutes with impurities The solvent gradient is too steep.Use a shallower gradient to improve the resolution between closely eluting compounds.

III. Purity Assessment

After purification, it is crucial to assess the purity of the final product.

Technique Purpose Expected Result for Pure Product
Thin-Layer Chromatography (TLC) Qualitative assessment of purity.A single spot.
Melting Point Indication of purity.A sharp melting point range close to the literature value (82-85 °C). A broad melting range suggests the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment.The ¹H and ¹³C NMR spectra should be clean and consistent with the structure of Methyl 6-bromobenzo[d]dioxole-5-carboxylate. The absence of peaks corresponding to the starting carboxylic acid or other impurities should be confirmed.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.A single major peak with a purity value typically >98%.

IV. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents with care, as they are flammable and can be harmful if inhaled or absorbed through the skin.

  • Consult the Safety Data Sheet (SDS) for Methyl 6-bromobenzo[d]dioxole-5-carboxylate and all other chemicals used in the procedure.

V. References

  • Fisher Esterification: Synthesis and Purification of Esters. HSC Chemistry - HSCprep. (2025-03-04).

  • Technical Support Center: Purification of Methyl 2-(bromomethyl)-4-chlorobenzoate. Benchchem.

  • Fischer Esterification-Typical Procedures. OperaChem. (2024-01-05).

  • The Fischer Esterification.

  • Fischer Esterification.

  • Column chromatography.

  • How to purify esterefication product? ResearchGate. (2016-04-15).

  • General procedures for the purification of Esters. Chempedia - LookChem.

  • Column Chromatography. Organic Chemistry at CU Boulder.

  • Esterification: Reflux, Isolation and Purification // HSC Chemistry. YouTube. (2021-05-06).

  • Methyl 4‐(bromomethyl)benzoate. SciSpace.

  • 5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare.

  • Experiment 10: Fischer Esterification.

  • Esterification not Working (Separation). r/OrganicChemistry. (2024-02-15).

  • What Is The Mobile Phase In Column Chromatography?. Chemistry For Everyone. (2025-01-13).

  • Column chromatography. Columbia University.

  • How To Choose Mobile Phase For Column Chromatography?. Chemistry For Everyone. (2025-01-26).

  • Methyl 6-bromobenzo[d][1][8]dioxole-5-carboxylate | 61441-09-6. J&K Scientific.

  • (PDF) Methyl 4-bromobenzoate. ResearchGate.

  • Recrystallization and Crystallization.

  • Practical Synthesis of Fragment - Supporting Information.

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL.

  • methyl 6-bromobenzo[d][1][8]dioxole-5-carboxylate. Guidechem.

  • (PDF) Practical Synthesis of Isomerically Pure 5-and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. ResearchGate. (2025-08-06).

Sources

Technical Support Center: Optimization of Suzuki Coupling with Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with Methyl 6-bromobenzo[d]dioxole-5-carboxylate. Our goal is to provide you with actionable, in-depth troubleshooting advice and scientifically grounded protocols to overcome common challenges and achieve high-yield, reproducible results.

Understanding the Substrate: Key Challenges

Methyl 6-bromobenzo[d]dioxole-5-carboxylate presents a unique set of challenges in Suzuki coupling. A successful optimization strategy begins with understanding its structural features:

  • Electronic Effects: The benzodioxole ring and the methyl ester are both electron-withdrawing groups. This electronic deficiency generally activates the aryl bromide towards the initial oxidative addition step, which is often rate-limiting.[1] However, this can also make the system susceptible to certain side reactions.

  • Steric Hindrance: The bromide is positioned ortho to a methyl ester group. This steric bulk can impede the approach of the palladium catalyst and hinder subsequent steps in the catalytic cycle, particularly transmetalation and reductive elimination.[2]

  • Base Sensitivity: The presence of a methyl ester introduces potential base lability. Strong bases or prolonged heating can lead to hydrolysis of the ester, creating impurities that complicate purification.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you are most likely to encounter.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My reaction shows low or no conversion. Where should I start troubleshooting?

Low or no conversion is the most common issue. Before making drastic changes, systematically verify the fundamentals of your reaction setup.

Answer:

Start with a checklist of the most common culprits, as outlined in the workflow below. The primary suspects are often the purity of reagents and the integrity of the catalytic system.

G cluster_solutions Potential Solutions Start Low / No Conversion CheckReagents 1. Verify Reagent Quality - Boronic acid fresh? - Solvents degassed & dry? - Base finely ground? Start->CheckReagents Start Here CheckCatalyst 2. Assess Catalyst System - Pd source active? - Ligand oxidized? - Correct Pd:Ligand ratio? CheckReagents->CheckCatalyst Reagents OK Sol_Reagents Use fresh boronic acid or a more stable boronate ester (pinacol, MIDA). Thoroughly degas all solvents and water. CheckReagents->Sol_Reagents CheckConditions 3. Review Reaction Conditions - Temperature sufficient? - Reaction time adequate? - Vigorous stirring? CheckCatalyst->CheckConditions Catalyst OK Sol_Catalyst Use a pre-catalyst (e.g., XPhos Pd G3) for reproducibility. Store ligands under inert atmosphere. CheckCatalyst->Sol_Catalyst Optimize 4. Systematic Optimization - Screen Ligands - Screen Bases - Screen Solvents CheckConditions->Optimize Conditions OK Sol_Conditions Increase temperature in 10-20°C increments. Ensure vigorous stirring, especially for biphasic mixtures. CheckConditions->Sol_Conditions

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Detailed Explanation:

  • Reagent Integrity:

    • Boronic Acids: These reagents are prone to decomposition via protodeboronation (hydrolysis back to the arene) and trimerization to form boroxines.[5][6] Always use a fresh bottle or material that has been stored properly under inert gas. If stability is a persistent issue, consider using more robust boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[6]

    • Solvents & Base: Oxygen is detrimental to the active Pd(0) catalyst.[7] Ensure all solvents (including any water used in the reaction) are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.[8] Bases like K₃PO₄ or K₂CO₃ should be finely powdered to maximize surface area.[9]

  • Catalyst System:

    • Palladium Source: The active catalyst is a Pd(0) species.[5] Sources like Pd(PPh₃)₄ can degrade upon storage. Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) require in situ reduction, which can sometimes be inefficient. For consistency, using modern, air-stable palladium pre-catalysts (e.g., those incorporating Buchwald ligands) is highly recommended as they provide a reliable source of the active catalyst.[2][10]

    • Ligand Oxidation: Phosphine ligands are easily oxidized by air, and the resulting phosphine oxides can inhibit the reaction.[6] Handle and store all ligands under an inert atmosphere.

Question 2: I'm observing significant de-bromination of my starting material. How can I prevent this?

De-bromination (or hydrodehalogenation) is a side reaction where the bromine atom is replaced by a hydrogen atom, leading to the formation of Methyl benzo[d]dioxole-5-carboxylate.

Answer:

This side reaction typically occurs after oxidative addition, where the Ar-Pd(II)-Br intermediate reacts with a hydride source instead of the boronic acid.[5]

Primary Causes and Solutions:

  • Hydride Sources: Amines and alcohols can act as hydride sources.[5] If you are using an amine base (e.g., Et₃N), switch to an inorganic base.

  • Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-Br intermediate has more time to react with trace hydride sources. To accelerate transmetalation:

    • Increase Base Strength: A stronger base can more effectively activate the boronic acid.[11] Consider switching from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.

    • Use Bulky, Electron-Rich Ligands: Ligands like SPhos or XPhos can accelerate both oxidative addition and the subsequent steps, minimizing the lifetime of intermediates that lead to side reactions.[2][12][13]

Question 3: My reaction forms a lot of biaryl homocoupling product from the boronic acid. What's wrong?

Homocoupling of the boronic acid (R-B(OH)₂ → R-R) is a common side reaction, especially in the presence of oxygen.[7][14]

Answer:

This side reaction is often promoted by the presence of oxygen or when the oxidative addition to your aryl bromide is sluggish compared to palladium-mediated oxidation of the boronic acid.

Key Mitigation Strategies:

  • Rigorous Degassing: This is the most critical factor. Ensure your reaction vessel, solvents, and water are completely free of oxygen by sparging with an inert gas.[8][7] A few freeze-pump-thaw cycles are even more effective for complete oxygen removal.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃, rather than a Pd(II) source, can sometimes reduce homocoupling as it avoids potential oxidative pathways that don't involve the aryl halide.

  • Ligand Choice: Bulky ligands can sterically disfavor the formation of the diarylpalladium intermediate from two boronic acid molecules, thus suppressing homocoupling.[8]

  • Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can sometimes drive the homocoupling pathway.

Question 4: Which catalyst, base, and solvent system is a good starting point for this specific substrate?

Given the substrate's steric and electronic properties, a robust, modern catalyst system is recommended over older, less active ones.

Answer:

A reliable starting point requires a catalyst system known to be effective for sterically hindered and electron-deficient aryl bromides.

ComponentRecommendationRationale & Key Considerations
Catalyst XPhos Pd G3 (1-2 mol%)This air-stable pre-catalyst contains a bulky, electron-rich biaryl phosphine ligand (XPhos) ideal for challenging couplings.[2] It promotes rapid oxidative addition and is effective for sterically hindered substrates.
Boronic Acid 1.2 equivalentsA slight excess drives the reaction to completion without significantly promoting homocoupling.
Base K₃PO₄ (2-3 equivalents)A moderately strong, non-nucleophilic base that is effective in activating boronic acids without causing significant ester hydrolysis.[13] Must be finely powdered.
Solvent Dioxane / H₂O (e.g., 5:1 v/v)Dioxane is a common, effective solvent.[11] The addition of water helps to dissolve the inorganic base and facilitates the transmetalation step.[5] Ensure both are rigorously degassed.
Temperature 80-100 °CThis temperature range is typically sufficient to overcome activation barriers without causing significant thermal decomposition.

Advanced Optimization & Experimental Protocols

If the initial conditions do not provide a satisfactory yield (>80%), a systematic screening of reaction parameters is the next logical step.

Protocol 1: General Procedure for Suzuki Coupling
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add Methyl 6-bromobenzo[d]dioxole-5-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq).

  • Seal the vial with a septum cap.

  • Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Using a syringe, add the degassed solvent mixture (e.g., Dioxane/H₂O) to the vial.

  • Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Systematic Parameter Screening

For challenging coupling partners, a parallel screen of ligands, bases, and solvents is the most efficient optimization method.

VariableConditions to ScreenRationale
Ligand XPhos , SPhos , RuPhos These Buchwald biaryl phosphine ligands offer different steric and electronic profiles and are highly effective for difficult couplings.[2][12][13]
Base K₂CO₃, K₃PO₄ , Cs₂CO₃, K₂CO₃Varying base strength can significantly impact the rate of transmetalation. Weaker bases (K₂CO₃) minimize ester hydrolysis, while stronger bases (Cs₂CO₃) can accelerate sluggish reactions.[11][13]
Solvent Dioxane/H₂O , Toluene/H₂O, 2-MeTHF/H₂OSolvent polarity can affect the solubility of reactants and the overall reaction rate.[8][11] 2-MeTHF is a greener alternative to dioxane and THF.

(Bold items indicate the recommended starting point)

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Rate-limiting step for aryl bromides OxAdd Oxidative Addition OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Diaryl Base is critical here Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 Forms C-C bond RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Aryl Bromide) ArX->OxAdd ArB Ar'-B(OR)₃⁻ ArB->Transmetal Boronic Ar'-B(OH)₂ + Base Boronic->ArB

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ResearchGate. (2006). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • ChemBK. methyl 6-bromobenzo[d][11][12]dioxole-5-carboxylate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • ResearchGate. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • ResearchGate. (2021). Screening of different ligands for Suzuki coupling a. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • RSC Publishing. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]

  • Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • ResearchGate. (2019). Suzuki-Miyaura coupling reaction of 1 and 4 with aryl halides and phenylboronic acid a. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • ResearchGate. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • World Researchers Associations. (2017). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

  • American Chemical Society. (2026). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. [Link]

Sources

Technical Support Center: Methyl 6-bromobenzo[d]dioxole-5-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving Methyl 6-bromobenzo[d]dioxole-5-carboxylate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this versatile building block. The following content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to optimize your reactions effectively.

I. Palladium-Catalyzed Cross-Coupling Reactions

Methyl 6-bromobenzo[d]dioxole-5-carboxylate is a common substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are powerful methods for forming carbon-carbon bonds.[1][2]

Suzuki-Miyaura Coupling: Frequently Asked Questions & Troubleshooting

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. However, challenges can arise, particularly with substrates like Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

Q1: I am observing low to no conversion of my Methyl 6-bromobenzo[d]dioxole-5-carboxylate in a Suzuki coupling. What are the likely causes?

A1: Several factors can contribute to poor conversion in Suzuki couplings:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be deactivating prematurely.

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the aryl bromide to the Pd(0) center, can be sluggish.[3] The electron-donating nature of the benzodioxole ring system can increase electron density at the brominated carbon, potentially slowing this step.[4]

  • Steric Hindrance: The ortho-substituents to the bromine atom can sterically hinder the approach of the palladium catalyst.[3]

  • Protodeboronation: The boronic acid or ester coupling partner can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond, especially under harsh basic conditions.[3]

Q2: How can I optimize my reaction conditions to improve the yield of my Suzuki coupling?

A2: A systematic approach to optimization is crucial. Consider the following:

ParameterRecommendationRationale
Palladium Catalyst Screen different catalysts.[5] While Pd(PPh₃)₄ is common, consider more electron-rich and bulky phosphine ligands like those in Pd(dppf)Cl₂ or using ligands such as XPhos or SPhos with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[3][6]Bulky, electron-rich ligands can facilitate both the oxidative addition and the reductive elimination steps, which are often rate-limiting for challenging substrates.[3]
Base Use a milder base. K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH to minimize protodeboronation of the boronic acid.[3]Strong bases can accelerate the undesired cleavage of the carbon-boron bond.
Solvent A mixture of an organic solvent and water is often necessary. Common choices include toluene/water, dioxane/water, or DME/water.[4]Water is often required to dissolve the inorganic base and facilitate the transmetalation step.
Temperature While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[3] Start with a moderate temperature (e.g., 80-90 °C) and adjust as needed.Finding the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining catalyst stability.
Degassing Thoroughly degas the reaction mixture. This is critical to prevent oxidation of the Pd(0) catalyst.[7]Oxygen can oxidize the active Pd(0) to Pd(II), rendering it inactive in the catalytic cycle.

Troubleshooting Flowchart for Suzuki Coupling

Suzuki_Troubleshooting Start Low Yield/No Reaction Check_Catalyst Is the catalyst active? Consider a new bottle or different precatalyst. Start->Check_Catalyst Check_Ligand Is the ligand appropriate? Try bulky, electron-rich phosphines (e.g., XPhos). Check_Catalyst->Check_Ligand If catalyst is good Check_Base Is the base too strong? Switch to K₂CO₃ or Cs₂CO₃ to prevent protodeboronation. Check_Ligand->Check_Base If ligand is suitable Check_Solvent Is the solvent system optimal? Ensure adequate water for base dissolution (e.g., toluene/H₂O). Check_Base->Check_Solvent If base is appropriate Check_Temp Is the temperature appropriate? Optimize between rate and catalyst stability (e.g., 80-100 °C). Check_Solvent->Check_Temp If solvent is correct Check_Degassing Was degassing sufficient? Use freeze-pump-thaw or prolonged inert gas bubbling. Check_Temp->Check_Degassing If temperature is optimized Success Improved Yield Check_Degassing->Success If properly degassed

Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.

Heck Reaction: Frequently Asked Questions & Troubleshooting

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes. When using electron-rich aryl bromides like Methyl 6-bromobenzo[d]dioxole-5-carboxylate, specific challenges can arise.

Q1: My Heck reaction is giving low yields and a mixture of products. What could be the issue?

A1: The electron-rich nature of the benzodioxole ring can impact the Heck reaction.[8] Key issues include:

  • Slow Oxidative Addition: Similar to the Suzuki reaction, the oxidative addition of the electron-rich aryl bromide to the Pd(0) catalyst can be a slow step.[8]

  • Regioselectivity Issues: The regioselectivity of the alkene insertion can be problematic, leading to a mixture of α- and β-arylation products.[9]

  • β-Hydride Elimination: Competing β-hydride elimination from the alkyl-palladium intermediate can lead to undesired side products.[10]

Q2: What strategies can I employ to improve the outcome of my Heck reaction?

A2: Consider the following optimization strategies:

ParameterRecommendationRationale
Catalyst System For electron-rich aryl bromides, catalyst systems with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often beneficial.[8][11] Pd(OAc)₂ is a common precatalyst.[9]These ligands enhance the electron density on the palladium center, which can facilitate the oxidative addition step.[8]
Base A hindered organic base, such as a trialkylamine (e.g., Et₃N) or a carbonate base (e.g., K₂CO₃), is typically used. The choice of base can influence the reaction rate and selectivity.The base is required to neutralize the HBr generated during the reaction and regenerate the active catalyst.
Solvent Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.These solvents help to stabilize the charged intermediates in the catalytic cycle.
Additives In some cases, the addition of a phase-transfer catalyst like a tetraalkylammonium salt (e.g., TBAB) can be beneficial, especially in ionic liquid reaction media.[11]Additives can help to improve the solubility of reagents and stabilize the catalytic species.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 6-bromobenzo[d]dioxole-5-carboxylate (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Thoroughly degas the reaction mixture again by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

II. Hydrolysis of the Methyl Ester

The methyl ester of Methyl 6-bromobenzo[d]dioxole-5-carboxylate can be hydrolyzed to the corresponding carboxylic acid, a key intermediate for further derivatization.

Q1: I am struggling to hydrolyze the methyl ester without side reactions. What conditions should I use?

A1: The hydrolysis of methyl esters is typically achieved under basic or acidic conditions.[12][13]

  • Basic Hydrolysis (Saponification): This is the most common method, usually employing an alkali metal hydroxide like LiOH or NaOH in a mixture of solvents such as THF/methanol/water.[14] This reaction is generally irreversible.[12]

  • Acidic Hydrolysis: This method uses a dilute mineral acid (e.g., HCl or H₂SO₄) and is a reversible process.[12][13] To drive the reaction to completion, an excess of water is typically used.[12]

Q2: My basic hydrolysis is giving me a complex mixture of products. What is going wrong?

A2: While generally robust, basic hydrolysis can lead to side reactions if the substrate has other sensitive functional groups. For Methyl 6-bromobenzo[d]dioxole-5-carboxylate, the primary concern would be the stability of the benzodioxole ring under harsh basic conditions, although it is generally stable. If other sensitive groups are present in a more complex derivative, consider milder conditions.

Troubleshooting Ester Hydrolysis

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient base or water. Reaction time too short.Increase the equivalents of base and ensure sufficient water is present.[12] Extend the reaction time.
Side Product Formation Reaction temperature is too high. Base is too strong for other functional groups.Perform the reaction at a lower temperature. Use a milder base like LiOH.[14]
Low Recovery of Carboxylic Acid The carboxylic acid salt may be soluble in the aqueous layer during workup.After the reaction, carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid, which can then be extracted with an organic solvent.[13]

Hydrolysis Mechanism Visualization

Hydrolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Methoxide cluster_step3 Step 3: Acid-Base Reaction Ester R-CO-OCH₃ Tetrahedral R-C(O⁻)(OH)-OCH₃ Ester->Tetrahedral + ⁻OH Hydroxide ⁻OH Tetrahedral2 R-C(O⁻)(OH)-OCH₃ Carboxylic_Acid R-COOH Tetrahedral2->Carboxylic_Acid - ⁻OCH₃ Carboxylic_Acid2 R-COOH Methoxide ⁻OCH₃ Methoxide2 ⁻OCH₃ Carboxylate R-COO⁻ Carboxylic_Acid2->Carboxylate + ⁻OCH₃ Methanol CH₃OH Methoxide2->Methanol + R-COOH

Caption: General Mechanism for Base-Catalyzed Ester Hydrolysis.

III. Purification Strategies

Q1: What is the best way to purify the products of reactions with Methyl 6-bromobenzo[d]dioxole-5-carboxylate?

A1: The choice of purification method will depend on the specific product and the impurities present.

  • Column Chromatography: This is the most common method for purifying organic compounds. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point for many derivatives of Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining very pure material. A solvent screen should be performed to identify a suitable solvent or solvent mixture.

  • Preparative TLC or HPLC: For small-scale reactions or for the separation of very similar compounds, preparative thin-layer chromatography or high-performance liquid chromatography can be used.

References
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  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(6), 7849-7862.
  • Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • European Patent Office. (1998).
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • ChemBK. (n.d.). methyl 6-bromobenzo[d][3][14]dioxole-5-carboxylate. Retrieved from [https://www.chembk.com/en/chem/methyl-6-bromobenzo[d][3][14]dioxole-5-carboxylate]([Link]3][14]dioxole-5-carboxylate)

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • de Vries, J. G. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In The Handbook of Homogeneous Catalysis (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Al-Masoudi, N. A., & Al-Salihi, A. A. (2016). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Journal of Pharmaceutical Research, 5(8), 123-134.
  • Yang, D., Chen, Y., & Zhang, Y. (2005). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation.
  • Nobel Prize Outreach AB. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Gildner, P. G., & Colacot, T. J. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1647-1654.
  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Society Reviews, 33(5), 245-265.
  • Sheng, J., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 407-414.
  • Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize.
  • Shang, R., & Fu, Y. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(22), 7496-7519.
  • Amerigo Scientific. (n.d.). Methyl 6-bromobenzo[d][3][14]dioxole-4-carboxylate. Retrieved from [Link]

  • Soengas, R. G., & Ferreira, M. J. (2012). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 14(9), 2347-2352.
  • The Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Shanghai Amole Biotechnology Co., Ltd. (n.d.). Methyl6-bromobenzo[d][3][14]dioxole-5-carboxylate. Retrieved from [Link]

  • Song, G., & Xiao, Y. (1982). Studies on the active principles of the leaves of Eucommia ulmoides Oliv. Acta Pharmaceutica Sinica, 17(5), 357-361.
  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Lookchem. (n.d.). Scholarly article on (6-bromobenzo[3][14]dioxol-5-yl)methyl acetate 5434-51-5 from Journal of Organic Chemistry p. 1012. Retrieved from [Link]

  • Marcantoni, E., et al. (2001). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2001(6), 123-132.
  • Chotana, G. A., et al. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4500.
  • Garg, N. K. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 49(12), 2845-2854.
  • Adamczyk, M., et al. (2000). Practical Synthesis of Isomerically Pure 5-and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. The Journal of organic chemistry, 65(18), 5940-5946.
  • Dardir, A. H. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
  • Khan, M. N., & Sarwar, M. (2009). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Journal of the Iranian Chemical Society, 6(3), 565-574.

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Technical Support Center: Purification of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Troubleshooting Guide: Diagnosing and Resolving Purification Challenges

This section addresses specific issues you may encounter during the purification of Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

Q1: My final product has a low or broad melting point. What are the likely impurities?

A low or broad melting point is a classic indicator of impurities. For Methyl 6-bromobenzo[d]dioxole-5-carboxylate, the most common culprits are:

  • Unreacted Starting Material: The primary starting material for bromination is often Methyl 1,3-benzodioxole-5-carboxylate (Methyl Piperonylate). Due to similar polarities, it can be challenging to separate from the desired product.

  • Hydrolysis Product: The ester functional group is susceptible to hydrolysis, especially if the work-up conditions are not carefully controlled. This results in the formation of 6-bromobenzo[d]dioxole-5-carboxylic acid.[1][2][3][4]

  • Over-brominated Byproducts: Although the reaction is generally regioselective, small amounts of di-brominated species can form, particularly with excess brominating agent or prolonged reaction times.

  • Positional Isomers: Depending on the synthetic route, other brominated isomers might be present in minor quantities.

Initial Diagnostic Steps:

  • Thin-Layer Chromatography (TLC): Run a TLC of your product against the starting material (if available). Use a solvent system such as hexane:ethyl acetate (e.g., 7:3 or 8:2 v/v) to visualize the separation. The presence of multiple spots indicates impurities. The carboxylic acid impurity will typically have a much lower Rf value and may streak.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum of your crude product. Compare it to a reference spectrum of pure Methyl 6-bromobenzo[d]dioxole-5-carboxylate. Look for characteristic peaks of the common impurities listed in the table below.

ImpurityKey ¹H NMR Signals (in CDCl₃)
Methyl 1,3-benzodioxole-5-carboxylateSinglet for OCH₃ around 3.90 ppm; Singlet for OCH₂O around 6.05 ppm; Aromatic protons in the 6.8-7.6 ppm region without the characteristic pattern of the brominated product.
6-bromobenzo[d]dioxole-5-carboxylic acidAbsence of the methyl ester singlet (~3.9 ppm); Broad singlet for the carboxylic acid proton (>10 ppm, often not observed); Aromatic protons similar to the product.
Di-brominated byproductsMore complex aromatic region with fewer protons than expected.

Q2: I see an extra spot on my TLC that streaks and has a very low Rf. How do I remove it?

This is a strong indication of the presence of the hydrolysis byproduct, 6-bromobenzo[d]dioxole-5-carboxylic acid. Due to its acidic nature, it interacts strongly with the silica gel on the TLC plate, causing streaking.

Troubleshooting Protocol: Acid-Base Extraction

This protocol leverages the acidic nature of the carboxylic acid impurity to separate it from the neutral ester product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer. You may observe effervescence (CO₂ evolution).

  • Separation: Separate the organic layer.

  • Repeat: Repeat the aqueous base wash two more times to ensure complete removal of the acidic impurity.

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Self-Validation: After the extraction, run a new TLC. The streaking spot at the baseline should be significantly diminished or absent.

Q3: My NMR spectrum shows unreacted starting material. Which purification method is most effective?

When dealing with impurities of similar polarity to the product, such as the unreacted starting material, recrystallization or column chromatography are the preferred methods.

Troubleshooting Protocol 1: Recrystallization

Recrystallization is a powerful technique for removing small to moderate amounts of impurities.[5] The key is to find a solvent or solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Recommended Solvent Systems for Recrystallization:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the solid and allow the solution to cool slowly.

  • Hexane/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hot hexane until turbidity is observed. Add a few drops of hot ethyl acetate to clarify the solution and allow it to cool.[5]

  • Methanol: In some cases, recrystallization from hot methanol can be effective.

Troubleshooting Protocol 2: Flash Column Chromatography

For more challenging separations or when a higher purity is required, flash column chromatography is the method of choice.[6][7]

Recommended Column Chromatography Conditions:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 20% ethyl acetate). The exact gradient will depend on the separation observed on TLC.

  • Monitoring: Collect fractions and analyze them by TLC to identify those containing the pure product.

II. Frequently Asked Questions (FAQs)

Q1: How can I prevent the hydrolysis of the ester during my reaction work-up?

To minimize hydrolysis, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. During aqueous work-ups, use mild bases like sodium bicarbonate for neutralization and work quickly. Ensure all glassware is dry before use.

Q2: Is the methylenedioxy ring stable during the bromination reaction?

The methylenedioxy bridge is generally stable under standard electrophilic aromatic bromination conditions (e.g., using N-bromosuccinimide or bromine with a Lewis acid catalyst at moderate temperatures).[8] However, harsh conditions, such as high temperatures or the use of strong oxidizing agents, could potentially lead to cleavage of this ring. It is crucial to follow established protocols and monitor the reaction closely.

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for pure Methyl 6-bromobenzo[d]dioxole-5-carboxylate?

  • ¹H NMR:

    • A singlet for the methyl ester protons (O-CH₃) around 3.9 ppm.

    • A singlet for the methylenedioxy protons (O-CH₂-O) around 6.0-6.1 ppm.

    • Two singlets in the aromatic region, corresponding to the two aromatic protons, likely between 7.0 and 7.5 ppm.

  • ¹³C NMR:

    • A signal for the methyl ester carbon around 52 ppm.

    • A signal for the methylenedioxy carbon around 102 ppm.

    • Signals for the aromatic carbons between 108 and 150 ppm.

    • A signal for the carbonyl carbon of the ester around 165 ppm.

Q4: How should I store Methyl 6-bromobenzo[d]dioxole-5-carboxylate to ensure its stability?

The compound should be stored in a cool, dry, and dark place in a tightly sealed container. Exposure to moisture can lead to hydrolysis over time. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.

III. Experimental Workflow and Visualization

Decision Tree for Purification Strategy

The following diagram illustrates a logical workflow for selecting the appropriate purification method based on the initial analysis of the crude product.

Purification_Workflow start Crude Methyl 6-bromobenzo[d]dioxole-5-carboxylate tlc_nmr Analyze by TLC and ¹H NMR start->tlc_nmr single_spot Single Spot on TLC & Clean NMR? tlc_nmr->single_spot pure_product Product is Pure single_spot->pure_product Yes streaking_spot Streaking Spot at Baseline on TLC? single_spot->streaking_spot No acid_base Perform Acid-Base Extraction streaking_spot->acid_base Yes multiple_spots Multiple Spots on TLC? streaking_spot->multiple_spots No analyze_again Re-analyze by TLC and NMR acid_base->analyze_again recrystallization Attempt Recrystallization multiple_spots->recrystallization Yes column Perform Flash Column Chromatography multiple_spots->column Consider if Recrystallization Fails recrystallization->analyze_again column->analyze_again analyze_again->single_spot

Sources

Stability issues of Methyl 6-bromobenzo[d]dioxole-5-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide on the stability issues of Methyl 6-bromobenzo[d]dioxole-5-carboxylate under acidic conditions.

Welcome to the Technical Support Guide for Methyl 6-bromobenzo[d]dioxole-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the stability challenges of this compound, particularly under acidic conditions.

Introduction

Methyl 6-bromobenzo[d]dioxole-5-carboxylate is a valuable intermediate in the synthesis of complex organic molecules. Its structure contains two key functional groups: a methyl ester and a benzodioxole ring system. While versatile, this combination presents specific stability challenges in acidic environments, which can lead to reaction failure, low yields, and the formation of impurities. This guide will help you understand the underlying chemistry of these stability issues and provide practical solutions for your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the most common questions regarding the stability of Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

Q1: What are the primary stability concerns with Methyl 6-bromobenzo[d]dioxole-5-carboxylate under acidic conditions?

The molecule has two acid-labile sites. Understanding both is critical for experimental design.

  • Acid-Catalyzed Cleavage of the Benzodioxole Ring: The methylenedioxy group is essentially a cyclic acetal. Acetals are well-known protecting groups that are readily cleaved under acidic conditions to reveal the corresponding diol—in this case, a catechol derivative.[1][2] This degradation is often irreversible and leads to a significant structural alteration of the molecule.

  • Acid-Catalyzed Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions.[3] This is a reversible equilibrium reaction, but in the presence of sufficient water, the equilibrium can be driven towards the carboxylic acid product, 6-Bromobenzo[d]dioxole-5-carboxylic acid.[4]

Q2: What is the mechanism of acid-catalyzed cleavage of the benzodioxole ring?

The cleavage of the benzodioxole ring proceeds via a standard acid-catalyzed acetal hydrolysis mechanism.

  • Protonation: An oxygen atom of the methylenedioxy bridge is protonated by an acid (H-A), increasing its electrophilicity.

  • Ring Opening: The C-O bond cleaves, opening the dioxole ring to form a resonance-stabilized carbocation and a hydroxyl group.

  • Nucleophilic Attack: A water molecule attacks the carbocation.

  • Deprotonation & Tautomerization: A final deprotonation step yields one hydroxyl group, and subsequent protonation of the other ether oxygen followed by cleavage and deprotonation reveals the second hydroxyl group, resulting in the final catechol product.

The diagram below illustrates this degradation pathway.

G cluster_main Acid-Catalyzed Cleavage of Benzodioxole Ring start Methyl 6-bromobenzo[d]dioxole-5-carboxylate step1 Protonation of Dioxole Oxygen start->step1 + H⁺ step2 Ring Opening to Form Carbocation step1->step2 C-O Cleavage step3 Nucleophilic Attack by Water step2->step3 + H₂O final Formation of Catechol Degradation Product step3->final - H⁺

Caption: Workflow for benzodioxole ring cleavage.

Q3: How does acid affect the methyl ester group?

Acid-catalyzed ester hydrolysis is a well-documented reaction that converts the ester back to a carboxylic acid and an alcohol (methanol in this case).[5]

  • Protonation: The carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon for nucleophilic attack.

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, making it a good leaving group (methanol).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating methanol.

  • Deprotonation: The protonated carbonyl is deprotonated to yield the final carboxylic acid product.

The diagram below outlines the hydrolysis mechanism.

G cluster_main Acid-Catalyzed Hydrolysis of Methyl Ester start Methyl 6-bromobenzo[d]dioxole-5-carboxylate step1 Protonation of Carbonyl Oxygen start->step1 + H⁺ step2 Nucleophilic Attack by Water step1->step2 + H₂O step3 Proton Transfer to -OCH₃ Group step2->step3 step4 Elimination of Methanol step3->step4 final Carboxylic Acid Product step4->final - H⁺

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Q4: Which functional group is more sensitive to acidic conditions?

There is no single answer; the relative rate of degradation depends entirely on the specific reaction conditions. The benzodioxole (acetal) is generally very sensitive to strong Brønsted or Lewis acids, especially in the presence of water.[6] The methyl ester is typically more resistant and requires harsher conditions (e.g., higher temperatures, stronger acids, or prolonged reaction times) for complete hydrolysis.[3][7]

The following table summarizes conditions that favor one degradation pathway over the other.

ConditionFavors Benzodioxole CleavageFavors Ester HydrolysisRationale
Acid Type Strong Lewis Acids (e.g., BBr₃, AlCl₃)[6]Strong Mineral Acids (e.g., H₂SO₄, HCl)Lewis acids readily coordinate with the dioxole oxygens, facilitating cleavage. Mineral acids provide the hydronium ions needed for ester hydrolysis.
Water Content Low to HighHighAcetal cleavage can be initiated by trace acid, but ester hydrolysis is an equilibrium with water and requires it as a reactant.
Temperature Low to ModerateModerate to HighEster hydrolysis often has a higher activation energy and benefits from heating. Acetal cleavage can occur even at low temperatures.
Solvent Aprotic or ProticProtic (especially aqueous mixtures)Aprotic solvents can limit the availability of nucleophiles for the final steps of cleavage, but won't stop the initial degradation.

Part 2: Troubleshooting Guide - Practical Solutions

This section provides actionable advice for common experimental problems.

Q5: I am observing unexpected byproducts in my reaction. How can I confirm if it's due to the degradation of the starting material?

Identifying byproducts is the first step to solving the problem.

  • Thin-Layer Chromatography (TLC): Run a TLC with your starting material, your reaction mixture, and co-spots of the two potential degradation products if available. The catechol product will be significantly more polar than the starting material. The carboxylic acid will also be more polar, often showing "tailing" on silica gel unless an acidic modifier is used in the eluent.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most effective tool. You can directly observe the masses of the components in your reaction mixture.

CompoundMolecular FormulaExact MassExpected [M+H]⁺
Starting Material C₉H₇BrO₄257.95258.96
Ester Hydrolysis Product C₈H₅BrO₄243.94244.95
Benzodioxole Cleavage Product C₈H₇BrO₄245.95246.96
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Benzodioxole Cleavage: Look for the disappearance of the characteristic singlet around 6.0 ppm for the -O-CH₂-O- protons and the appearance of two broad singlets for the new phenolic -OH groups.

    • Ester Hydrolysis: Watch for the disappearance of the methyl ester singlet around 3.9 ppm and the appearance of a broad carboxylic acid proton signal (>10 ppm).

Q6: How can I minimize the degradation of the methylenedioxy bridge during my reaction?

Protecting the benzodioxole ring is often the primary concern.

  • Use Milder Acids: If possible, switch from strong mineral acids (H₂SO₄, HCl) or Lewis acids (AlCl₃) to milder organic acids like acetic acid or p-toluenesulfonic acid (pTSA) in catalytic amounts.

  • Anhydrous Conditions: Perform the reaction under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents. The presence of water greatly accelerates acetal cleavage.

  • Lower Temperature: Run reactions at the lowest possible temperature that still allows for the desired transformation. Consider starting at 0 °C or even -78 °C and warming slowly.

  • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to the acidic medium.

Q7: My desired reaction is complete, but the compound is degrading during acidic work-up. What should I do?

Work-up is a common stage for degradation. A carefully planned work-up protocol is essential.

  • Rapid Quenching: Pour the reaction mixture into a rapidly stirred, cold, weak basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8). This will neutralize the acid catalyst immediately.

  • Avoid Strong Bases: Do not use strong bases like NaOH or KOH for the quench, as this could lead to hydrolysis of the methyl ester.

  • Temperature Control: Keep the mixture cold during neutralization and extraction by performing these steps in an ice bath.

  • Minimize Contact Time: Do not let the product sit in either acidic or basic aqueous layers for extended periods. Separate the layers promptly after extraction.

Part 3: Experimental Protocols

These protocols provide a framework for testing stability and performing a safe work-up.

Protocol 1: A Self-Validating Protocol for Monitoring Stability

This protocol allows you to assess the stability of Methyl 6-bromobenzo[d]dioxole-5-carboxylate under your proposed acidic conditions before committing to a large-scale reaction.

  • Setup: In three separate vials, dissolve a small amount (~5 mg) of the compound in your chosen reaction solvent (1 mL).

  • Controls:

    • Vial 1 (Negative Control): Add no acid.

    • Vial 2 (Your Condition): Add your chosen acid at the intended reaction concentration and temperature.

    • Vial 3 (Positive Control): Add a strong acid known to cause degradation (e.g., 1M HCl).

  • Monitoring: At set time points (e.g., 0 min, 15 min, 1 hr, 4 hr), take a small aliquot from each vial, quench it in a separate vial containing a weak base (e.g., NaHCO₃ solution), and spot it on a TLC plate or analyze by LC-MS.

  • Analysis: Compare the chromatograms. If Vial 2 shows degradation over time (new spots appearing), your conditions are too harsh. You can then repeat the test with milder conditions (lower temperature, less acid) until you find a set of conditions where the starting material remains stable for the required duration of your reaction.

G cluster_workflow Stability Test Workflow prep Prepare 3 Vials with Starting Material & Solvent vial1 Vial 1: No Acid (Control) prep->vial1 vial2 Vial 2: Proposed Acidic Conditions prep->vial2 vial3 Vial 3: Strong Acid (Control) prep->vial3 monitor Monitor all vials over time (TLC or LC-MS) vial1->monitor vial2->monitor vial3->monitor analyze Analyze Data: Is there degradation in Vial 2? monitor->analyze decision Degradation Observed? analyze->decision pass Conditions are Suitable decision->pass No fail Modify Conditions: (Lower Temp, Milder Acid) decision->fail Yes

Sources

Common pitfalls in the handling of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 6-bromobenzo[d]dioxole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the handling and reaction of this versatile synthetic intermediate. By understanding the underlying chemical principles, you can optimize your experimental outcomes and troubleshoot effectively.

Compound Overview and Critical Properties

Methyl 6-bromobenzo[d]dioxole-5-carboxylate is a key building block in organic synthesis, particularly for accessing a wide range of substituted benzodioxole derivatives used in medicinal chemistry and materials science.[1][2] Its reactivity is primarily dictated by the interplay of three key functional groups: the aryl bromide, the methyl ester, and the benzodioxole ring.

PropertyValueSource
CAS Number 61441-09-6[3][4]
Molecular Formula C₉H₇BrO₄[3]
Molecular Weight 259.06 g/mol [3]
Appearance White to off-white solidN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, Toluene)N/A

The electronic nature of the substituents significantly influences the reactivity of the aromatic ring. The benzodioxole and methoxycarbonyl groups have competing electronic effects that can impact reaction pathways.[5][6][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with Methyl 6-bromobenzo[d]dioxole-5-carboxylate in a question-and-answer format.

Stability and Storage

Question: My Methyl 6-bromobenzo[d]dioxole-5-carboxylate appears to have degraded over time. What are the optimal storage conditions?

Answer: Proper storage is crucial to maintain the integrity of this compound. Like many benzodioxole derivatives, it should be stored in a cool, dry place, away from direct sunlight and moisture.[8] Inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent slow hydrolysis and potential degradation.

Troubleshooting Poor Purity:

  • Issue: Broad melting point or unexpected peaks in NMR.

  • Potential Cause: Degradation due to improper storage.

  • Solution:

    • Repurify the material by recrystallization or column chromatography.

    • Always store in a tightly sealed container in a desiccator or under an inert atmosphere.

Hydrolysis: Ester and Dioxole Ring

Question: I'm observing the formation of a carboxylic acid byproduct in my reaction. What is causing this and how can I prevent it?

Answer: The methyl ester group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, to form the corresponding carboxylic acid.[9][10] This is a common side reaction in protocols that utilize aqueous bases, such as some Suzuki-Miyaura coupling conditions.

Troubleshooting Ester Hydrolysis:

  • Issue: Presence of 6-bromobenzo[d]dioxole-5-carboxylic acid in the crude product.

  • Causality: The ester is sterically hindered, but hydrolysis can still occur, especially with prolonged reaction times or elevated temperatures in the presence of water and base.

  • Preventative Measures:

    • Use anhydrous reaction conditions where possible.

    • Employ milder, non-aqueous bases (e.g., KF, CsF) or organic bases (e.g., triethylamine, DIPEA).

    • For reactions requiring a base and a protic solvent, consider using a non-aqueous workup if the desired product is stable.

    • If hydrolysis is unavoidable, the resulting carboxylic acid can sometimes be re-esterified, though this adds an extra step to the synthesis.

Question: Is the methylenedioxy bridge (dioxole ring) stable?

Answer: The benzodioxole ring is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under strongly acidic conditions, which can lead to the formation of catechol derivatives.[11]

Troubleshooting Dioxole Ring Cleavage:

  • Issue: Formation of catechol-like byproducts, often colored.

  • Causality: Strong Lewis acids or prolonged exposure to strong protic acids can mediate the cleavage of the methylenedioxy bridge.

  • Preventative Measures:

    • Avoid the use of strong Lewis acids like BBr₃ unless catechol formation is the desired outcome.

    • If acidic conditions are necessary, use milder acids or limit the reaction time and temperature.

    • Buffer the reaction mixture if possible to maintain a less acidic environment.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Question: My Suzuki-Miyaura coupling reaction with Methyl 6-bromobenzo[d]dioxole-5-carboxylate is sluggish or fails to go to completion. What are the likely causes?

Answer: While the aryl bromide is the reactive site for cross-coupling, the electronic and steric environment of Methyl 6-bromobenzo[d]dioxole-5-carboxylate can present challenges.

Troubleshooting Inefficient Suzuki-Miyaura Coupling:

  • Issue: Low conversion, starting material recovered.

  • Causality:

    • Electronic Effects: The benzodioxole ring is electron-donating, which can make the aryl bromide less reactive towards oxidative addition to the palladium(0) catalyst.[12][13]

    • Steric Hindrance: The ester group ortho to the bromine atom can sterically hinder the approach of the bulky palladium catalyst.[14]

    • Catalyst Inhibition: The oxygen atoms of the benzodioxole and ester groups can potentially coordinate to the palladium center, inhibiting catalytic activity.

  • Solutions:

    • Catalyst and Ligand Choice: Employ more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that are known to facilitate the oxidative addition of electron-rich and sterically hindered aryl bromides.

    • Base Selection: Use a stronger base like Cs₂CO₃ or K₃PO₄, which can be more effective in the transmetalation step.

    • Solvent System: A combination of a non-polar solvent (e.g., toluene, dioxane) with a polar aprotic co-solvent or water can be beneficial.

    • Temperature: Increasing the reaction temperature may be necessary to overcome the activation energy barrier for oxidative addition.

Question: I am observing dehalogenation as a significant side product in my cross-coupling reaction. How can I minimize this?

Answer: Dehalogenation (replacement of the bromine atom with hydrogen) is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich aryl halides.

Troubleshooting Dehalogenation:

  • Issue: Formation of Methyl benzo[d]dioxole-5-carboxylate.

  • Causality: This can occur through various pathways, including β-hydride elimination from the palladium intermediate or protonolysis of the organopalladium intermediate.

  • Preventative Measures:

    • Ensure strictly anhydrous and deoxygenated conditions, as water and oxygen can promote dehalogenation.

    • Use high-purity reagents.

    • Careful selection of the palladium catalyst and ligands can minimize this side reaction.

Grignard and Organolithium Reactions

Question: When I attempt to form a Grignard reagent from Methyl 6-bromobenzo[d]dioxole-5-carboxylate, the reaction is unsuccessful. Why?

Answer: It is not feasible to directly form a Grignard or organolithium reagent from this molecule. The highly basic organometallic species, once formed, would immediately react with the electrophilic ester group of another molecule, leading to a complex mixture of products.

Question: I am reacting an external Grignard reagent with the ester functionality of Methyl 6-bromobenzo[d]dioxole-5-carboxylate and obtaining a tertiary alcohol. How can I stop the reaction at the ketone stage?

Answer: Grignard reagents typically add twice to esters to form tertiary alcohols.[15][16] The initially formed ketone is more reactive towards the Grignard reagent than the starting ester.

Troubleshooting Double Addition in Grignard Reactions:

  • Issue: Formation of a tertiary alcohol instead of the desired ketone.

  • Causality: The tetrahedral intermediate formed after the first addition of the Grignard reagent collapses to a ketone, which is then rapidly attacked by a second equivalent of the Grignard reagent.

  • Solutions:

    • This is a fundamental reactivity pattern and is difficult to avoid with Grignard reagents.

    • Consider using a less reactive organometallic reagent, such as an organocadmium or organocuprate reagent, which are known to react with acyl halides to give ketones. This would require prior conversion of the ester to an acyl halide.

    • Alternatively, Weinreb amide synthesis is a classic approach to synthesize ketones from esters via an N-methoxy-N-methylamide intermediate.

Experimental Protocols and Workflows

General Handling and Purification Workflow

G cluster_handling Handling cluster_purification Purification Store Store under inert atmosphere, cool, dry Weigh Weigh quickly in a well-ventilated hood Crude Crude Product Column Silica Gel Column Chromatography Crude->Column For complex mixtures Recrystallize Recrystallization (e.g., from EtOAc/Hexanes) Crude->Recrystallize For relatively clean product Pure Pure Product Column->Pure Recrystallize->Pure

Caption: General workflow for handling and purification.

Troubleshooting Suzuki-Miyaura Coupling

G Start Low Yield in Suzuki Coupling Check_Reagents Check Reagent Quality (Boronic acid, base, solvent) Start->Check_Reagents Change_Ligand Switch to Electron-Rich, Bulky Ligand (e.g., SPhos) Check_Reagents->Change_Ligand Reagents OK Change_Base Use Stronger Base (e.g., Cs2CO3, K3PO4) Change_Ligand->Change_Base Increase_Temp Increase Reaction Temperature Change_Base->Increase_Temp Success Improved Yield Increase_Temp->Success

Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling.

References

  • ARKIVOC. (2008). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of bromination derivatives of 1, 3-benzodioxole. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Nature. (2020). Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis. Retrieved from [Link]

  • ResearchGate. (2013). What are the methods to deprotect methylene dioxy group?. Retrieved from [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • World Researchers Associations. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • MDPI. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • ResearchGate. (2020). Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. Retrieved from [Link]

  • National Institutes of Health. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Retrieved from [Link]

  • ResearchGate. (2009). Kinetic study of the hydrolysis of a carboxylic acid ester promoted by the complex Bis( O , O ′-di(2-phenylethyl)dithiophosphato) nickel(II). Retrieved from [Link]

  • Frontiers. (2019). Electronic Effects of Substituents on fac-M(bpy-R)(CO) 3 (M = Mn, Re) Complexes for Homogeneous CO 2 Electroreduction. Retrieved from [Link]

  • Sci-Hub. (1971). Alcoholysis, saponification and the preparation of fatty acid methyl esters. Retrieved from [Link]

  • National Institutes of Health. (2010). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Retrieved from [Link]

  • ResearchGate. (2015). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Reagent | PDF | Methyl Group | Chemical Substances. Retrieved from [Link]

  • ResearchGate. (2004). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]

  • PubMed. (2008). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. Retrieved from [Link]

  • SpringerLink. (2006). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2021). (a) Photocleavage of compound 6 under acidic conditions. Yields.... Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • operachem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • BMC. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]

  • EPA. (1990). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

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  • Nature. (2021). Regioirregular Mizoroki-Heck reaction. Retrieved from [Link]

  • ResearchGate. (2021). Ester cleavage conditions?. Retrieved from [Link]

  • National Institutes of Health. (2013). Di-μ-bromido-bis[(diethyl ether-κO)(2,4,6-trimethylphenyl)magnesium]: the mesityl Grignard reagent. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Methyl 6-bromobenzo[d][3][17]dioxole-4-carboxylate. Retrieved from [Link]

Sources

Alternative catalysts for cross-coupling of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Guide for: Alternative Catalysts in the Cross-Coupling of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are working with Methyl 6-bromobenzo[d]dioxole-5-carboxylate and seeking robust, alternative catalytic systems for cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The substrate , Methyl 6-bromobenzo[d]dioxole-5-carboxylate, presents a unique electronic profile: an electron-donating benzodioxole ring ortho to the bromine, and an electron-withdrawing methyl carboxylate group in the meta position. This push-pull characteristic can influence the kinetics of oxidative addition and subsequent steps in the catalytic cycle, sometimes leading to challenges with standard catalyst systems. This guide will explore effective palladium- and nickel-based alternatives and provide solutions to common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs) - Catalyst & Ligand Selection

This section addresses common initial questions regarding the selection of alternative catalysts for various cross-coupling reactions involving your substrate.

Q1: Beyond standard Pd(PPh₃)₄, what are the go-to alternative palladium catalysts for a Suzuki-Miyaura coupling with this electron-rich aryl bromide?

A1: While Pd(PPh₃)₄ is a classic choice, modern catalyst systems offer higher efficiency, lower catalyst loadings, and broader functional group tolerance, which are crucial for complex molecule synthesis. For your substrate, oxidative addition of the C-Br bond to a Pd(0) center is the critical first step. The electron-donating nature of the benzodioxole ring can make this step sluggish with less active catalysts.

We recommend using pre-formed Pd(0) sources like Pd₂(dba)₃ or air-stable Pd(II) pre-catalysts that are easily reduced in situ, such as Pd(OAc)₂. The key to success lies in the choice of ligand. Sterically demanding, electron-rich phosphine ligands are highly effective because they increase the electron density on the palladium center, which in turn accelerates the rate-limiting oxidative addition step.[1]

Consider these high-performance ligands:

  • Buchwald-type biaryl phosphines: Ligands like SPhos, XPhos, and RuPhos are designed for high activity with challenging substrates. Their steric bulk facilitates the final reductive elimination step, preventing product inhibition.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IPr or SIMes, form very stable and highly active palladium complexes. They are excellent σ-donors and can be particularly effective for coupling sterically hindered partners.[2]

Q2: Are nickel-based catalysts a viable and cost-effective alternative for this type of transformation?

A2: Absolutely. Nickel catalysts are an excellent, more earth-abundant, and cost-effective alternative to palladium for cross-coupling aryl bromides.[3][4][5][6] Nickel catalysis often involves different mechanistic pathways, sometimes proceeding through Ni(I)/Ni(III) or radical-based cycles, which can be advantageous for certain substrates.

For your specific substrate, a common system would involve a Ni(II) precatalyst, such as NiCl₂(dme) or NiBr₂, paired with a suitable ligand and a stoichiometric reductant (e.g., zinc or manganese powder) to generate the active Ni(0) species in situ.[6] Bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or PyOx (spiro-bidentate-pyox) ligands have shown great success in nickel-catalyzed cross-electrophile couplings.[4]

Q3: For Sonogashira coupling, what are the best practices for running the reaction under copper-free conditions to avoid alkyne homocoupling (Glaser coupling)?

A3: Copper-free Sonogashira coupling is highly recommended for complex syntheses where the di-yne byproduct from Glaser coupling can complicate purification. The role of copper is to facilitate the deprotonation of the terminal alkyne and its transfer to the palladium center. In its absence, this role must be fulfilled by the reaction conditions.

The key components for a successful copper-free Sonogashira are:

  • Palladium Catalyst: A highly active palladium source is needed. Pd(PPh₃)₂Cl₂ is a common choice.

  • Base: A strong amine base, often used as the solvent or co-solvent, is critical. Diisopropylamine (DIPA) or triethylamine (TEA) are frequently used to deprotonate the alkyne.

  • Ligand: While some reactions proceed without an additional ligand, adding a phosphine ligand can stabilize the catalyst and improve yields.

  • Inert Atmosphere: Rigorous exclusion of oxygen is paramount, as oxygen promotes the oxidative homocoupling of alkynes.

A recently developed strategy involves using two different palladium systems simultaneously—one to activate the aryl bromide and another to activate the alkyne—enabling the reaction to proceed efficiently at room temperature with very low catalyst loadings.[7]

Q4: My substrate has both electron-donating and -withdrawing groups. Which ligands are best suited for a Heck coupling to ensure high regioselectivity?

A4: The electronic nature of your substrate makes the Heck reaction particularly interesting. The regioselectivity (i.e., whether the aryl group adds to the more or less substituted carbon of the alkene) is primarily governed by sterics, but the electronic pathway (neutral vs. cationic) also plays a significant role.

For electron-rich aryl bromides like yours, the neutral pathway is common. To maintain high regioselectivity and avoid side reactions like olefin isomerization, consider the following:

  • Use of Bidentate Ligands: Ligands like dppf or BINAP can enforce a specific coordination geometry on the palladium center, which can improve selectivity.

  • Jeffery Conditions: Adding a phase-transfer catalyst like a tetraalkylammonium salt (e.g., n-Bu₄NCl) can stabilize the palladium catalyst, prevent its agglomeration into palladium black, and often allows for lower reaction temperatures.[8] This can be particularly useful for preventing the reversible β-hydride elimination that leads to isomerized byproducts.[8][9]

Section 2: Troubleshooting Guides

Even with optimized starting conditions, challenges can arise. This section provides a logical, cause-and-effect approach to solving common problems.

Problem Cluster 1: Low or No Conversion

Q: My Suzuki coupling yield is disappointingly low. I've run the reaction overnight, but TLC/LC-MS shows mostly starting material. What is the logical troubleshooting sequence?

A: A low yield in a Suzuki coupling is a common issue that can almost always be traced back to one of a few key factors. Follow this diagnostic workflow to identify the root cause.

G start Low Yield Observed reagent_quality 1. Verify Reagent Quality & Purity start->reagent_quality atmosphere 2. Check Inert Atmosphere reagent_quality->atmosphere Reagents OK sub_reagent Boronic Acid: Has it degraded? (Protodeboronation) Use fresh sample or a stable pinacol ester. Solvents: Are they truly anhydrous? Use freshly distilled/dried solvents. reagent_quality->sub_reagent catalyst_activity 3. Assess Catalyst Activity atmosphere->catalyst_activity Atmosphere OK sub_atmosphere Is the system truly oxygen-free? Pd(0) is highly oxygen-sensitive. Degas solvents thoroughly (sparge with Ar/N₂). Maintain positive inert gas pressure. atmosphere->sub_atmosphere conditions 4. Re-evaluate Reaction Conditions catalyst_activity->conditions Catalyst OK sub_catalyst Is the precatalyst/ligand appropriate? Bulky, electron-rich ligands (e.g., SPhos) accelerate oxidative addition for electron-rich Ar-Br. Consider a different Pd source (e.g., Pd₂(dba)₃). catalyst_activity->sub_catalyst success Yield Improved conditions->success Optimization Successful sub_conditions Base: Is it strong enough and dry? K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. Ensure the base is finely powdered. Temperature: Is it optimal? Try increasing the temperature in 10-20°C increments. conditions->sub_conditions

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

Detailed Explanation:

  • Reagent Quality: Boronic acids are susceptible to degradation, particularly through a process called protodeboronation where the C-B bond is cleaved by moisture or protic sources.[10] This is a very common cause of failure. Solution: Use a freshly opened bottle of boronic acid or, for better stability, switch to its corresponding pinacol ester derivative. Also, ensure all solvents are rigorously anhydrous.[10]

  • Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen, which halts the catalytic cycle.[10] Solution: Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (nitrogen or argon) throughout.

  • Catalyst Activity: The choice of ligand is critical. For an electron-rich bromide, a ligand that is too small or electron-poor may not promote the initial oxidative addition efficiently.[1] Solution: Switch to a more electron-rich and sterically hindered ligand from the Buchwald or NHC families.

  • Reaction Conditions: The base plays a crucial role in activating the boronic acid in the transmetalation step. If the base is weak, old, or not fully dissolved, this step can be slow. Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure it is finely powdered and dry. If solubility is an issue, a solvent screen (e.g., dioxane, toluene, 2-MeTHF) may be necessary.

Problem Cluster 2: Byproduct Formation

Q: I'm observing a significant amount of dehalogenated starting material and homocoupled boronic acid in my Suzuki reaction. What causes these side products and how can I suppress them?

A: These are two distinct side reactions with different causes.

  • Dehalogenation (Proto-debromination): This occurs when the aryl bromide is reduced to the corresponding arene.

    • Cause: This typically happens after oxidative addition. The Ar-Pd(II)-Br intermediate can react with a hydride source. This source can be trace water reacting with the boronic acid, or certain solvents or bases under high temperatures.

    • Solution:

      • Use a More Stable Boronate: Switching from a boronic acid to a boronic ester (like a pinacol ester) can significantly reduce this pathway.[10]

      • Control Water Content: While a small amount of water is often necessary to facilitate the transmetalation step, excess water can promote dehalogenation. Use a carefully controlled solvent system (e.g., dioxane with 3-4 equivalents of water).

      • Ligand Choice: Bulky ligands can sometimes favor the desired reductive elimination over competing side reactions.[11]

  • Homocoupling (Glaser-type for alkynes, boronic acid dimerization for Suzuki):

    • Cause: In Suzuki reactions, boronic acid homocoupling is almost always caused by the presence of oxygen, which re-oxidizes the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling.[12]

    • Solution:

      • Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture and headspace are free of oxygen.

      • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the amount of active Pd(II) available for homocoupling compared to starting with a Pd(II) salt that must be reduced in situ.[11]

Q: My Heck reaction is producing a mixture of alkene isomers (e.g., both the desired trans product and the cis isomer, or double-bond migration). How can I improve the selectivity?

A: This is a classic Heck reaction problem stemming from the reversibility of the β-hydride elimination step.[8] After the palladium hydride species is formed, it can re-add to the product alkene in a different orientation, leading to isomerization before the catalyst is regenerated.

  • Solutions:

    • Force an Irreversible Elimination (Cationic Pathway): Add a halide scavenger like silver carbonate (Ag₂CO₃) or thallium acetate (TlOAc). These salts precipitate the halide from the Ar-Pd(II)-X complex, creating a cationic [Ar-Pd(II)]⁺ intermediate. The subsequent reductive elimination of HX from this species is rapid and irreversible, preventing re-addition and isomerization.[8]

    • Use a Stronger/Better Base: A more efficient base can accelerate the final catalyst regeneration step (where the base neutralizes HX), reducing the lifetime of the palladium hydride species and thus its opportunity to cause isomerization.[8]

    • Optimize Ligand and Temperature: Sometimes, simply lowering the reaction temperature or changing the ligand can alter the relative rates of the desired reaction versus the isomerization pathway.

Section 3: Protocols & Comparative Data
Protocol: High-Throughput Catalyst Screening

To rapidly identify the optimal conditions for your specific coupling partners, a high-throughput screening approach is invaluable. Commercial kits (e.g., KitAlysis™) provide pre-weighed catalysts and ligands in a 24-well plate format.

Objective: To screen 24 different palladium catalyst/ligand combinations for the Suzuki coupling of Methyl 6-bromobenzo[d]dioxole-5-carboxylate with a target boronic acid.

Workflow Diagram:

Caption: High-throughput screening workflow.

Step-by-Step Procedure:

  • Preparation (In an inert atmosphere glovebox):

    • Prepare a stock solution of Methyl 6-bromobenzo[d]dioxole-5-carboxylate in anhydrous dioxane.

    • Prepare a stock solution of your boronic acid partner (e.g., 1.2 equivalents) in anhydrous dioxane.

    • Prepare a stock solution of your chosen base (e.g., K₃PO₄, 3.0 equivalents) in degassed water.

  • Dispensing:

    • Using a multichannel pipette, add the aryl bromide stock solution to each of the 24 wells of the screening plate, which contain pre-weighed catalysts.

    • Add the boronic acid stock solution to each well.

    • Add the aqueous base solution to each well.

  • Reaction:

    • Securely seal the reaction block with the provided cap mat.

    • Remove the block from the glovebox and place it on a stirring hotplate set to the desired temperature (e.g., 100 °C).

    • Allow the reaction to stir for 12-24 hours.

  • Analysis:

    • After cooling, unseal the plate.

    • Add an internal standard and a quenching/diluting solvent (e.g., acetonitrile) to each well.

    • Analyze the contents of each well by LC-MS to determine the relative conversion to the desired product. The well with the highest product-to-starting-material ratio indicates the optimal catalyst system.[13][14]

Comparative Data: Alternative Catalyst Systems

The following table summarizes effective, non-standard catalyst systems for common cross-coupling reactions of aryl bromides, providing a strong starting point for optimization.

Coupling ReactionCatalyst System (Precatalyst / Ligand)BaseSolventTemp (°C)Key Advantage
Suzuki-Miyaura Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100-110High activity for electron-rich Ar-Br, broad scope.
Suzuki-Miyaura NiCl₂(dppf) / Zn (reductant)K₃PO₄Dioxane80-100Cost-effective palladium alternative.[3]
Heck Pd(OAc)₂ / P(o-tol)₃ / n-Bu₄NClK₂CO₃DMF80-100"Jeffery Conditions"; prevents Pd black, milder temps.[8]
Sonogashira (Cu-free) PdCl₂(PPh₃)₂DIPA / TEADIPA / Toluene60-80Avoids Glaser homocoupling byproducts.[15][16]
Buchwald-Hartwig Pd(OAc)₂ / RuPhosNaOtBuToluene90-110Highly effective for coupling primary/secondary amines.[17][18]
References
  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. (n.d.). Wiley Online Library. Retrieved January 20, 2026, from [Link]

  • Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides. (2023). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Nickel-catalyzed cross-electrophile coupling of aryl thiols with aryl bromides via C–S bond activation. (2021). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Bromides/Nitriles with Imidazolium Salts Involving Inert C–N Bond Cleavage. (2024). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2013). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Catalyst‐Free Suzuki‐Type Coupling of Allylic Bromides with Arylboronic Acids. (2012). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. (2026). The Matter Blotter. Retrieved January 20, 2026, from [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2018). Scite.ai. Retrieved January 20, 2026, from [Link]

  • Suzuki Cross-Coupling. (2025). J&K Scientific LLC. Retrieved January 20, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2018). ACS Publications. Retrieved January 20, 2026, from [Link]

  • High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. (2016). PubMed. Retrieved January 20, 2026, from [Link]

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). University of Pennsylvania. Retrieved January 20, 2026, from [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (2013). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved January 20, 2026, from [Link]

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  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 20, 2026, from [Link]

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  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

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  • Heck Reaction: Mechanism, Steps & Real-World Uses Explained. (2024). Vedantu. Retrieved January 20, 2026, from [Link]

  • Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. (2018). Abo Akademi University. Retrieved January 20, 2026, from [Link]

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Technical Support Center: Recrystallization of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven protocol for the purification of Methyl 6-bromobenzo[d]dioxole-5-carboxylate via recrystallization. Designed for researchers and drug development professionals, this document moves beyond a simple set of instructions to explain the causality behind each step, empowering users to troubleshoot effectively and adapt the methodology to their specific needs.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the fundamental principles and key compound characteristics that form the basis for a successful recrystallization.

Q1: What is the fundamental principle of recrystallization and why is it used for this compound?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[1] Any insoluble impurities can be filtered off at this stage. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. Soluble impurities, ideally present in smaller concentrations, remain in the cold solvent (the "mother liquor").[1][3]

For Methyl 6-bromobenzo[d]dioxole-5-carboxylate, an important intermediate in pharmaceutical synthesis, achieving high purity is critical.[4] Recrystallization is an effective and economical method to remove side-products, unreacted starting materials, and other contaminants from the crude reaction product.

Q2: What are the critical physical properties of Methyl 6-bromobenzo[d]dioxole-5-carboxylate for this procedure?

Understanding the compound's properties is essential for selecting the appropriate conditions, particularly the solvent. A mismatch between the solvent's boiling point and the compound's melting point is a common cause of failure.

PropertyValueSignificance for RecrystallizationSource(s)
Molecular Formula C₉H₇BrO₄-[5]
Molecular Weight ~259.06 g/mol For calculating yield.[5]
Appearance Colorless or yellowish solidA yellow tint may indicate impurities that can potentially be removed.[4]
Melting Point (m.p.) 82-85 °CCrucial. The solvent's boiling point should ideally be below this to prevent the compound from melting in the solution and "oiling out".[3][4]
General Solubility Slightly soluble in water; soluble in organic solvents like ethanol and dimethylformamide.Provides a starting point for solvent screening. The goal is a solvent where solubility is poor when cold but high when hot.[4]
Q3: How do I select the best recrystallization solvent?

Solvent selection is the most critical step in a recrystallization.[2] An ideal solvent should:

  • Dissolve the compound completely when hot (near its boiling point).

  • Dissolve the compound poorly or not at all when cold.

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert, not reacting with the compound.[1]

  • Be volatile enough to be easily removed from the purified crystals.[1]

  • Have a boiling point below the melting point of the compound to prevent oiling out.[3]

For Methyl 6-bromobenzo[d]dioxole-5-carboxylate (m.p. 82-85 °C), alcohols like Ethanol (b.p. 78 °C) or Isopropanol (IPA) (b.p. 82.5 °C) are excellent starting points. A two-solvent system, such as Ethyl Acetate/Hexane , can also be highly effective.[6]

Section 2: Experimental Protocols & Workflows

Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Core Recrystallization Workflow

The diagram below illustrates the fundamental steps common to most recrystallization procedures.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A 1. Choose Solvent System (Small-Scale Test) B 2. Dissolve Crude Solid in Minimum Hot Solvent A->B C 3. Decolorize with Charcoal (Optional, if solution is colored) B->C D 4. Hot Gravity Filtration (To remove insoluble impurities) C->D E 5. Cool Solution Slowly (Allow for crystal formation) D->E F 6. Collect Crystals (Vacuum Filtration) E->F G 7. Wash with Ice-Cold Solvent F->G H 8. Dry Purified Crystals G->H

Caption: General workflow for purification by recrystallization.

Protocol 1: Single-Solvent Recrystallization from Isopropanol (IPA)

This is the recommended primary method due to its simplicity and the favorable properties of IPA.

Step-by-Step Methodology:

  • Dissolution: Place the crude Methyl 6-bromobenzo[d]dioxole-5-carboxylate in an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of isopropanol, just enough to create a slurry.

  • Heating: Gently heat the slurry on a hot plate with stirring. Add more IPA in small portions until all the solid just dissolves. Causality : Using the minimum amount of hot solvent is critical for maximizing yield; excess solvent will keep more of your product dissolved even after cooling.[7]

  • Hot Filtration (if necessary): If you observe any insoluble material (or if you added decolorizing carbon), perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Causality : Slow cooling promotes the formation of larger, purer crystals by giving the molecules time to arrange into a proper crystal lattice, excluding impurities. Rapid cooling can trap impurities.[8]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation and minimize product loss to the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to rinse away any remaining mother liquor. Causality : Using ice-cold solvent for washing is essential to avoid redissolving your purified product.[7]

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Section 3: Troubleshooting Guide

Encountering issues is a normal part of laboratory work. This guide provides logical steps to diagnose and solve common problems.

Troubleshooting_Tree Start Problem Occurs After Cooling Q1 What is the issue? Start->Q1 OilingOut Compound formed an oil, not crystals Q1->OilingOut Oiling Out NoCrystals Clear solution, no crystals formed Q1->NoCrystals No Crystallization LowYield Very few crystals formed Q1->LowYield Low Yield Sol1 Re-heat to dissolve the oil. Add 10-20% more solvent. Cool VERY slowly. OilingOut->Sol1 Sol2 If oiling persists, consider a different solvent with a lower boiling point. Sol1->Sol2 CheckSuper Is the solution supersaturated? NoCrystals->CheckSuper Action1 1. Scratch inner wall of flask with a glass rod. CheckSuper->Action1 Induce Nucleation Action2 2. Add a seed crystal of pure product. Action1->Action2 Action3 3. If still no crystals, solution is likely too dilute. Boil off some solvent and re-cool. Action2->Action3 Reason1 Possible Cause: Too much solvent was used. LowYield->Reason1 Reason2 Possible Cause: Compound is too soluble in cold solvent. LowYield->Reason2 Fix1 Recover material by evaporating solvent from mother liquor and re-crystallize. Reason1->Fix1 Reason2->Fix1

Sources

Validation & Comparative

A Predictive and Comparative Guide to the ¹H NMR Spectrum of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary tool for this purpose, offering detailed insights into the molecular framework of a substance. This guide provides a detailed predictive analysis of the ¹H NMR spectrum of Methyl 6-bromobenzo[d]dioxole-5-carboxylate, a compound of interest in synthetic chemistry. Due to the limited availability of direct experimental spectra in public databases, this guide will leverage data from structurally analogous compounds to forecast the spectrum of the title compound, offering a valuable reference for its identification and characterization.

Interpreting the Predicted ¹H NMR Spectrum

The structure of Methyl 6-bromobenzo[d]dioxole-5-carboxylate contains several distinct proton environments that are expected to give rise to a characteristic ¹H NMR spectrum. The key features of the predicted spectrum are detailed in Table 1.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H-4~7.3Singlet1HThis proton is on the aromatic ring and is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the neighboring bromine atom and the benzodioxole ring system.
H-7~7.0Singlet1HSimilar to H-4, this aromatic proton is predicted to be a singlet. Its chemical shift will be slightly different from H-4 due to the different electronic environment.
O-CH₂-O~6.1Singlet2HThe two protons of the methylenedioxy group are chemically equivalent and are expected to appear as a sharp singlet. This is a characteristic signal for the benzo[d]dioxole moiety.
O-CH₃~3.9Singlet3HThe three protons of the methyl ester group are equivalent and will produce a singlet. The electronegative oxygen atom causes a downfield shift into this region.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

The predicted spectrum is based on the analysis of substituent effects on the benzene ring. The bromine atom and the carboxylate group are electron-withdrawing, which will deshield the aromatic protons, shifting them downfield. The methylenedioxy group, being part of the heterocyclic ring, also influences the electronic environment of the aromatic system.

A Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectrum, it is instructive to compare it with the experimental ¹H NMR data of structurally similar molecules. This comparative approach allows for a more confident assignment of the predicted chemical shifts.

6-Bromopiperonal

6-Bromopiperonal (6-bromo-1,3-benzodioxole-5-carbaldehyde) is an excellent comparative model as it shares the 6-bromobenzo[d]dioxole core with the target molecule, differing only in the substitution at the 5-position (an aldehyde group instead of a methyl carboxylate). The experimental ¹H NMR data for 6-Bromopiperonal is presented in Table 2.

ProtonsChemical Shift (δ, ppm)Multiplicity
H-47.33Singlet
H-77.10Singlet
O-CH₂-O6.13Singlet
CHO10.13Singlet

Table 2: Experimental ¹H NMR Spectral Data for 6-Bromopiperonal.

The chemical shifts of the aromatic protons (H-4 and H-7) and the methylenedioxy protons (O-CH₂-O) in 6-Bromopiperonal provide a strong basis for our prediction for Methyl 6-bromobenzo[d]dioxole-5-carboxylate. The aldehyde proton at 10.13 ppm is a key distinguishing feature and would be absent in the spectrum of our target compound, being replaced by the methyl ester singlet.

Methyl Benzoate

Methyl benzoate serves as a fundamental reference for understanding the signals of the methyl ester group and the protons on a simple benzene ring.

ProtonsChemical Shift (δ, ppm)Multiplicity
H-2, H-6 (ortho)8.03Doublet of doublets
H-3, H-5 (meta)7.44Triplet
H-4 (para)7.55Triplet
O-CH₃3.91Singlet

Table 3: Experimental ¹H NMR Spectral Data for Methyl Benzoate.

The singlet for the methyl ester protons in methyl benzoate at approximately 3.9 ppm strongly supports our prediction for the corresponding protons in Methyl 6-bromobenzo[d]dioxole-5-carboxylate. The more complex splitting pattern of the aromatic protons in methyl benzoate is due to the presence of multiple adjacent protons, which is simplified to singlets in our target molecule due to the substitution pattern.

Experimental Workflow for ¹H NMR Spectroscopy

The acquisition of a high-quality ¹H NMR spectrum involves a standardized workflow, which is crucial for obtaining reliable data for structural elucidation.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing dissolve Dissolve ~5-10 mg of sample solvent in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) dissolve->solvent tms Add a small amount of TMS (internal standard) solvent->tms transfer Transfer solution to an NMR tube tms->transfer insert_tube Insert NMR tube into the spectrometer transfer->insert_tube locking Lock the spectrometer on the deuterium signal insert_tube->locking shimming Shim the magnetic field for homogeneity locking->shimming acquire Acquire the ¹H NMR spectrum shimming->acquire fourier Fourier Transform the FID acquire->fourier phasing Phase the spectrum fourier->phasing baseline Apply baseline correction phasing->baseline integrate Integrate the signals baseline->integrate calibrate Calibrate the chemical shift scale to TMS (0 ppm) integrate->calibrate

Figure 1: A generalized workflow for acquiring a ¹H NMR spectrum.

This systematic process ensures the accuracy and reproducibility of the obtained spectral data, which is paramount for correct structural interpretation.

Structural Comparison for Spectral Prediction

The logic behind predicting the ¹H NMR spectrum of the target compound is rooted in the principle of additivity of substituent chemical shifts. By understanding the electronic effects of each substituent on the benzodioxole core, we can estimate the chemical shifts of the aromatic protons with reasonable accuracy.

G target Methyl 6-bromobenzo[d]dioxole-5-carboxylate analog2 Methyl Benzoate target->analog2 Shared Ester Group Different Ring System analog1 6-Bromopiperonal analog1->target Shared Core Different C5-substituent

Figure 2: Structural relationships used for spectral prediction.

This visual representation highlights the structural similarities that allow for a predictive analysis of the ¹H NMR spectrum of Methyl 6-bromobenzo[d]dioxole-5-carboxylate. The shared 6-bromobenzo[d]dioxole core with 6-Bromopiperonal is particularly informative for predicting the aromatic and methylenedioxy proton signals, while methyl benzoate provides a reliable reference for the methyl ester signal.

Conclusion

References

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  • Methyl Benzoate. PubChem, National Center for Biotechnology Information. [Link]

  • Methyl 6-bromobenzo[d][1][2]dioxole-5-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Introduction to NMR Spectroscopy. Chemistry LibreTexts. [Link]

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A Senior Application Scientist's Guide to the Solid-State Architecture of Benzodioxole Scaffolds: A Comparative Analysis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a privileged structural motif found in numerous natural products and pharmacologically active molecules.[1] This bicyclic system is a cornerstone in medicinal chemistry, lending its unique electronic and steric properties to compounds with a vast array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within these molecules is paramount for effective drug design and the prediction of solid-state properties like polymorphism and stability.[2]

X-ray crystallography stands as the definitive method for elucidating this atomic-level architecture.[3][4][5] By analyzing the diffraction of X-rays through a single crystal, we can generate a precise 3D map of electron density, revealing bond lengths, angles, and the subtle forces that govern crystal packing.[6] This guide provides an in-depth analysis of the X-ray crystal structure of a key synthetic intermediate, Methyl 6-bromobenzo[d]dioxole-5-carboxylate, and compares its structural features with a closely related analog, Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, for which detailed crystallographic data is publicly available. This comparative approach will illuminate the influence of substituent changes on molecular conformation and supramolecular assembly.

Part 1: The Crystallographic Workflow: From Synthesis to Structure

The journey from a powdered compound to a fully refined crystal structure is a meticulous process that demands precision at every stage. Each step is designed to ensure the final structural model is both accurate and reliable, a concept we can term a "self-validating system."

Synthesis and Crystal Growth: The Foundation of Quality Data

The synthesis of the title compound, Methyl 6-bromobenzo[d]dioxole-5-carboxylate, and its analogs typically involves standard esterification procedures. For instance, the related methoxy derivative is prepared by reacting the corresponding carboxylic acid with methanol in a dichloromethane solution.[7][8][9]

Experimental Protocol: Synthesis of Methyl 6-bromo-7-methoxybenzo[d][4][7]dioxole-5-carboxylate

  • Reactant Preparation: Dissolve one molar equivalent of 6-bromo-7-methoxybenzo[d][4][7]dioxole-5-carboxylic acid in dichloromethane.

  • Esterification: Add one molar equivalent of methanol to the solution.

  • Reaction: Stir the mixture at room temperature for 12 hours. A white powder of the desired methyl ester will precipitate.

  • Isolation: Filter the solid product. An approximate yield of 88% can be expected.[7][8]

  • Crystallization: The key to successful X-ray analysis is the growth of a single, high-quality crystal. This is achieved through slow evaporation of a saturated solution of the compound. For this class of molecules, acetonitrile is an effective solvent.[7][8] The slow rate of evaporation is crucial as it allows molecules to organize into a well-ordered, defect-free crystal lattice, which is essential for producing sharp diffraction spots.

Data Collection and Structure Refinement: Deciphering the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a diffractometer to measure how it scatters X-rays. This diffraction pattern contains all the information needed to determine the molecular structure.[6]

The following diagram illustrates the standard workflow from data collection to final structural analysis.

Crystallographic_Workflow Experimental Workflow for Single-Crystal X-ray Analysis cluster_experiment Experimental Phase cluster_computation Computational Phase Synthesis Synthesis of Compound Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation (checkCIF) Refinement->Validation Analysis Structural Analysis (Bond Lengths, Angles, Packing) Validation->Analysis

Caption: A high-level overview of the single-crystal X-ray crystallography workflow.

Key Data Collection & Refinement Parameters:

  • Radiation Source: Typically Molybdenum (Mo Kα) radiation is used for small organic molecules.[7]

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[10] The data for our comparative compound, however, was collected at room temperature (294 K).[7]

  • Structure Solution: The phase problem is typically solved using direct methods or Patterson methods, which are computational algorithms that generate an initial electron density map from the diffraction intensities.

  • Refinement: The initial atomic model is refined using a least-squares process to best fit the experimental diffraction data. The quality of the final structure is assessed by figures of merit like the R-factor. An R-factor (R1) below 0.05 (or 5%) is generally considered excellent for small molecules.[7]

Part 2: Structural Analysis of a Benzodioxole Analog

As the full crystallographic data for Methyl 6-bromobenzo[d]dioxole-5-carboxylate is not publicly deposited, we will conduct a detailed analysis of the closely related Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate , for which a comprehensive dataset exists.[7][8][9] The insights gained are highly relevant for understanding the structural behavior of the target compound.

This molecule crystallizes in the triclinic space group P-1.[7][9] A key structural feature is the near-planarity of the bicyclic benzodioxole ring system. However, the ester group substituent introduces a significant conformational twist. The torsion angle O=C—O—C of the ester group is -143.4°, indicating that the methyl group is positioned substantially out of the plane of the aromatic ring.[7][8] This non-planar conformation can have significant implications for how the molecule packs in the solid state and how it might interact with a biological target.

Table 1: Crystallographic Data for Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate [7][9]

ParameterValue
Chemical FormulaC₁₀H₉BrO₅
Molecular Weight289.08 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.6933 (12)
b (Å)8.0616 (13)
c (Å)9.7039 (15)
α (°)105.062 (2)
β (°)91.667 (2)
γ (°)113.457 (2)
Volume (ų)527.13 (14)
Z (Molecules/unit cell)2
Temperature (K)294 (2)
R[F² > 2σ(F²)] (R1)0.035
wR(F²)0.096

Part 3: Comparative Structural Analysis

To understand the impact of functional groups on the solid-state architecture, we can compare the structure of the methoxy-ester derivative with other substituted benzene rings. While a direct comparison to the title compound is not possible due to a lack of public data, we can infer likely interactions by examining similar structures. For instance, crystal structures of other bromomethyl-substituted benzenes reveal the prevalence of specific intermolecular interactions that dictate their packing.[11]

Key Intermolecular Interactions:

  • C—H···O Hydrogen Bonds: These weak hydrogen bonds are common in structures containing carbonyls and aromatic C-H groups. In many substituted benzoates, molecules are linked into strands or layers via C—H···O=C interactions.[11]

  • Halogen Bonding (C—Br···O/Br): The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with electronegative atoms like oxygen or another bromine. These interactions can be highly directional and play a crucial role in crystal engineering.[11]

  • π–π Stacking: The aromatic rings can stack on top of each other, an interaction driven by the overlap of π-orbitals. The presence and geometry of substituents can significantly influence whether a π-stacked arrangement is favorable.

The diagram below illustrates the conceptual difference in how a change in substituent (e.g., adding a methoxy group or changing the ester to an aldehyde) can alter the primary intermolecular interactions and, consequently, the crystal packing.

Interaction_Comparison Conceptual Impact of Substituents on Intermolecular Packing cluster_A Structure A: Base Scaffold (e.g., Methyl 6-bromobenzo...carboxylate) cluster_B Structure B: Altered Scaffold (e.g., Added Methoxy Group) A1 C-H Ring Br A2 C-H Ring Br A1:f0->A2:f1 C-H...π A1:f2->A2:f2 Br...Br B1 MeO Ring Br B2 MeO Ring Br B1:f0->B2:f1 C-H...O B1:f2->B2:f0 C-Br...O

Caption: Altering substituents can introduce new interaction sites (like an ether oxygen).

The addition of the methoxy group in our comparative example provides an additional hydrogen bond acceptor (the ether oxygen), potentially creating a more complex and robust hydrogen-bonding network compared to the non-methoxylated title compound. This can lead to differences in melting point, solubility, and crystal morphology.

Conclusion and Implications

This guide has detailed the comprehensive process of determining the crystal structure of small organic molecules, using Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate as a case study. The analysis reveals a nearly planar benzodioxole core with a significantly twisted ester substituent, a conformation that will influence its packing and interactions.

For drug development professionals, this atomic-level insight is invaluable. It allows for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific conformations and intermolecular interactions with biological activity.[2]

  • Rational Drug Design: Modifying the scaffold to enhance binding to a target receptor by predicting how changes will affect the molecule's 3D shape.

  • Polymorph Screening: Understanding the different crystalline forms a drug candidate can adopt, which is critical for formulation and regulatory approval.[3]

The application of single-crystal X-ray diffraction provides an unambiguous structural foundation, transforming chemical intuition into precise, actionable data and accelerating the development of novel therapeutics.

References

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  • Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum AB. [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

  • Fu, X., Ye, Z., Mao, L., & Shao, S. (2008). Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate. ResearchGate. [Link]

  • Di Nuzzo, D., et al. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. IUCrJ, 9(Pt 2), 209–217. [Link]

  • Amole Biotechnology. (n.d.). Methyl6-bromobenzo[d][4][7]dioxole-5-carboxylate. Retrieved from Shanghai Amole Biotechnology Co., Ltd. [Link]

  • Fu, X., et al. (2008). Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate (supplementary material). ResearchGate. [Link]

  • Al-Obaidi, A. M. H., Al-Masoudi, N. A., & Abbas, A. S. (2018). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Journal of Pharmaceutical and Life Sciences, 4(9), 133-141. [Link]

  • Schwab, M., et al. (2022). Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 633–638. [Link]

  • Mohamed, M. S., et al. (2015). Synthesis, Single Crystal X-Ray Structure, and Antimicrobial Activity of 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one. Journal of Chemistry, 2015, 854181. [Link]

  • Zhang, Y., et al. (2011). Synthesis of bromination derivatives of 1, 3-benzodioxole. Advanced Materials Research, 396-398, 1421-1424. [Link]

  • Leed, N. A., et al. (2023). Crystal structure of a methyl benzoate quadruple-bonded dimolybdenum complex. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 291–294. [Link]

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A Comparative Guide to the Synthesis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 6-bromobenzo[d]dioxole-5-carboxylate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its rigid bicyclic structure, adorned with a versatile bromine atom and a methyl ester, provides a scaffold for the construction of more complex molecular architectures. This guide provides an in-depth comparison of two common synthetic routes to this compound, offering insights into the practical considerations and chemical principles that underpin each approach. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction to Synthetic Strategies

The synthesis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate can be approached from two main retrosynthetic disconnections. The first strategy involves the direct bromination of a pre-existing ester, Methyl benzo[d]dioxole-5-carboxylate. The second, and more convergent, strategy entails the esterification of a brominated precursor, 6-bromobenzo[d]dioxole-5-carboxylic acid. This guide will explore both pathways, providing detailed experimental protocols and a comparative analysis to aid in the selection of the most suitable method for a given research objective.

Route 1: Direct Bromination of Methyl benzo[d]dioxole-5-carboxylate

This synthetic route is predicated on the electrophilic aromatic substitution of Methyl benzo[d]dioxole-5-carboxylate. The methylenedioxy group is an activating, ortho-para directing group, while the methyl carboxylate is a deactivating, meta directing group. Consequently, bromination is regioselectively directed to the 6-position, which is ortho to the activating methylenedioxy group and meta to the deactivating ester group.

Route 1: Direct Bromination start Methyl benzo[d]dioxole-5-carboxylate reagents Br2, Acetic Acid start->reagents product Methyl 6-bromobenzo[d]dioxole-5-carboxylate reagents->product

Figure 1: Synthetic workflow for the direct bromination of Methyl benzo[d]dioxole-5-carboxylate.

Experimental Protocol:
  • Dissolution: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl benzo[d]dioxole-5-carboxylate (1.0 eq) in glacial acetic acid.

  • Bromination: While stirring, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the reaction mixture at room temperature. The addition should be controlled to maintain the reaction temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. The crude product will precipitate out of solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to afford Methyl 6-bromobenzo[d]dioxole-5-carboxylate as a white to off-white solid.

Discussion of Route 1:

This one-step synthesis is atom-economical and straightforward. The starting material, Methyl benzo[d]dioxole-5-carboxylate, is commercially available. The primary challenge of this route lies in controlling the bromination to prevent the formation of di-brominated byproducts. Careful control of stoichiometry and reaction temperature is crucial for achieving high selectivity and yield.

Route 2: Esterification of 6-bromobenzo[d]dioxole-5-carboxylic acid

This two-step approach first introduces the bromine atom onto the aromatic ring of a more readily available starting material, piperonal (1,3-benzodioxole-5-carboxaldehyde), followed by oxidation to the carboxylic acid and subsequent esterification.

Route 2: Esterification of Brominated Precursor cluster_0 Step 1: Synthesis of the Carboxylic Acid cluster_1 Step 2: Fischer Esterification start Piperonal reagents1 Br2, Fe start->reagents1 intermediate1 6-Bromopiperonal reagents1->intermediate1 reagents2 KMnO4, Acetone/Water intermediate1->reagents2 intermediate2 6-bromobenzo[d]dioxole-5-carboxylic acid reagents2->intermediate2 reagents3 Methanol, H2SO4 (cat.) intermediate2->reagents3 product Methyl 6-bromobenzo[d]dioxole-5-carboxylate reagents3->product

Figure 2: Synthetic workflow for the esterification of 6-bromobenzo[d]dioxole-5-carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of 6-bromobenzo[d]dioxole-5-carboxylic acid

  • Bromination of Piperonal: To a solution of piperonal (1.0 eq) in a suitable solvent such as chloroform or dichloromethane, add a catalytic amount of iron filings. Slowly add bromine (1.0 eq) at 0-5 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Wash the reaction mixture with a solution of sodium bisulfite to remove excess bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 6-bromopiperonal.[1]

  • Oxidation to Carboxylic Acid: Dissolve the crude 6-bromopiperonal in a mixture of acetone and water. While stirring vigorously, add potassium permanganate (KMnO4) portion-wise at a temperature maintained between 10-20 °C. After the addition is complete, stir the mixture at room temperature overnight. Decolorize the excess KMnO4 with a saturated solution of sodium bisulfite. Filter the manganese dioxide precipitate and wash it with hot water. Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry to yield 6-bromobenzo[d]dioxole-5-carboxylic acid.

Step 2: Fischer Esterification

  • Reaction Setup: To a round-bottom flask, add 6-bromobenzo[d]dioxole-5-carboxylic acid (1.0 eq), an excess of methanol (which also serves as the solvent), and a catalytic amount of concentrated sulfuric acid (typically 5 mol%).[2][3][4][5][6]

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol or ethanol to give the pure Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

Discussion of Route 2:

This multi-step synthesis offers the advantage of utilizing a readily available and inexpensive starting material, piperonal. The individual steps, bromination, oxidation, and esterification, are all standard and reliable organic transformations. However, the overall yield may be lower than the direct bromination route due to the multiple steps involved. This route provides better control over the regioselectivity of the bromination, as the aldehyde group strongly directs the incoming electrophile.

Comparative Analysis

FeatureRoute 1: Direct BrominationRoute 2: Esterification of Brominated Precursor
Starting Material Methyl benzo[d]dioxole-5-carboxylatePiperonal
Number of Steps 13 (Bromination, Oxidation, Esterification)
Reagents Br2, Acetic AcidBr2, Fe, KMnO4, Methanol, H2SO4
Key Advantages Fewer steps, potentially higher overall yield.Readily available and cheaper starting material, well-controlled regioselectivity.
Key Disadvantages Potential for over-bromination, requires careful control.More steps, potentially lower overall yield, more waste generated.
Scalability Good, with careful process control.Excellent, as each step is a standard, scalable transformation.

Conclusion

Both synthetic routes presented offer viable pathways to Methyl 6-bromobenzo[d]dioxole-5-carboxylate. The choice between the two will largely depend on the specific requirements of the synthesis, including the availability and cost of starting materials, the desired scale of the reaction, and the importance of overall yield versus the number of synthetic steps.

  • Route 1 is an excellent choice for a rapid, high-yielding synthesis when the starting ester is readily available and when precise control over the reaction conditions can be maintained to minimize side products.

  • Route 2 is a more classical and robust approach, particularly suitable for large-scale synthesis where the cost of the starting material is a significant factor. While it involves more steps, each transformation is well-understood and highly reliable.

For researchers in a drug discovery setting, the speed and efficiency of Route 1 might be preferable for accessing initial quantities of the target molecule for biological screening. Conversely, for process development and manufacturing, the robustness and cost-effectiveness of Route 2 might be more advantageous.

References

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Chapter 1: The Benchmark Reagent: Profiling Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Senior Application Scientists: Evaluating Strategic Alternatives to Methyl 6-bromobenzo[d]dioxole-5-carboxylate in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the selection of a core building block is a critical decision point that dictates the efficiency, scalability, and novelty of a synthetic route. Methyl 6-bromobenzo[d]dioxole-5-carboxylate is a widely recognized and valuable intermediate, prized for the versatile reactivity of its aryl bromide handle in palladium-catalyzed cross-coupling reactions.[1] Its application is notably prominent in the synthesis of complex therapeutic agents, where the benzodioxole moiety serves as a key pharmacophore.[2][3]

However, reliance on a single reagent can introduce limitations related to cost, availability, or the need for specific reaction kinetics. This guide, prepared for our fellow researchers and drug development professionals, provides a comprehensive comparison of viable alternative reagents. We will move beyond a simple list of substitutes to analyze the causal chemistry behind their performance, offering field-proven insights and detailed experimental frameworks to support your synthetic strategy.

Before exploring alternatives, it is crucial to establish the performance baseline of the incumbent reagent. Methyl 6-bromobenzo[d]dioxole-5-carboxylate is primarily utilized as an electrophilic partner in cross-coupling reactions, where the carbon-bromine bond undergoes oxidative addition to a low-valent palladium catalyst.

Key Chemical Properties:

PropertyValue
CAS Number 61441-09-6[4][5]
Molecular Formula C₉H₇BrO₄[4]
Molecular Weight 259.055 g/mol [4]
Appearance Colorless or yellowish solid[1]
Primary Utility Intermediate in organic synthesis for pharmaceuticals and fine chemicals.[1][6]

Its reactivity profile makes it a reliable substrate for foundational C-C bond-forming reactions like the Suzuki-Miyaura and Heck couplings.[7][8]

G cluster_suzuki Typical Suzuki-Miyaura Workflow MBBDC Methyl 6-bromobenzo[d]dioxole-5-carboxylate (Ar-Br) Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) MBBDC->Catalyst Oxidative Addition BoronicAcid Aryl Boronic Acid (Ar'-B(OH)₂) BoronicAcid->Catalyst Transmetalation (via Boronate) Product Coupled Product (Ar-Ar') Catalyst->Product Reductive Elimination Base Base (e.g., K₂CO₃) Base->BoronicAcid

Caption: Generic workflow for a Suzuki-Miyaura coupling reaction using the benchmark reagent.

Chapter 2: A Comparative Analysis of Strategic Alternatives

The choice of an alternative is not merely a substitution but a strategic decision. We will evaluate three primary classes of alternatives based on their inherent chemical principles: Halogen Analogs, Pseudohalide Analogs, and "Reversed Polarity" Boronates.

Halogen Analogs: The Iodo- and Chloro- Counterparts

The most direct alternatives involve modifying the halogen atom on the benzodioxole ring. This choice directly influences the strength of the Carbon-Halogen (C-X) bond, which is a pivotal factor in the rate-determining oxidative addition step of most cross-coupling cycles.[9]

  • Methyl 6-iodobenzo[d]dioxole-5-carboxylate: The C-I bond is weaker and more polarizable than the C-Br bond. This translates to significantly higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and the use of less sophisticated ligand systems. It is the reagent of choice for sterically hindered or electronically deactivated coupling partners.

  • Methyl 6-chlorobenzo[d]dioxole-5-carboxylate: The C-Cl bond is substantially stronger, making this analog the least reactive.[10] Historically considered challenging substrates, advancements in catalysis now permit their use. However, they typically require more forceful conditions and specialized, highly active catalytic systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) to facilitate the difficult oxidative addition.[11]

Comparative Performance Data:

FeatureIodo-AnalogBromo-Analog (Benchmark)Chloro-Analog
Relative Reactivity HighestHighLowest
Catalyst Loading Typically lower (0.1-1 mol%)Standard (1-5 mol%)Typically higher (2-10 mol%)
Ligand Complexity Standard (e.g., PPh₃)StandardRequires specialized, bulky ligands
Reaction Temperature Room Temp to 80°C80°C to 120°COften >100°C
Cost & Availability Generally highestModerateGenerally lowest
Substrate Stability Least stable (light/air sensitive)Moderately stableHighly stable
The Triflate Alternative: A Superior Leaving Group

Aryl triflates (trifluoromethanesulfonates) are "pseudohalides" that serve as outstanding electrophilic partners in cross-coupling reactions.[8][12]

  • Methyl 6-(trifluoromethanesulfonyloxy)benzo[d]dioxole-5-carboxylate: The triflate group is an exceptionally potent leaving group, leading to reactivity that is often comparable to or even exceeds that of the iodo-analog. This makes it an excellent choice for particularly challenging couplings that may fail with other halides. A key advantage is its synthesis; aryl triflates are readily prepared from the corresponding phenol, providing a synthetic route when direct halogenation is problematic.

Reversing the Polarity: Boronic Acid and Ester Derivatives

This approach represents a fundamental shift in synthetic strategy. Instead of an electrophilic aryl halide, the benzodioxole moiety is functionalized as the nucleophilic partner in a Suzuki-Miyaura reaction.

  • (6-Methoxycarbonylbenzo[d][2][13]dioxol-5-yl)boronic acid: This reagent allows you to couple the benzodioxole core with a partner that is more readily available or stable as an aryl halide or triflate. Boronic acids are generally stable, crystalline solids, though they can be susceptible to side reactions like protodeboronation under certain conditions.[14]

  • (6-Methoxycarbonylbenzo[d][2][13]dioxol-5-yl)boronic acid, pinacol ester: Boronate esters, particularly pinacol esters, offer enhanced stability over their corresponding boronic acids. They are less prone to decomposition and are often preferred for use in complex, multi-step syntheses or when slow, controlled reaction conditions are required.

G cluster_strategy Strategic Comparison: Standard vs. Reversed Polarity cluster_standard Standard Approach cluster_reversed Reversed Polarity MBBDC Benzodioxole-Br Partner1 Partner-B(OH)₂ MBBDC->Partner1 Suzuki Coupling MBBDBA Benzodioxole-B(OH)₂ Partner2 Partner-Br MBBDBA->Partner2 Suzuki Coupling Decision Decision Point: Which functionalized partner is more accessible? Decision->MBBDC Decision->MBBDBA

Caption: Decision logic for choosing between standard and reversed polarity Suzuki reagents.

Chapter 3: Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing a reliable starting point for methodology development.

Protocol 3.1: Benchmark Suzuki-Miyaura Coupling

Reaction: Coupling of Methyl 6-bromobenzo[d]dioxole-5-carboxylate with Phenylboronic Acid

  • Reagent Preparation: To an oven-dried Schlenk flask, add Methyl 6-bromobenzo[d]dioxole-5-carboxylate (1.0 mmol, 259 mg), Phenylboronic Acid (1.2 mmol, 146 mg), and Potassium Carbonate (3.0 mmol, 414 mg).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

  • Atmosphere Control: Seal the flask, and evacuate and backfill with dry nitrogen or argon gas three times.

  • Solvent Addition: Add a degassed 4:1 mixture of Toluene and Water (5 mL).

  • Reaction: Heat the mixture to 90°C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Protocol 3.2: Heck Reaction with the Benchmark Reagent

Reaction: Coupling of Methyl 6-bromobenzo[d]dioxole-5-carboxylate with Methyl Acrylate

  • Reagent Preparation: To a sealable reaction tube, add Methyl 6-bromobenzo[d]dioxole-5-carboxylate (1.0 mmol, 259 mg), Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), and Tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).

  • Atmosphere Control: Flush the tube with nitrogen.

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (4 mL), followed by Triethylamine (1.5 mmol, 0.21 mL) and Methyl Acrylate (1.2 mmol, 0.11 mL).

  • Reaction: Seal the tube and heat the mixture to 100°C for 16 hours.

  • Work-up: Cool the reaction to room temperature and pour it into 1M HCl (20 mL). Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the substituted alkene product, which typically forms with a strong preference for the trans stereoisomer.[15][16]

Chapter 4: Summary and Strategic Recommendations

The optimal choice of reagent is context-dependent. This guide provides the data to move from a default choice to an informed, strategic selection.

  • For maximum reactivity and mild conditions , the iodo-analog is unparalleled, though at a higher cost.

  • For cost-effective, large-scale synthesis , developing a robust protocol for the chloro-analog is a worthwhile investment, provided the specialized catalytic systems are available.

  • When synthetic flexibility is paramount, having access to the boronic acid/ester derivatives is crucial. It opens up a different strategic pathway, allowing you to react the benzodioxole core with a wider range of commercially available aryl halides.

  • The triflate serves as a high-performance problem-solver for particularly difficult transformations where halides may fail.

Below is a decision-making workflow to guide your selection process.

G start Project Start: Need to couple Ar-Benzodioxole q1 Is the non-benzodioxole partner readily available as a boronic acid/ester? start->q1 a1_yes Use Halide or Triflate Benzodioxole q1->a1_yes Yes a1_no Use Benzodioxole Boronic Acid/Ester q1->a1_no No q2 Is cost the primary constraint? a1_yes->q2 a2_yes Optimize for Chloro-Analog (requires catalyst screening) q2->a2_yes Yes a2_no Is the reaction sluggish or low-yielding? q2->a2_no No q3 Is maximizing reactivity the primary goal? a2_no->q3 a3_yes Use Iodo-Analog or Triflate q3->a3_yes Yes a3_no Use Bromo-Analog (Benchmark) q3->a3_no No

Caption: Decision flowchart for selecting the optimal benzodioxole reagent.

References

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  • Google Patents. US20060276652A1 - Preparation of tadalafil intermediates.
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  • ResearchGate. (a) Cross-coupling reaction between bromobenzene with benzeneboronic...
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A Senior Scientist's Guide to the Spectroscopic Validation of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. Purity and structural integrity are not mere line items on a quality control checklist; they are the foundation upon which reliable, reproducible, and translatable research is built. This guide provides an in-depth, experience-driven walkthrough for the complete spectroscopic validation of Methyl 6-bromobenzo[d]dioxole-5-carboxylate (CAS No. 61441-09-6), a substituted benzodioxole derivative.

Rather than a simple recitation of data, this document elucidates the causality behind the spectral features. We will predict the expected spectroscopic fingerprint of the molecule based on first principles and then outline the self-validating experimental protocols required to confirm it. This approach ensures that the identity and purity of the compound are established with the highest degree of confidence.

The Molecule: Structure and Initial Predictions

Before stepping into the laboratory, a seasoned scientist first analyzes the target structure to anticipate its spectroscopic behavior. This predictive step is crucial for efficient data interpretation and for quickly identifying any deviations that might signal impurities or an incorrect structure.

Methyl 6-bromobenzo[d]dioxole-5-carboxylate

  • Molecular Formula: C₉H₇BrO₄[1]

  • Molecular Weight: 259.05 g/mol [1]

  • Structure:

From this structure, we can deduce key features:

  • An Aromatic System: A substituted benzene ring, which will show characteristic signals in both NMR and IR spectroscopy.

  • A Dioxole Ring: The O-CH₂-O moiety, which will have a distinct, single proton resonance and a carbon resonance.

  • A Methyl Ester Group: Comprising a carbonyl (C=O) and a methoxy (O-CH₃) group, each with predictable spectroscopic signatures.

  • A Bromine Substituent: This heavy halogen will significantly influence the mass spectrum, creating a characteristic isotopic pattern.

This guide will now detail the validation process across four key analytical techniques: ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and relative numbers of protons and carbons.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum maps the distinct chemical environments of the hydrogen atoms (protons) in the molecule.[3] We predict four unique signals for our target compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.35 Singlet (s) 1H Ar-H (H-7) This proton is on the aromatic ring and is expected to appear as a singlet as it has no adjacent proton neighbors. Its chemical shift is downfield due to the aromatic ring current.
~7.05 Singlet (s) 1H Ar-H (H-4) Similar to H-7, this aromatic proton is a singlet. It may be slightly upfield compared to H-7 due to differing electronic effects of the adjacent substituents.
~6.10 Singlet (s) 2H O-CH₂ -O The two protons of the dioxole methylene group are chemically equivalent and appear as a sharp singlet. This is a highly characteristic peak for the benzodioxole moiety.

| ~3.90 | Singlet (s) | 3H | O-CH₃ | The three protons of the methyl ester group are equivalent and appear as a singlet, typically in this region. |

Protocol for ¹H NMR Data Acquisition

This protocol is designed to be self-validating by using a well-characterized internal standard.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized Methyl 6-bromobenzo[d]dioxole-5-carboxylate and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its signal defined as 0.00 ppm, ensuring the accuracy and comparability of chemical shift measurements.[3]

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve high magnetic field homogeneity, resulting in sharp, well-resolved peaks.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a high signal-to-noise ratio.

  • Processing: Apply Fourier transformation to the raw data. Phase the spectrum correctly and perform baseline correction.

  • Integration and Calibration: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative number of protons for each peak.

Carbon-¹³ (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.[3] For our target molecule, we predict nine distinct carbon signals, as there are no planes of symmetry that would make any carbons equivalent.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~165 C =O The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
~150 Ar-C -O (C-7a) Aromatic carbon attached to the dioxole oxygen, expected to be downfield.
~148 Ar-C -O (C-3a) The second aromatic carbon attached to a dioxole oxygen.
~125 Ar-C -COOCH₃ (C-5) The aromatic carbon bearing the ester group.
~118 Ar-C -H (C-4) Aromatic methine (CH) carbon.
~115 Ar-C -Br (C-6) The aromatic carbon bonded to bromine. The "heavy atom effect" can influence this shift.
~112 Ar-C -H (C-7) The second aromatic methine (CH) carbon.
~102 O-C H₂-O The characteristic methylene carbon of the dioxole ring, typically appearing around 101-103 ppm.

| ~53 | O-C H₃ | The methyl carbon of the ester group. |

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For aromatic esters, a characteristic pattern often referred to as the "Rule of Three" can be observed, involving three strong peaks for the C=O and two C-O stretches.[4]

Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
~3100-3000 C-H Stretch Aromatic Stretching of the C-H bonds on the benzene ring.
~2960 C-H Stretch Aliphatic (sp³) Asymmetric stretching of the methyl group's C-H bonds.
~1730-1715 C=O Stretch Ester (Carbonyl) This is a very strong and sharp absorption. Its position is slightly lower than a saturated ester due to conjugation with the aromatic ring.[5][6]
~1600, ~1475 C=C Stretch Aromatic Ring These two bands are characteristic of carbon-carbon stretching within the benzene ring.
~1280 C-C-O Stretch Ester Asymmetric C-O stretching. This is the second major peak of the "Rule of Three" for aromatic esters.[4]
~1130-1100 O-C-C Stretch Ester Symmetric C-O stretching, and the third characteristic peak.[4]

| ~1040 | C-O Stretch | Dioxole Ether | Stretching of the C-O bonds within the dioxole ring. |

Protocol for FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, simple technique for acquiring IR spectra of solid samples.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. For halogenated compounds, MS is particularly diagnostic.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z Value Ion Rationale
258 / 260 [M]⁺ Molecular Ion Peak. The presence of a pair of peaks of nearly equal intensity, separated by 2 m/z units, is the definitive signature of a compound containing one bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7]
227 / 229 [M - OCH₃]⁺ Loss of the methoxy radical (•OCH₃) from the ester. This is a common fragmentation pathway for methyl esters.
199 / 201 [M - COOCH₃]⁺ Loss of the entire carbomethoxy radical (•COOCH₃).
179 [M - Br]⁺ Loss of the bromine radical (•Br).

| 151 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M - Br]⁺ fragment. |

Part 4: Workflow and Comparative Analysis

The validation of a chemical entity is not a single experiment but a holistic process where different analytical techniques provide complementary pieces of evidence.

Overall Spectroscopic Validation Workflow

The following diagram illustrates a robust workflow for the structural confirmation and purity assessment of a newly synthesized compound like Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

G cluster_synthesis Sample Handling cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Reporting Sample Synthesized Compound Prep Sample Preparation (Dissolution/Plating) Sample->Prep NMR 1. NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR 2. FT-IR Spectroscopy Prep->IR MS 3. Mass Spectrometry Prep->MS Interpret Data Interpretation & Peak Assignment NMR->Interpret IR->Interpret MS->Interpret Compare Comparison with Predicted Data Interpret->Compare Report Final Structure & Purity Confirmation Compare->Report

Caption: Workflow for Spectroscopic Data Validation.

Comparative Analysis: The Importance of a Single Atom

To underscore the power of these techniques, let's consider a close structural analog: Methyl benzo[d]dioxole-5-carboxylate (the same molecule without the bromine atom).

  • ¹H NMR: The two aromatic protons would likely become doublets due to coupling with each other, instead of being singlets. Their chemical shifts would also be slightly different.

  • ¹³C NMR: The signal for the carbon at position 6 (Ar-C-H instead of Ar-C-Br) would shift significantly upfield.

  • Mass Spec: The most dramatic difference would be the absence of the M/M+2 isotopic pattern. The molecular ion peak would be a single peak at m/z 180.

This comparison demonstrates how a multi-technique approach can pinpoint not just the core scaffold but also the precise substitution pattern, providing an authoritative and trustworthy structural assignment.

Conclusion

The validation of Methyl 6-bromobenzo[d]dioxole-5-carboxylate is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. By predicting the spectral outcomes based on the molecular structure and then following rigorous, self-validating protocols to acquire experimental data, a researcher can achieve an exceptionally high level of confidence in the compound's identity and purity. This methodical approach, grounded in the fundamental principles of spectroscopy, is indispensable for ensuring the integrity of chemical research and development.

References

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  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • NIST. (n.d.). Benzene, 1-chloro-2-methyl-. NIST Chemistry WebBook. Available at: [Link]

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A Comparative Guide to the HPLC Analysis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the robust and reliable analysis of intermediates is paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). Methyl 6-bromobenzo[d]dioxole-5-carboxylate, a key building block in the synthesis of various therapeutic agents, demands precise analytical characterization. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for its analysis, supported by scientific principles and comparative data. We will also explore alternative analytical technologies to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Methyl 6-bromobenzo[d]dioxole-5-carboxylate and its Analytical Challenges

Methyl 6-bromobenzo[d]dioxole-5-carboxylate (MW: 259.055 g/mol , Formula: C₉H₇BrO₄) is a halogenated aromatic ester.[1] Its structure presents specific analytical considerations for HPLC method development. The presence of a bromine atom and the aromatic ring system dictates its chromatographic behavior, particularly its retention and potential for interactions with different stationary phases. The ester functional group may also influence its stability under certain mobile phase conditions. The primary goal of an analytical method for this compound is to ensure accurate quantification, assess purity, and detect any process-related impurities or degradation products.[2]

Physicochemical Properties of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties.

PropertyValue/InformationImplication for HPLC Method Development
Molecular Formula C₉H₇BrO₄[1]Indicates a relatively small molecule.
Molecular Weight 259.055 g/mol [1]Suitable for standard HPLC and mass spectrometry.
Structure Aromatic, Halogenated, EsterThe aromatic ring allows for strong UV absorbance, making UV detection a primary choice. The bromine atom increases hydrophobicity. The ester group can be susceptible to hydrolysis at extreme pH.
Solubility Soluble in many organic solvents, slightly soluble in water.[3]Dictates the choice of diluent for sample preparation. A mixture of organic solvent and water is likely a good starting point.
UV Absorption Expected strong absorbance due to the aromatic ring.UV detection is a highly suitable and robust detection method. A UV scan should be performed to determine the optimal wavelength for maximum sensitivity and specificity.

Comparative Analysis of HPLC Methods

The workhorse of pharmaceutical analysis, Reversed-Phase HPLC (RP-HPLC), is the most logical starting point for the analysis of this moderately polar compound.[4] We will explore and compare a few rational RP-HPLC approaches.

Method 1: The General-Purpose C18 Approach

A C18 (octadecylsilane) column is the most common starting point in RP-HPLC due to its broad applicability and hydrophobicity.[4]

Rationale: The hydrophobic C18 stationary phase will interact with the non-polar aromatic ring and the brominated benzene moiety of the analyte, providing good retention. The mobile phase, a mixture of a polar organic solvent (like acetonitrile or methanol) and water, allows for the elution of the compound.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Expected Performance: This method is expected to provide good retention and a decent peak shape. The acidic mobile phase (formic acid) helps to suppress the ionization of any potential acidic impurities and ensures sharp peaks.

Method 2: The Phenyl-Hexyl Column for Enhanced Aromatic Selectivity

For aromatic compounds, a phenyl-hexyl stationary phase can offer alternative selectivity due to π-π interactions.[4]

Rationale: The phenyl-hexyl column provides both hydrophobic and π-π interaction capabilities. The π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte can lead to enhanced retention and potentially better resolution from closely related impurities, especially those with differing aromatic character.

Experimental Protocol:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Methanol

  • Isocratic: 70% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Methanol/Water (70:30, v/v)

Expected Performance: This method may offer improved resolution for aromatic impurities compared to the C18 column. The use of methanol as the organic modifier can also alter the selectivity compared to acetonitrile.

Method 3: The Pentafluorophenyl (PFP) Column for Halogenated Compounds

PFP columns are known to provide unique selectivity for halogenated compounds and positional isomers.[4]

Rationale: The highly electronegative fluorine atoms in the PFP stationary phase can engage in dipole-dipole and other electrostatic interactions with the bromine atom and the polar ester group of the analyte. This can lead to unique retention and selectivity profiles not achievable with C18 or Phenyl-Hexyl columns.

Experimental Protocol:

  • Column: PFP, 4.6 x 100 mm, 3.5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 80% B over 10 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Expected Performance: The PFP column is expected to excel in resolving isomers and impurities where the primary difference is the position or nature of a halogen substituent. The shorter column with smaller particles should also provide faster analysis times and higher efficiency.

Hypothetical Performance Comparison
ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Method 3 (PFP)
Retention Time ModeratePotentially longer due to π-π interactionsModerate, but with different selectivity
Resolution of Aromatic Impurities GoodExcellentGood, with unique selectivity
Resolution of Halogenated Isomers ModerateModerateExcellent
Peak Shape SymmetricalSymmetricalSymmetrical
Analysis Time ~15 min~10 min (isocratic)~10 min
Robustness HighHighHigh

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dilution Dissolve in Diluent (e.g., ACN/Water) Sample->Dilution Filtration Filter through 0.45 µm filter Dilution->Filtration Injector Autosampler/Injector Filtration->Injector Inject Sample Column Analytical Column (C18, Phenyl-Hexyl, or PFP) Injector->Column Pump HPLC Pump (Mobile Phase Delivery) Pump->Injector Detector UV Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Acquisition Integration Peak Integration & Quantification CDS->Integration Report Generate Report (Purity, Assay) Integration->Report

Caption: A generalized workflow for the HPLC analysis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques may offer advantages for specific analytical needs.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures.[5][6]

  • Advantages: Faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC.[5][6] This is particularly beneficial for complex samples with many impurities.

  • Disadvantages: Requires specialized UPLC instrumentation capable of handling higher backpressures. Method transfer from HPLC to UPLC needs careful optimization.

  • Recommendation: For high-throughput screening or detailed impurity profiling, UPLC would be the preferred liquid chromatography technique.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds.[7]

  • Advantages: Excellent for analyzing residual solvents. Can be very sensitive with appropriate detectors (e.g., FID, ECD).

  • Disadvantages: Methyl 6-bromobenzo[d]dioxole-5-carboxylate has a relatively high boiling point and may require high inlet and oven temperatures, which could lead to degradation. Derivatization might be necessary, adding complexity.[8]

  • Recommendation: Not the primary choice for purity and assay of the main compound, but could be a complementary technique for specific volatile impurities.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[9][10]

  • Advantages: Faster separations and lower solvent consumption compared to HPLC.[11] It is particularly effective for chiral separations and the analysis of non-polar compounds.[12]

  • Disadvantages: Requires specialized SFC instrumentation. Method development can be more complex than for RP-HPLC.

  • Recommendation: A viable alternative, especially for preparative separations or if a "greener" analytical method is desired.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupling HPLC with a mass spectrometer provides structural information about the analytes.[13]

  • Advantages: Highly selective and sensitive. Provides mass information, which is invaluable for identifying unknown impurities and degradation products.[13]

  • Disadvantages: More expensive instrumentation and requires more expertise for operation and data interpretation.

  • Recommendation: The gold standard for impurity identification. An LC-MS method should be developed in parallel with a robust HPLC-UV method for quality control.

Logical Framework for Method Selection

Method_Selection Start Define Analytical Goal QC Routine Quality Control (Assay/Purity) Start->QC Impurity Impurity Identification Start->Impurity HighThroughput High-Throughput Screening Start->HighThroughput Prep Preparative Separation Start->Prep HPLC_UV HPLC-UV QC->HPLC_UV Robust & Reliable LC_MS LC-MS Impurity->LC_MS Structural Information UPLC_UV UPLC-UV HighThroughput->UPLC_UV Speed & Resolution SFC SFC Prep->SFC Efficiency & Green

Caption: A decision-making diagram for selecting the appropriate analytical technique.

Conclusion and Recommendations

For the routine analysis of Methyl 6-bromobenzo[d]dioxole-5-carboxylate, a reversed-phase HPLC method with UV detection is the most appropriate choice due to its robustness, reliability, and the compound's strong UV absorbance.

  • For initial method development, starting with a standard C18 column is recommended.

  • For optimizing selectivity, especially for aromatic or halogenated impurities, exploring Phenyl-Hexyl and PFP columns is highly advised.

  • For impurity identification, LC-MS is indispensable.

  • For high-throughput environments, transitioning to a UPLC method will offer significant advantages in speed and resolution.

The choice of the final analytical method will depend on the specific requirements of the analysis, such as the need for speed, the complexity of the sample matrix, and the availability of instrumentation. A thorough method validation according to ICH guidelines is essential to ensure the reliability of the chosen method.[4]

References

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A Comparative Guide to the Catalytic Functionalization of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Methyl 6-bromobenzo[d]dioxole-5-carboxylate is a key building block, offering a versatile platform for the introduction of diverse molecular fragments. The strategic modification of this molecule is pivotal in the synthesis of a wide array of biologically active compounds. This guide provides a comparative analysis of various catalytic systems for the functionalization of this important substrate, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.

Introduction to the Substrate: Methyl 6-bromobenzo[d]dioxole-5-carboxylate

Methyl 6-bromobenzo[d]dioxole-5-carboxylate possesses a unique electronic profile. The benzodioxole moiety is generally considered electron-rich, which can influence the oxidative addition step in many cross-coupling reactions. Conversely, the methyl carboxylate group at the 5-position is electron-withdrawing, affecting the reactivity of the adjacent C-Br bond. This electronic dichotomy presents both challenges and opportunities for catalytic functionalization, making the choice of an appropriate catalyst and reaction conditions paramount for achieving high efficiency and selectivity.

Comparative Analysis of Catalytic Systems

The functionalization of the C-Br bond in Methyl 6-bromobenzo[d]dioxole-5-carboxylate can be achieved through a variety of cross-coupling reactions, each with its preferred catalytic system. Here, we compare the performance of palladium, copper, and nickel-based catalysts, as well as emerging photocatalytic methods, for key transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the workhorse of C-C and C-N bond formation. Several named reactions are particularly relevant for the functionalization of our target substrate.

1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures. For substrates similar to Methyl 6-bromobenzo[d]dioxole-5-carboxylate, palladium catalysts with phosphine ligands are highly effective.

Experimental Data Summary: Suzuki-Miyaura Coupling of Bromobenzodioxole Derivatives

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / PPh₃K₂CO₃Toluene/H₂OReflux1233-89[1]
Pd(PPh₃)₄K₂CO₃TolueneReflux1285[2]

Note: The data from Dawood and Hamed (2019) was obtained for a closely related bromobenzodioxole derivative.

The choice of a phosphine ligand is critical in Suzuki-Miyaura coupling. The use of triphenylphosphine (PPh₃) is common, but for more challenging substrates, bulkier and more electron-rich phosphine ligands may be required to facilitate the catalytic cycle. The base is essential for the transmetalation step, activating the boronic acid species.[3][4]

Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling of Methyl 6-bromobenzo[d]dioxole-5-carboxylate.

2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[5][6] This reaction is highly dependent on the choice of ligand and base. For electron-rich aryl bromides like our substrate, bulky, electron-rich phosphine ligands are often necessary to promote efficient reductive elimination.

Catalyst/Ligand Selection Guide for Buchwald-Hartwig Amination

Amine TypeRecommended Ligand ClassCommon BasesNotes
Primary AminesBulky biaryl phosphines (e.g., BrettPhos)NaOt-Bu, LHMDSLHMDS can be used for substrates with base-sensitive functional groups.[6]
Secondary AminesBulky biaryl phosphines (e.g., RuPhos)NaOt-Bu, Cs₂CO₃Steric hindrance can play a significant role in catalyst efficiency.[6]

3. Sonogashira Coupling for C-C (Alkyne) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[7] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[8]

Key Components of the Sonogashira Reaction

  • Palladium Catalyst: Typically a Pd(0) species, often generated in situ from a Pd(II) precursor.

  • Copper(I) Co-catalyst: Usually CuI, which facilitates the formation of a copper acetylide intermediate.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne.

  • Ligand: Phosphine ligands are commonly used to stabilize the palladium catalyst.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Pd_alkyne Ar-Pd(II)-C≡CR(L₂) PdII->Pd_alkyne Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination ArX Ar-Br ArX->PdII Oxidative Addition Product->Pd0 CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR Cu_acetylide->Pd_alkyne Transmetalation Alkyne H-C≡CR Alkyne->Cu_acetylide Base, CuI Base Base

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

4. Heck Reaction for C-C (Alkenyl) Bond Formation

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[5][6] The regioselectivity of the reaction is a key consideration.

5. Palladium-Catalyzed Cyanation

The introduction of a nitrile group is a valuable transformation in organic synthesis. Palladium-catalyzed cyanation of aryl bromides can be achieved using various cyanide sources.[1] Non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) are increasingly preferred for safety and practical reasons.[9]

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a cost-effective alternative to palladium for the formation of C-O, C-N, and C-S bonds.[10][11] These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous for specific substrates.

Typical Conditions for Ullmann Condensation

  • Catalyst: Copper(I) or Copper(II) salts (e.g., CuI, CuCl₂).

  • Ligand: Often simple, inexpensive ligands like L-proline or 1,10-phenanthroline are used.[12]

  • Base: A strong base such as K₂CO₃ or Cs₂CO₃ is typically required.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are common.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a powerful tool for the functionalization of aryl halides, often exhibiting unique reactivity compared to palladium.[13] They are particularly effective for cross-coupling reactions involving sp³-hybridized nucleophiles.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the nucleophile. Nickel catalysts are often preferred over palladium for these reactions due to their lower cost and distinct catalytic activity.[14]

Photocatalytic Functionalization

Visible-light photocatalysis offers a mild and sustainable approach to C-H functionalization.[15] For benzodioxole derivatives, photocatalytic methods can enable direct C-H arylation, avoiding the need for a pre-installed halide.

Experimental Protocols

1. Suzuki-Miyaura Coupling of a Bromobenzodioxole Derivative

The following protocol is adapted from the work of Dawood and Hamed (2019) on a structurally similar substrate and provides a robust starting point for the functionalization of Methyl 6-bromobenzo[d]dioxole-5-carboxylate.[1]

Materials:

  • 1-((6-bromobenzo[d][5][16]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (0.05 equivalents)

  • Triphenylphosphine (PPh₃) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add the bromobenzodioxole derivative, arylboronic acid, PdCl₂(PPh₃)₂, PPh₃, and K₂CO₃.

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl substituted product.

Conclusion

The functionalization of Methyl 6-bromobenzo[d]dioxole-5-carboxylate can be achieved through a variety of catalytic methods, each with its own advantages and limitations. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer a broad scope and high efficiency, with the choice of ligand being a critical parameter for success. Copper and nickel catalysts provide cost-effective alternatives and may offer complementary reactivity. Emerging photocatalytic methods present a promising avenue for direct C-H functionalization under mild conditions. The selection of the optimal catalytic system will depend on the desired transformation, the nature of the coupling partner, and considerations of cost, safety, and sustainability. This guide provides a foundation for researchers to make informed decisions in the design and execution of synthetic routes involving this valuable building block.

References

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Methyl 6-bromobenzo[d]dioxole-5-carboxylate

A Senior Scientist's Guide to the Proper Disposal of Methyl 6-bromobenzo[d][1][2]dioxole-5-carboxylate

As researchers and drug development professionals, our work with novel chemical entities like Methyl 6-bromobenzo[d][1][2]dioxole-5-carboxylate is foundational to discovery. However, our responsibility extends beyond synthesis and application to the safe and compliant management of these materials throughout their lifecycle. This guide provides a comprehensive, experience-driven framework for the proper disposal of Methyl 6-bromobenzo[d][1][2]dioxole-5-carboxylate (CAS No. 61441-09-6), ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a compound is the first step toward safe handling and disposal. While specific hazard data for Methyl 6-bromobenzo[d][1][2]dioxole-5-carboxylate is not extensively published, we can infer its toxicological profile from its close structural analog, 6-Bromopiperonal (CAS No. 15930-53-7), which shares the core brominated benzodioxole structure. This proactive assessment allows us to manage risks effectively.

The primary hazards associated with this class of compounds are summarized below.[2][3][4]

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3][4]

Expert Insight: The presence of the bromine atom on the aromatic ring makes this a halogenated aromatic compound. Such compounds can be irritating to skin, eyes, and mucous membranes. The primary causality is their potential to react with biological macromolecules upon absorption or direct contact. Therefore, minimizing direct physical contact and aerosol inhalation is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the risk assessment, a stringent PPE protocol is non-negotiable. This is not just a procedural checklist; it is a system to create a reliable barrier between you and potential exposure.

  • Eye Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 specifications.[2] This is critical to shield against accidental splashes of solutions or fine dust particles.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and remove them correctly to avoid skin contamination.[2][5]

  • Body Protection: A standard laboratory coat is required. For larger quantities or situations with a high risk of spillage, consider a chemically resistant apron.

  • Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][6]

Waste Characterization and Segregation: The Cornerstone of Compliance

Proper disposal begins with accurate waste characterization. Methyl 6-bromobenzo[d][1][2]dioxole-5-carboxylate is classified as a halogenated organic waste due to the carbon-bromine bond in its structure.[1][7]

Causality Behind Segregation: Halogenated and non-halogenated waste streams are treated differently. Halogenated waste is typically disposed of via high-temperature incineration in specialized facilities designed to scrub acidic gases (like hydrobromic acid, HBr) that are produced during combustion.[7][8] Mixing these streams leads to complex and costly disposal processes and is often a regulatory violation.[1] Therefore, strict segregation is essential for both environmental safety and cost-effective compliance.[1][9]

The following workflow diagram illustrates the critical decision-making process for waste segregation.

Caption: Waste Segregation Workflow for Halogenated Compounds.

Step-by-Step Disposal Protocol

Follow these methodical steps to ensure safe and compliant disposal. All steps must be performed inside a chemical fume hood.

Protocol 1: Disposal of Solid Waste (Surplus Chemical & Contaminated Debris)
  • Container Selection: Obtain a designated hazardous waste container for solid halogenated organic waste from your institution's Environmental Health & Safety (EHS) department. The container must be in good condition and have a secure, tight-fitting lid.

  • Waste Transfer: Carefully transfer the solid Methyl 6-bromobenzo[d][1][2]dioxole-5-carboxylate into the waste container. For grossly contaminated items like gloves, weighing paper, or absorbent pads, place them directly into the same container.[10]

  • Labeling: Affix a hazardous waste tag to the container immediately.[1] Fill it out completely, listing "Methyl 6-bromobenzo[d][1][2]dioxole-5-carboxylate" and any other chemicals, along with their estimated percentages. Check the appropriate hazard boxes (e.g., "Toxic," "Irritant").[1]

  • Closure and Storage: Securely close the container lid.[1] Store the container in your lab's designated Satellite Accumulation Area (SAA), ensuring it is away from incompatible materials like strong oxidizing agents or bases.[1][9][11]

  • Request Pickup: Once the container is three-quarters full, submit a chemical waste pickup request through your EHS department's online portal or established procedure.[1]

Protocol 2: Disposal of Liquid Waste (Solutions)
  • Container Selection: Use a designated carboy or bottle for liquid halogenated organic waste .[7] These are often supplied by EHS and may be color-coded.

  • Waste Transfer: Carefully pour the liquid waste containing the dissolved compound into the waste container using a funnel. Avoid splashing.

  • Log Maintenance: Each time you add waste to the carboy, update the hazardous waste tag with the chemical name and the volume added.[9] This running log is a regulatory requirement and ensures accurate characterization.

  • Closure and Storage: Keep the container tightly closed when not in use to prevent the release of vapors.[1] Store it in secondary containment within your SAA.

  • Request Pickup: Do not overfill the container. Request a waste pickup when it reaches about 75% capacity to allow for safe transport.[1][9]

Spill Management: Immediate Response Protocol

Accidents happen; a prepared response is key to mitigating them.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's EHS emergency line.

  • Don PPE: Before addressing the spill, don the full required PPE as described in Section 2.

  • Containment: For a solid spill, gently cover the material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[1][11]

  • Cleanup: Carefully sweep up the absorbent material and spilled compound.[2][3] Use non-sparking tools. Place the collected material into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleaning materials (wipes, pads) into the solid hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, even if you have cleaned it up yourself.

Regulatory Context

The disposal of chemical waste is governed by stringent regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[12] Halogenated organic compounds are a specific focus of these regulations.[13] While this guide provides best practices, it is imperative to always consult your institution's specific EHS guidelines , as they are tailored to local and state regulations and disposal vendor requirements. Your EHS department is your primary resource for waste containers, labels, and pickup schedules.

References

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Safety Data Sheet: 6-Bromopiperonal. Fisher Scientific (International). [Link]

  • methyl 6-bromobenzo[d][1][2]dioxole-5-carboxylate. ChemBK. [Link]

  • 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo-. PubChem, National Institutes of Health. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • Other Disposal Guidance. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR, U.S. Government Publishing Office. [Link]

Personal protective equipment for handling Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: Methyl 6-bromobenzo[d][1][2]dioxole-5-carboxylate

Prepared by a Senior Application Scientist

This document provides essential procedural guidance for the safe handling, use, and disposal of Methyl 6-bromobenzo[d][1][2]dioxole-5-carboxylate. As a brominated benzodioxole derivative, this compound requires stringent safety protocols to mitigate risks to laboratory personnel. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.

Hazard Analysis: Understanding the Risks

While a specific Safety Data Sheet (SDS) for Methyl 6-bromobenzo[d][1][2]dioxole-5-carboxylate is not consistently available, a robust risk assessment can be constructed by analyzing a structurally similar compound, 6-Bromo-1,3-benzodioxole-5-carboxaldehyde (also known as 6-Bromopiperonal). The hazards associated with this analog are well-documented and provide a reliable foundation for establishing safety protocols.[3][4]

The primary anticipated hazards are:

  • H315 - Causes skin irritation: Direct contact with the skin is likely to cause irritation.[3][4] Halogenated organic compounds can also pose a risk of absorption through the skin, potentially leading to systemic effects.

  • H319 - Causes serious eye irritation: The compound is expected to be a significant irritant to the eyes, potentially causing serious damage if direct contact occurs.[3][4]

  • H335 - May cause respiratory irritation: Inhalation of the dust or aerosols of this compound can lead to irritation of the respiratory tract.[3][4]

Given these GHS classifications, the adoption of a comprehensive Personal Protective Equipment (PPE) plan is not merely a recommendation but a mandatory prerequisite for handling this compound.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the primary barrier between the researcher and chemical exposure. The following table outlines the minimum required PPE for handling Methyl 6-bromobenzo[d][1][2]dioxole-5-carboxylate under standard laboratory conditions. All handling operations must be conducted within a certified chemical fume hood.[1][5]

Body Area Required PPE Specifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect against dust, splashes, and vapors.[1][6] A face shield worn over goggles is mandatory during procedures with a high risk of splashing, such as transferring solutions or handling larger quantities.[1][6][7] All eye and face protection must be ANSI Z87.1 compliant.[7]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact (e.g., handling sealed containers), single-layer nitrile gloves may suffice. For all direct handling, weighing, or transfer operations, double-gloving with nitrile gloves is the minimum requirement.[1] For extended handling or risk of significant splash, heavy-duty neoprene or butyl rubber gloves should be worn.[1][8] Gloves must be changed immediately upon known or suspected contamination.[1]
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully-fastened lab coat made of a chemical-resistant material is required to protect against incidental skin contact.[1][2] Full-length pants and closed-toe shoes are mandatory for all laboratory work and provide an essential layer of protection.[9]
Respiratory Certified Chemical Fume HoodAll handling of the solid compound or its solutions that may produce dust or aerosols must be performed within a certified and properly functioning chemical fume hood to prevent respiratory exposure. If such engineering controls are unavailable or insufficient, a NIOSH-approved respirator would be required.

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, logical workflow is critical for minimizing exposure and preventing contamination. The following protocol outlines the essential steps from preparation to post-handling cleanup.

Preparation and Pre-Handling
  • Designate Area: Cordon off a specific area within a certified chemical fume hood for all handling activities.[1]

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the airflow is adequate.

  • Locate Emergency Equipment: Before beginning, confirm the location and operational status of the nearest safety shower and eyewash station.[1][10]

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, solvents, glassware) inside the fume hood before introducing the compound. This minimizes traffic in and out of the containment area.

  • Don PPE: Put on all required PPE as detailed in the table above. Ensure the lab coat is fully buttoned and gloves are pulled over the cuffs of the sleeves.

Handling the Compound
  • Weighing and Transfer: Carefully weigh the solid compound within the fume hood. Use techniques that minimize the generation of dust.

  • Solution Preparation: If preparing a solution, add the solid compound slowly to the solvent to prevent splashing.[1]

  • Containment: Keep all containers holding the compound tightly sealed when not in immediate use.[1][10]

Post-Handling and Decontamination
  • Surface Decontamination: Upon completion of work, decontaminate all surfaces and equipment within the fume hood that may have come into contact with the compound.[2][9]

  • PPE Doffing: Remove PPE carefully to avoid contact with any contaminated outer surfaces. Remove gloves last, using a proper technique to prevent skin contact.[1][11] Never wear gloves outside the laboratory or touch common surfaces like doorknobs or keyboards.[11][12]

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[2][12]

Workflow Visualization

The following diagram illustrates the critical safety checkpoints in the handling workflow for Methyl 6-bromobenzo[d][1][2]dioxole-5-carboxylate.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal prep_start Start verify_hood Verify Fume Hood & Emergency Equipment prep_start->verify_hood don_ppe Don Full PPE verify_hood->don_ppe handle_chem Weigh & Transfer Compound don_ppe->handle_chem Proceed to Handling decon Decontaminate Work Surfaces handle_chem->decon Work Complete doff_ppe Doff PPE Correctly decon->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands dispose_waste Dispose of Contaminated Waste & PPE as Hazardous Waste wash_hands->dispose_waste caption Figure 1. Safe Handling Workflow

Caption: Figure 1. Safe Handling Workflow

Emergency Response and Disposal

Exposure and Spill Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[1][13]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[4][13] Remove all contaminated clothing.[5] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[4][13]

  • Minor Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).[5] Scoop the material into a suitable, sealed container for disposal.[10][13]

Disposal Plan

All waste material containing Methyl 6-bromobenzo[d][1][2]dioxole-5-carboxylate and all contaminated disposable materials (e.g., gloves, bench paper, absorbent pads) must be collected in a sealed, properly labeled container.[10] This waste must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[5][13] Do not dispose of this chemical down the drain.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
  • Fisher Scientific. (2025). Safety Data Sheet for Methyl 3-bromobenzoate.
  • PubChem. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo-.
  • CymitQuimica. (2024). Safety Data Sheet for Ethyl 2-bromobenzo[d]thiazole-5-carboxylate.
  • Fisher Scientific. (2025). Safety Data Sheet for 6-Bromopiperonal.
  • Covestro Solution Center. (n.d.). Safety Data Sheet for MONDUR 1566.
  • University of Fribourg. (n.d.). Safety in the laboratory.
  • ChemBK. (2024). methyl 6-bromobenzo[d][1][2]dioxole-5-carboxylate. Retrieved from ChemBK website.

  • Fisher Scientific. (2025). Safety Data Sheet for 1,3-Benzodioxole.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
  • Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Angene Chemical. (2025). Safety Data Sheet for 5-Bromo-6-chlorobenzo[d][1][2]dioxole. Retrieved from Angene Chemical website.

  • UNC Environmental Health and Safety. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • University of Nevada, Reno. (2024). Common Personal Protective Equipment. Retrieved from Environmental Health & Safety website.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.